MK-6240 Precursor
Description
Properties
Molecular Formula |
C26H27N5O6 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C26H27N5O6/c1-25(2,3)36-23(32)30(24(33)37-26(4,5)6)22-18-13-21(28-14-17(18)7-8-19(22)31(34)35)29-12-10-16-9-11-27-15-20(16)29/h7-15H,1-6H3 |
InChI Key |
ABEKIBZOSUPLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Precursor of the Tau PET Ligand MK-6240
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the chemical precursor to [¹⁸F]MK-6240, a highly selective second-generation Positron Emission Tomography (PET) radiotracer for the in vivo imaging and quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.
Core Chemical Structure
The designated precursor for the radiosynthesis of [¹⁸F]MK-6240 is a nitro-substituted isoquinoline derivative, wherein the amine group at the 5-position is protected by two tert-butoxycarbonyl (Boc) groups. This di-Boc protection strategy is crucial for directing the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.
Chemical Name: tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate[1] CAS Number: 1841444-11-8[2] Molecular Formula: C₂₆H₂₇N₅O₆[1] Molecular Weight: 505.52 g/mol [1][3]
Radiosynthesis of [¹⁸F]MK-6240 from Precursor
The synthesis of [¹⁸F]MK-6240 involves a nucleophilic aromatic substitution (SₙAr) reaction on the electron-deficient aromatic ring of the precursor, followed by the removal of the Boc protecting groups. Two primary methodologies have been established in the literature, primarily differing in the deprotection step.
Key Experimental Protocols
Method 1: Two-Step Synthesis with Acidic Deprotection
This conventional method involves the initial [¹⁸F]fluorination followed by a separate deprotection step using a strong acid.
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The complex is azeotropically dried.
-
Nucleophilic Fluorination: The this compound (typically 0.5-1.0 mg) dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The mixture is heated (e.g., 120-150°C) for a set duration (e.g., 10-15 minutes) to yield the di-Boc protected [¹⁸F]MK-6240 intermediate.[4]
-
Acidic Deprotection: After cooling, a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is added to the reaction mixture, which is then heated to remove the two Boc protecting groups.
-
Purification: The crude product is neutralized and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]MK-6240.[4]
Method 2: Simplified One-Step Synthesis with Thermal Deprotection
A more recent, streamlined approach combines the fluorination and deprotection into a single heating step, avoiding the use of strong acids.[5][6]
-
[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is trapped and eluted into the reactor using a milder base/phase-transfer catalyst combination, such as tetraethylammonium bicarbonate (TEA HCO₃).[5][6] The solution is dried azeotropically.
-
Concurrent Fluorination and Deprotection: A solution of the this compound (approx. 1 mg) in DMSO is added to the dried [¹⁸F]fluoride-TEA complex. The vessel is sealed and subjected to stepwise heating, culminating in a final high-temperature step (e.g., 150°C for 20 minutes).[5] The elevated temperature is sufficient to drive both the nucleophilic fluorination and the thermal cleavage of the Boc groups.
-
Purification: The crude reaction mixture is diluted and purified directly via semi-preparative HPLC. This method reduces synthesis time and potential product loss associated with the separate deprotection and neutralization steps.[5][6]
Quantitative Data from Automated Synthesis Platforms
The radiosynthesis of [¹⁸F]MK-6240 is typically performed on automated synthesis modules to ensure reproducibility and compliance with cGMP standards. The following tables summarize reported data from various protocols.
Table 1: Radiosynthesis Parameters and Yields
| Parameter | Method 1 (Two-Step, Acid Deprotection)[4][7] | Method 2 (One-Step, Thermal Deprotection)[5][6] |
| Synthesis Module | GE TRACERlab™ FX-FN | IBA Synthera+ |
| Precursor Amount | ~1.0 mg | 1.0 mg |
| Fluorination Agent | K[¹⁸F]/K₂₂₂ | [¹⁸F]F⁻ / TEA HCO₃ |
| Reaction Solvent | DMSO | DMSO |
| Total Synthesis Time | ~90 min | ~55 min |
| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected) | 9.8 ± 1.8% (decay-corrected, from EOB) |
| Molar Activity (Aₘ) | 222 ± 67 GBq/µmol (at EOS) | 912 ± 322 GBq/µmol (at EOS) |
RCY: Radiochemical Yield; Aₘ: Molar Activity; EOB: End of Bombardment; EOS: End of Synthesis.
Table 2: Quality Control Specifications for Final [¹⁸F]MK-6240 Product
| Quality Control Test | Specification | Typical Result[5] |
| Appearance | Clear, colorless solution | Pass |
| pH | 4.5 - 7.5 | 6.5 |
| Radiochemical Purity | > 95% | 99.1 ± 0.3% |
| Radionuclidic Identity | Half-life of 105-115 min | 110.1 ± 1 min |
| Residual Solvents (DMSO) | < 5000 ppm | Not Detected |
| Bacterial Endotoxins | < 17.5 EU/mL | Pass |
| Sterility | Sterile | Pass |
Mandatory Visualizations
Tau Protein Aggregation Pathway in Alzheimer's Disease
The following diagram illustrates the pathological cascade of the tau protein, the target of MK-6240. Under pathological conditions, tau undergoes hyperphosphorylation, leading it to detach from microtubules and aggregate into the neurofibrillary tangles that characterize Alzheimer's disease.
Radiosynthesis Workflow from Precursor to Product
This diagram outlines the key stages in the automated, one-step synthesis and purification of [¹⁸F]MK-6240.
Clinical Tau PET Imaging Workflow
This chart illustrates the logical flow of a typical clinical research study involving a patient undergoing a tau PET scan with [¹⁸F]MK-6240.
References
- 1. This compound | C26H27N5O6 | CID 118576993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1841444-11-8|DC Chemicals [dcchemicals.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of the MK-6240 Precursor
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the MK-6240 precursor, chemically known as tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This pivotal molecule serves as the immediate precursor for the synthesis of [¹⁸F]MK-6240, a highly selective second-generation positron emission tomography (PET) tracer for imaging neurofibrillary tangles (NFTs) in the brain, a key hallmark of Alzheimer's disease.
This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and radiopharmacology who are working with or have an interest in the synthesis and application of tau PET imaging agents.
Chemical and Physical Properties
The this compound is a di-Boc protected nitro-isoquinoline derivative. Its structure is characterized by a central isoquinoline core, substituted with a nitro group and a protected amine, and linked to a pyrrolo[2,3-c]pyridine moiety. The two tert-butyloxycarbonyl (Boc) protecting groups on the amine are crucial for the subsequent radiolabeling step.
Below is a summary of its key chemical identifiers and computed physical properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate | PubChem[1] |
| Molecular Formula | C₂₆H₂₇N₅O₆ | PubChem[1] |
| Molecular Weight | 505.5 g/mol | PubChem[1] |
| CAS Number | 1841444-11-8 | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)--INVALID-LINK--[O-])C(=O)OC(C)(C)C | PubChem[1] |
| InChI Key | ABEKIBZOSUPLHC-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 505.19613360 Da | PubChem[1] |
| Topological Polar Surface Area | 132 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the this compound.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the precursor.
| Technique | Result | Source |
| ESI-MS | m/z: 505 [M+H]⁺ | Patent[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) data provides detailed information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 9.75 | d | 1H | Aromatic CH | Patent[2] |
| 9.43 | s | 1H | Aromatic CH | Patent[2] |
| 8.43 | d | 1H | Aromatic CH | Patent[2] |
| 8.21 | d | 1H | Aromatic CH | Patent[2] |
| 8.10 | d | 1H | Aromatic CH | Patent[2] |
| 7.95 | d | 1H | Aromatic CH | Patent[2] |
| 7.88 | s | 1H | Aromatic CH | Patent[2] |
| 7.65 | d | 1H | Aromatic CH | Patent[2] |
| 6.85 | d | 1H | Aromatic CH | Patent[2] |
| 1.39 | s | 18H | 2 x Boc (-C(CH₃)₃) | Patent[2] |
Note: The ¹H-NMR data is sourced from a patent document and may be predictive. Experimental verification is recommended.
Synthesis of the this compound
The synthesis of the this compound involves a multi-step sequence, culminating in the introduction of the di-Boc protected amine and the nitro group onto the core structure. The following diagram illustrates the logical workflow for the synthesis as described in the patent literature.
Detailed Experimental Protocol for the Synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate
The following protocol is adapted from the patent literature and describes the final steps in the synthesis of the this compound.
Step 1: Synthesis of tert-butyl N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate
To a solution of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine in an appropriate solvent, a nitrating agent is added under controlled temperature conditions. Following the nitration, the resulting intermediate is protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in a suitable solvent like tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and purified by column chromatography on silica gel to yield the mono-Boc protected nitro derivative as a yellow solid.
Step 2: Synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate (Final Product)
The mono-Boc protected intermediate from the previous step is dissolved in a suitable solvent (e.g., THF). To this solution, a second equivalent of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP, Et₃N) are added. The reaction is stirred at an elevated temperature (e.g., 80 °C) until completion. The reaction progress is monitored by TLC or LC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the final di-Boc protected this compound as a solid.
Application in the Radiosynthesis of [¹⁸F]MK-6240
The primary and most critical application of the this compound is in the synthesis of the PET tracer, [¹⁸F]MK-6240. The precursor is designed for a one-step nucleophilic aromatic substitution (SₙAr) reaction with [¹⁸F]fluoride, which simultaneously displaces the nitro group and is often accompanied by the thermal deprotection of the Boc groups.
Experimental Workflow for the Radiosynthesis of [¹⁸F]MK-6240
The following diagram outlines the typical automated radiosynthesis process.
Detailed Radiosynthesis Protocol
A simplified and automated one-step radiosynthesis of [¹⁸F]MK-6240 has been reported and is widely used.[1][3]
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as potassium carbonate/Kryptofix 2.2.2. (K₂CO₃/K₂₂₂) or tetraethylammonium bicarbonate (TEA HCO₃), in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen and reduced pressure at an elevated temperature (e.g., 95-110 °C) to ensure anhydrous conditions.
-
Nucleophilic Substitution and Deprotection: A solution of the this compound (typically 0.5-1.0 mg) in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated in a stepwise manner to temperatures up to 150-160 °C.[1][4] This high temperature facilitates both the nucleophilic substitution of the nitro group with [¹⁸F]fluoride and the thermal removal of the two Boc protecting groups.
-
Purification: The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [¹⁸F]MK-6240 is reformulated using a solid-phase extraction (SPE) cartridge. The final product is eluted with ethanol and diluted with sterile saline for injection.
Quantitative Data from Radiosynthesis
The efficiency of the radiosynthesis is evaluated based on several parameters, with the radiochemical yield (RCY) being a key metric.
| Parameter | Value | Conditions | Source |
| Radiochemical Yield (decay-corrected) | 9.8% ± 1.8% | TEA HCO₃, DMSO, 150 °C | [1] |
| Radiochemical Yield (uncorrected) | 7.5% ± 1.9% | K₂CO₃/K₂₂₂, conventional heating | [5] |
| Radiochemical Yield (uncorrected) | ~30% ± 5% | TBAHCO₃, DMF, 160 °C (Trasis AllinOne) | [4] |
| Synthesis Time | ~65 minutes | Automated synthesis on Trasis AllinOne | [4] |
| Radiochemical Purity | >98% | HPLC analysis | [4][6] |
| Molar Activity | 222 ± 67 GBq/µmol | At end of synthesis | [5] |
Conclusion
The this compound is a well-designed molecule that enables a streamlined and efficient synthesis of the important tau PET imaging agent, [¹⁸F]MK-6240. Its chemical properties, particularly the presence of the nitro leaving group and the thermally labile Boc protecting groups, are optimized for a one-step radiolabeling procedure. This technical guide provides a consolidated resource of its chemical properties, synthesis, and analytical data to support its application in research and clinical settings. Further experimental determination of physical properties such as melting point and solubility would be valuable additions to the characterization of this key precursor.
References
- 1. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Discovery and Development of the MK-6240 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6240 is a highly selective, second-generation positron emission tomography (PET) tracer developed for the in vivo imaging and quantification of neurofibrillary tangles (NFTs) in the brain, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] The ability to accurately visualize and measure the burden of tau pathology is critical for the diagnosis of AD, tracking disease progression, and evaluating the efficacy of novel anti-tau therapeutic interventions.[4][5] This technical guide provides an in-depth overview of the discovery and development of the precursor for MK-6240, detailing its synthesis, preclinical characterization, and the methodologies employed in its evaluation.
Chemical Synthesis and Radiolabeling
The development of a successful PET tracer hinges on the efficient synthesis of a suitable precursor that can be readily radiolabeled. The precursor for [¹⁸F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate, often referred to as the bis-Boc protected precursor.[1][6][7] This precursor is designed for a nucleophilic aromatic substitution (SNAAr) reaction where a nitro group is displaced by the positron-emitting radionuclide, fluorine-18 (¹⁸F).[1]
The synthesis of [¹⁸F]MK-6240 from its precursor involves a two-step process: ¹⁸F-fluorination followed by deprotection of the Boc groups.[8][9] However, simplified one-step methods have also been developed that combine these steps.[6][7]
Experimental Workflow for [¹⁸F]MK-6240 Synthesis
Caption: Automated radiosynthesis workflow for [¹⁸F]MK-6240.
Preclinical Characterization
The preclinical evaluation of the MK-6240 precursor and the resulting tracer, [³H]MK-6240 and [¹⁸F]MK-6240, was crucial to establish its potential for in vivo imaging of NFTs. These studies focused on binding affinity, selectivity, and pharmacokinetic properties.
In Vitro Binding Studies
In vitro binding studies using [³H]MK-6240 were conducted on postmortem human brain tissue from individuals with and without Alzheimer's disease to assess the tracer's affinity and selectivity for NFTs.[1][2] Autoradiography on brain slices demonstrated that the binding pattern of [³H]MK-6240 was consistent with the known distribution of phosphorylated tau pathology in AD brains.[1][4]
In Vivo Studies in Animal Models
PET imaging studies with [¹⁸F]MK-6240 were performed in rhesus monkeys to evaluate its pharmacokinetic properties in a non-human primate model.[1][2] These studies revealed that [¹⁸F]MK-6240 rapidly enters the brain and distributes homogeneously.[1] Importantly, self-blocking studies, where a non-radioactive dose of MK-6240 was administered prior to the radiotracer, showed no displaceable binding, which is expected in animals that do not naturally develop human-like NFTs.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical development of MK-6240.
| Parameter | Value | Reference Tissue/Assay |
| Binding Affinity (Ki) | 0.36 ± 0.8 nM | NFT-rich AD brain homogenates vs. ³H-NFT-355 |
| Binding Affinity (Kd) | 0.26 ± 0.08 nM | Saturation binding studies in NFT-rich AD brain tissue homogenates |
| Selectivity vs. Aβ | >30,000-fold (Ki = 10 µM) | In vitro binding assays |
| Radiochemical Yield | 7.5 ± 1.9% to 9.8 ± 1.8% (uncorrected) | Automated synthesis modules (GE TRACERlab™ FXFN, IBA Synthera+) |
| Radiochemical Purity | >98% | Analytical HPLC |
| Specific Activity | >90 GBq/µmol to 222 ± 67 GBq/µmol | At end of synthesis |
| Human Effective Dose | 29.4 ± 0.6 µSv/MBq | Whole-body PET scans in healthy human subjects |
Table 1: Key quantitative parameters of MK-6240 and its radiolabeled forms.
Experimental Protocols
Synthesis of [¹⁸F]MK-6240 (Automated Method)
1. Production of [¹⁸F]Fluoride:
-
Irradiate a target containing ¹⁸O-enriched water with an 11-MeV proton beam in a cyclotron to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][7]
2. Trapping and Elution of [¹⁸F]Fluoride:
-
Transfer the produced [¹⁸F]fluoride to an automated synthesis module (e.g., GE TRACERlab™ FXFN or IBA Synthera+).[7][8]
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.[1]
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 222 (K₂₂₂) or tetraethylammonium bicarbonate (TEA HCO₃).[1][6]
3. Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/base/cryptand mixture by azeotropic distillation with acetonitrile at elevated temperatures under a stream of inert gas (e.g., argon).[1]
4. Nucleophilic Fluorination:
-
Add a solution of the bis-Boc protected precursor (N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the dried [¹⁸F]fluoride complex.[1][3][6]
-
Heat the reaction mixture using microwave irradiation or conventional heating. A stepwise heating profile (e.g., 90°C, 110°C, 120°C, and 150°C) can be employed.[1][6][7]
5. Deprotection:
-
Two-step method: After cooling, add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting groups.[8][9]
-
One-step method: At elevated temperatures (e.g., 150°C), the deprotection can occur concurrently with the fluorination.[6][7]
6. HPLC Purification:
-
Quench the reaction and inject the crude product onto a semi-preparative high-performance liquid chromatography (HPLC) column (e.g., XBridge Phenyl).[1]
-
Elute the [¹⁸F]MK-6240 using a suitable mobile phase (e.g., acetonitrile/sodium acetate buffer).[1]
-
Collect the fraction containing the purified [¹⁸F]MK-6240.[1]
7. Formulation:
-
Remove the HPLC solvent by evaporation.
-
Reconstitute the purified [¹⁸F]MK-6240 in a sterile saline solution for injection.[1]
-
Pass the final product through a sterile filter into a sterile vial.
In Vitro Autoradiography
1. Tissue Preparation:
-
Obtain postmortem human brain tissue sections (e.g., 20 µm thick) from the hippocampus and entorhinal cortex of AD and control cases.[1]
2. Incubation:
-
Incubate the tissue sections with a solution of [³H]MK-6240 (e.g., 1 nM) in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period (e.g., 60 minutes).[1]
3. Washing:
-
Wash the sections in ice-cold buffer to remove unbound radioligand.[1]
4. Imaging:
-
Appose the dried sections to a phosphor imaging plate or autoradiographic film for a specified duration.
-
Quantify the binding density using a phosphor imager or densitometry.
5. Specificity Confirmation:
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., unlabeled MK-6240 or T808).[1]
Mechanism of Action and Clinical Application Pathway
MK-6240 is not a therapeutic agent but a diagnostic imaging tool. Its "mechanism of action" is its high-affinity and selective binding to aggregated tau protein in the form of NFTs.[10] This allows for the non-invasive visualization and quantification of tau pathology in the living human brain using PET. The logical pathway for its application in a clinical and research setting is as follows:
Caption: Clinical and research application pathway of [¹⁸F]MK-6240 PET.
Conclusion
The successful discovery and development of the this compound have led to a powerful tool for the in vivo investigation of tau pathology in Alzheimer's disease and other tauopathies. The robust and reproducible synthesis of [¹⁸F]MK-6240, combined with its excellent binding characteristics and pharmacokinetic profile, has established it as a leading second-generation tau PET tracer.[11][12] Ongoing and future clinical studies utilizing [¹⁸F]MK-6240 will continue to enhance our understanding of the role of tau in neurodegenerative diseases and accelerate the development of effective treatments.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. neurologylive.com [neurologylive.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-6240 | inhibitor/agonist | CAS 1841078-87-2 | Buy MK-6240 from Supplier InvivoChem [invivochem.com]
- 11. escholarship.org [escholarship.org]
- 12. biorxiv.org [biorxiv.org]
The Linchpin of Tau PET Imaging: A Technical Guide to the MK-6240 Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of the MK-6240 precursor in the synthesis of the highly selective tau positron emission tomography (PET) tracer, [¹⁸F]MK-6240. The ability to accurately quantify neurofibrillary tangles (NFTs) in the living human brain is a critical advancement in the study of Alzheimer's disease and other tauopathies. [¹⁸F]MK-6240 has emerged as a leading second-generation radiotracer for this purpose, and its precursor is the essential starting point for its production. This document details the precursor's chemical identity, its conversion into the final radiotracer through various synthesis protocols, and the resulting tracer's interaction with pathological tau aggregates.
The this compound: Chemical Identity and Significance
The precursor for the radiosynthesis of [¹⁸F]MK-6240 is chemically known as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate . It is often referred to as the di-Boc-protected nitro precursor.[1][2] The tert-butoxycarbonyl (Boc) protecting groups on the amine function are crucial for directing the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride to the correct position on the isoquinoline core. The subsequent removal of these protecting groups yields the final [¹⁸F]MK-6240 tracer.
The stability and purity of the precursor are paramount for ensuring a reliable and high-yield radiosynthesis of [¹⁸F]MK-6240, which is critical for clinical applications where consistency and quality are non-negotiable.
Radiosynthesis of [¹⁸F]MK-6240: From Precursor to Tracer
The conversion of the this compound to [¹⁸F]MK-6240 is a multi-step process involving the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F). Several automated synthesis platforms have been developed to streamline this process, ensuring reproducibility and compliance with current Good Manufacturing Practices (cGMP). Below, we summarize the quantitative data from various published radiosynthesis protocols and provide detailed experimental methodologies.
Quantitative Data Summary
The efficiency of the radiosynthesis is evaluated based on several key parameters, including radiochemical yield (RCY), molar activity (Aₘ), and synthesis time. These parameters can vary depending on the synthesis module, reaction conditions, and the initial amount of radioactivity.
| Synthesis Platform | Precursor Amount | Radiochemical Yield (non-decay corrected) | Molar Activity (at end of synthesis) | Synthesis Time | Reference |
| IBA Synthera+ | 1 mg | 9.8% ± 1.8% | High | Not specified | [1][2] |
| GE TRACERlab™ FXFN | Not specified | 7.5% ± 1.9% | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | 90 min | [3][4] |
| Trasis AllinOne | Not specified | 30% ± 5% | >98% RCP at 8 hours post EOS | 65 min | [5] |
| GE FASTlab™ | Not specified | 9.5% | Not specified | ~60 min | [6] |
| NEPTIS® Perform | Not specified | 13.7% ± 2.1% (decay corrected) | 149 ± 125 GBq/µmol | 65 min | [7] |
Experimental Protocols
While specific parameters may be optimized for each synthesis module, the general workflow for the radiosynthesis of [¹⁸F]MK-6240 from its precursor can be broadly categorized into two main approaches: a two-step method involving acidic deprotection and a one-step method with thermal deprotection.
Method 1: Two-Step Nucleophilic Fluorination and Acidic Deprotection
This is a commonly employed method on platforms like the GE TRACERlab™ FXFN.[3][4]
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), in acetonitrile and water.
-
Azeotropic Drying: The water is removed from the [¹⁸F]fluoride-K₂₂₂ complex through azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperatures. This step is critical for activating the fluoride for nucleophilic substitution.
-
Nucleophilic Fluorination: A solution of the di-Boc-protected nitro precursor in a suitable organic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to a high temperature (e.g., 150-160°C) for a specific duration to facilitate the substitution of the nitro group with [¹⁸F]fluoride.
-
Acidic Deprotection: After cooling, a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), is added to the reaction mixture, which is then heated to remove the Boc protecting groups.
-
Purification: The crude reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]MK-6240 from the precursor, byproducts, and unreacted fluoride.
-
Formulation: The collected HPLC fraction containing [¹⁸F]MK-6240 is diluted with a sterile saline solution, passed through a sterile filter, and collected in a sterile vial for quality control and subsequent injection.
Method 2: One-Step Nucleophilic Fluorination and Thermal Deprotection
A simplified approach has been developed that combines the fluorination and deprotection steps, often utilizing thermal deprotection.[1][5]
-
[¹⁸F]Fluoride Trapping and Elution: Similar to the two-step method, [¹⁸F]fluoride is trapped and eluted into the reaction vessel, often using a different phase-transfer catalyst like tetraethylammonium bicarbonate (TEAHCO₃).[1]
-
Azeotropic Drying: The solvent is evaporated to dry the [¹⁸F]fluoride complex.
-
One-Pot Reaction: A solution of the di-Boc-protected nitro precursor in a high-boiling point solvent like DMSO or DMF is added to the reactor. The mixture is heated to a high temperature (e.g., 150-160°C). At this temperature, both the nucleophilic fluorination and the thermal removal of the Boc protecting groups occur in a single step.[1][5]
-
Purification and Formulation: The subsequent purification and formulation steps are similar to the two-step method, involving HPLC purification and sterile filtration.
Visualizing the Process and Pathway
To better illustrate the key processes involved, from the synthesis of the tracer to its biological target engagement, the following diagrams have been generated using the DOT language.
Caption: Automated radiosynthesis workflow of [¹⁸F]MK-6240 from its precursor.
Caption: Pathological aggregation of tau protein leading to NFTs.
Caption: Mechanism of [¹⁸F]MK-6240 binding to tau PHFs for PET imaging.
Mechanism of Action and Selectivity
[¹⁸F]MK-6240 is a highly selective PET tracer for imaging NFTs.[3] It exhibits high affinity for NFTs in human Alzheimer's disease brain tissue while showing negligible binding to amyloid-β plaques.[8] This selectivity is crucial for distinguishing between the two hallmark pathologies of Alzheimer's disease. Cryo-electron microscopy studies have revealed that MK-6240 binds with a 1:1 stoichiometry to a specific cleft within the core of the tau paired helical filament.[9][10] The binding site involves key amino acid residues such as glutamine 351, lysine 353, and isoleucine 360.[9] This specific interaction is the basis for the high-contrast images obtained in PET scans of individuals with Alzheimer's disease.[11][12] Furthermore, [¹⁸F]MK-6240 has shown limited affinity for tau aggregates in most primary tauopathies that do not involve the 3R/4R paired helical filaments characteristic of Alzheimer's disease, highlighting its specificity.[13][14]
Conclusion
The this compound is the indispensable starting material for the synthesis of the [¹⁸F]MK-6240 PET tracer, a powerful tool in the in vivo assessment of tau pathology in Alzheimer's disease. The development of robust and automated radiosynthesis methods from this precursor has enabled the widespread use of [¹⁸F]MK-6240 in research and clinical trials. A thorough understanding of the precursor's properties, the intricacies of the radiolabeling process, and the tracer's binding mechanism is essential for researchers, scientists, and drug development professionals working to unravel the complexities of tauopathies and develop effective therapeutic interventions. The continued refinement of synthesis protocols and the application of [¹⁸F]MK-6240 PET imaging will undoubtedly continue to advance our understanding and treatment of Alzheimer's disease and related neurodegenerative disorders.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New imaging method to help untangle role of tau in brain diseases - Memory and Brain Wellness Center [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tau PET Imaging With [18F]MK-6240: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Radiosynthesis of [¹⁸F]MK-6240: Precursor Mechanism and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radiosynthesis of [¹⁸F]MK-6240, a leading second-generation Positron Emission Tomography (PET) tracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of aggregated tau protein. The focus is on the mechanism of action of its precursor during the radiolabeling process, supported by detailed experimental protocols, quantitative data, and process visualizations.
Introduction to [¹⁸F]MK-6240
[¹⁸F]MK-6240, chemically known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a highly selective PET radiotracer developed for the quantitative assessment of tau pathology in neurodegenerative diseases such as Alzheimer's disease.[1][2] Its favorable pharmacokinetic properties, including rapid brain penetration and clearance with minimal off-target binding, have established it as a critical tool in clinical research and therapeutic trials.[3][4] The successful and routine production of this tracer hinges on a robust radiosynthesis strategy, which begins with a specifically designed precursor molecule.
The MK-6240 Precursor and its Mechanism of Action
The standard precursor for the radiosynthesis of [¹⁸F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate .[1][3][5] This molecule is engineered with three key features that dictate its mechanism of action in the radiosynthesis:
-
A Nitro Leaving Group (-NO₂) : Positioned on the 6-carbon of the isoquinoline core, the nitro group is a strong electron-withdrawing group. This property is crucial as it activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) .[3][6] The radioactive [¹⁸F]fluoride ion, a nucleophile, attacks this electron-deficient carbon, leading to the displacement of the nitro group.[3]
-
Two Boc Protecting Groups : The amine at the 5-position is protected with two tert-butoxycarbonyl (Boc) groups. These bulky groups serve to prevent unwanted side reactions at the amine during the fluorination step. Their removal is the final chemical transformation required to yield [¹⁸F]MK-6240.
-
Stable Molecular Scaffold : The core structure is stable under the high-temperature and basic conditions required for the radiofluorination reaction.
The overall transformation from precursor to final product involves two fundamental steps: radiofluorination and deprotection. Modern synthesis protocols have evolved from a distinct two-step process to a more efficient one-pot reaction where these steps occur concurrently.[1][5]
Reaction Pathway Visualization
The diagram below illustrates the chemical transformation from the precursor to the final [¹⁸F]MK-6240 product. The process involves the initial SₙAr reaction followed by the removal of the Boc protecting groups.
Caption: Radiosynthesis reaction pathway of [¹⁸F]MK-6240.
Quantitative Data Summary
The efficiency and quality of [¹⁸F]MK-6240 synthesis can vary based on the specific method, reagents, and automated synthesis platform used. The table below summarizes key quantitative parameters reported in the literature.
| Parameter | Method 1: Two-Step (K₂₂₂/Acid) | Method 2: One-Pot (TEA HCO₃) | Method 3: One-Pot (TBAHCO₃) | Method 4: Original Microwave |
| Precursor | Bis-Boc Nitro | Bis-Boc Nitro | Bis-Boc Nitro | Bis-Boc Nitro |
| Phase-Transfer Catalyst | K₂₂₂ / K₂CO₃[2] | TEA HCO₃[1][5] | TBAHCO₃[7] | K₂₂₂ / K₂CO₃[3] |
| Deprotection | Acid (e.g., TFA or HCl)[2] | Thermal (Concurrent with labeling)[5] | Thermal (Concurrent with labeling)[7] | Heat with Sodium Acetate[3] |
| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected)[2] | 9.8 ± 1.8% (EOB, uncorrected)[1][5] | 30 ± 5% (uncorrected)[7] | Not Reported (Sufficient for scans)[3] |
| Molar Activity (Aₘ) | 222 ± 67 GBq/µmol (EOS)[2] | 912 ± 322 GBq/µmol (EOS)[5] | N/A | >90 GBq/µmol[3] |
| Radiochemical Purity (RCP) | >95% | 99.1 ± 0.3%[5] | >98%[7] | >98%[3] |
| Total Synthesis Time | ~90 min[2] | ~65 min[5] | ~65 min[7] | N/A |
| Automated Platform | GE TRACERlab™ FX-FN[2] | IBA Synthera+[1][5] | Trasis AllinOne[7] | Microwave Unit[3] |
Abbreviations: EOB = End of Bombardment; EOS = End of Synthesis; TEA = Tetraethylammonium; TBA = Tetrabutylammonium; K₂₂₂ = Kryptofix 2.2.2.
Detailed Experimental Protocols
While specific parameters are optimized for different automated synthesis modules, the fundamental steps are conserved. Below is a generalized protocol representing a common one-pot, thermally deprotected synthesis.
Protocol: Automated One-Pot Synthesis of [¹⁸F]MK-6240
-
[¹⁸F]Fluoride Production and Trapping:
-
Aqueous [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[5]
-
The target water containing [¹⁸F]F⁻ is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
-
Elution and Azeotropic Drying:
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of a phase-transfer catalyst and base (e.g., 800 µL of 75mM TBAHCO₃ or a solution of TEA HCO₃).[5][7]
-
The water is removed via azeotropic distillation with acetonitrile under a stream of nitrogen or helium and vacuum at an elevated temperature (e.g., 110°C) to yield the anhydrous, reactive [¹⁸F]F⁻ complex.
-
-
Radiolabeling and Deprotection:
-
A solution of the bis-Boc nitro-precursor (typically 1-2 mg) dissolved in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is added to the dried [¹⁸F]F⁻ complex.[1][5][7]
-
The sealed reaction vessel is heated. A common profile is heating to 150-160°C for 15-20 minutes.[5][7] During this step, the nucleophilic substitution of the nitro group occurs, followed by the thermal cleavage of both Boc protecting groups to yield crude [¹⁸F]MK-6240.
-
-
Purification and Reformulation:
-
The reaction vessel is cooled (e.g., to 70°C), and the crude mixture is quenched and diluted with HPLC mobile phase (e.g., 1.5 mL).[5]
-
The entire mixture is injected onto a semi-preparative C18 HPLC column for purification.[8]
-
The fraction corresponding to [¹⁸F]MK-6240 is collected. This step effectively separates the final product from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 Plus) to trap the product.
-
The cartridge is washed with water to remove HPLC solvents.
-
The final, purified [¹⁸F]MK-6240 is eluted from the SPE cartridge with a small volume of ethanol (USP) and subsequently reformulated with sterile saline for injection.[9]
-
-
Quality Control:
Experimental Workflow Visualization
The following diagram provides a high-level overview of the complete automated radiosynthesis workflow for [¹⁸F]MK-6240.
Caption: Automated radiosynthesis workflow for [¹⁸F]MK-6240.
Conclusion
The radiosynthesis of [¹⁸F]MK-6240 is a well-established process centered around a bis-Boc nitro-precursor that enables a highly efficient nucleophilic aromatic substitution. The "mechanism of action" of this precursor is defined by the activating effect of the nitro leaving group and the protective role of the Boc groups. Simplified one-pot methods, which combine the SₙAr reaction and thermal deprotection, have streamlined the production, leading to higher, more reliable yields and making this vital PET tracer more accessible for global research and clinical applications.
References
- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
Early-Stage Research on the Precursor for [18F]MK-6240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and methodologies related to the precursor of [18F]MK-6240, a highly selective positron emission tomography (PET) tracer for the in vivo imaging of neurofibrillary tangles (NFTs). This document focuses on the synthesis and characterization of the immediate precursor used in the radiosynthesis of [18F]MK-6240, summarizing key quantitative data and experimental protocols.
The [18F]MK-6240 Precursor
The direct precursor for the radiosynthesis of [18F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate . This molecule is a bis-Boc protected nitro-compound. The detailed synthetic route for this precursor is not extensively published in peer-reviewed literature and was originally developed by Merck Research Laboratories.[1] The core structure is a 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, which is then nitrated and protected with two tert-butoxycarbonyl (Boc) groups to yield the final precursor.
Radiosynthesis of [18F]MK-6240 from the Precursor
The radiosynthesis of [18F]MK-6240 involves a nucleophilic aromatic substitution (SNA_r_) reaction on the nitro-precursor with [18F]fluoride. Several methods have been developed to automate and optimize this process. Below are summaries of key experimental protocols and the resulting quantitative data.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from various published radiosynthesis methods for [18F]MK-6240, all utilizing the same bis-Boc protected nitro precursor.
| Method | Radiochemical Yield (RCY) (non-decay corrected) | Radiochemical Purity | Molar Activity (at end of synthesis) | Synthesis Time |
| Automated 2-step (GE TRACERlab FXFN) | 7.5% ± 1.9% | >99% | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | 90 minutes |
| Simplified 1-step (IBA Synthera+) | 9.8% ± 1.8% (from EOB) | High | High | Not specified |
| Microwave-assisted | Good | >98% | >90 GBq/µmol | Not specified |
| HPLC-free (GE FASTlabTM) | 9.5% | 98.1% | Not specified | ~60 minutes |
| AllinOne Synthesizer | 30% ± 5% | >98% (stable for 8h) | Not specified | 65 minutes |
Experimental Protocols
This method involves a nucleophilic fluorination followed by an acid deprotection step.
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted into the reactor using a solution of potassium carbonate and Kryptofix 222 (K222) in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with the addition of acetonitrile.
-
Nucleophilic Fluorination: The bis-Boc nitro precursor (typically 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [18F]fluoride-K222 complex. The reaction mixture is heated (e.g., at 140°C for 10 minutes).
-
Acid Deprotection: After cooling, an acid (e.g., 3N HCl) is added to the reaction mixture, which is then heated (e.g., at 90°C for 8 minutes) to remove the Boc protecting groups.
-
Neutralization and Purification: The reaction is neutralized with a base (e.g., sodium hydroxide). The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected [18F]MK-6240 fraction is reformulated into a pharmaceutically acceptable solution for injection.
This approach combines fluorination and deprotection into a single heating step.
-
[18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped and eluted into the reactor using a solution of tetraethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.
-
Drying: The solvent is evaporated to dryness.
-
One-Step Fluorination and Deprotection: The precursor (1 mg) in DMSO is added to the reactor. The mixture is heated in a stepwise manner (e.g., 90°C, 110°C, 120°C for 3 minutes each, then 150°C for 20 minutes). The elevated temperature facilitates both the nucleophilic substitution and the thermal removal of the Boc groups.
-
Purification and Formulation: The crude product is purified by HPLC and reformulated for injection.
Visualization of Key Processes
Tau Pathology Signaling Pathway
MK-6240 is designed to bind to neurofibrillary tangles composed of hyperphosphorylated tau protein. The following diagram illustrates a simplified pathway of tau pathology in Alzheimer's disease.
Experimental Workflow for [18F]MK-6240 Radiosynthesis
The general workflow from the precursor to the final product for injection is depicted below.
References
Stability of MK-6240 Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of the precursor for the PET tracer MK-6240, specifically N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. The stability of this bis-Boc protected precursor is a critical parameter for ensuring the consistent and high-quality synthesis of [18F]MK-6240. This document outlines potential degradation pathways, recommended stability testing protocols, and analytical methodologies for the assessment of precursor purity and degradation products. While specific experimental stability data for this precursor is not extensively available in public literature, this guide synthesizes information on the stability of related chemical moieties, such as Boc-protected aromatic amines and nitroaromatic compounds, to provide a robust framework for its investigation.
Introduction
MK-6240 is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles, making it a valuable tool in the study of Alzheimer's disease and other tauopathies. The synthesis of [18F]MK-6240 typically involves the nucleophilic substitution of the nitro group on the precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate, followed by deprotection of the Boc groups. The chemical stability of this precursor is paramount as the presence of impurities or degradants can impact the radiolabeling efficiency, yield, and purity of the final PET tracer. This guide details the potential stability challenges and provides a systematic approach to investigating the stability profile of the MK-6240 precursor.
Chemical Structure and Properties
-
IUPAC Name: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate
-
Molecular Formula: C26H25N5O6
-
Key Functional Groups:
-
Bis-Boc (di-tert-butoxycarbonyl) protected amine
-
Nitroaromatic group
-
Pyrrolo[2,3-c]pyridine moiety
-
Isoquinoline core
-
The stability of the precursor is primarily influenced by the lability of the Boc protecting groups and the reactivity of the nitroaromatic system.
Potential Degradation Pathways
Based on the functional groups present in the this compound, the following degradation pathways are plausible under stress conditions:
-
Acid-catalyzed deprotection: The tert-butoxycarbonyl (Boc) protecting groups are susceptible to cleavage under acidic conditions, leading to the formation of the corresponding mono- and di-deprotected amines.
-
Thermal degradation: Elevated temperatures can induce the thermolytic cleavage of the Boc groups.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can lead to the formation of various degradation products.
-
Reductive degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Hydrolysis: While generally stable to hydrolysis under neutral and basic conditions, prolonged exposure to extreme pH and temperature could lead to the degradation of the molecule.
Below is a diagram illustrating the primary synthesis and potential degradation pathways.
Stability Testing and Data Presentation
A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.[1][2] The following table summarizes the recommended conditions for such a study. Since specific experimental data for the this compound is not publicly available, the data presented in Table 1 is illustrative and based on typical outcomes for similar compounds.
Table 1: Illustrative Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Mono- and di-deprotected amines |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minor unspecified degradants |
| Oxidative | 3% H2O2 | 24 hours | Room Temp | 5-10% | Oxidized products |
| Thermal | Dry Heat | 48 hours | 80°C | 10-20% | Thermally cleaved Boc groups |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 20-30% | Photodegradation products |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid precursor in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid precursor to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL.
-
Control Sample: Prepare a solution of the precursor at 100 µg/mL in the mobile phase without subjecting it to any stress.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis of the this compound and its degradation products.[3][4]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The following diagram illustrates the general workflow for a forced degradation study.
Conclusion
The stability of the this compound is a critical factor in the reliable production of the [18F]MK-6240 PET tracer. This guide has outlined the key potential degradation pathways, including acid-catalyzed and thermal deprotection of the Boc groups, and photodegradation of the nitroaromatic moiety. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this important precursor. While specific quantitative data is not yet widely published, the principles and methodologies described herein will enable the generation of crucial stability data to ensure the quality and consistency of MK-6240 synthesis for both preclinical and clinical research.
References
A Technical Guide to the MK-6240 Precursor and its Application in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The in vivo quantification of tau pathology is crucial for the diagnosis, staging, and monitoring of AD, as well as for the development of targeted therapies.[1][2][3][4][5][6][7][8][9] The positron emission tomography (PET) tracer, [¹⁸F]MK-6240, has emerged as a highly selective, second-generation radioligand for imaging NFTs with high affinity and specificity.[10][11][12] This technical guide provides an in-depth overview of the MK-6240 precursor, the synthesis of the [¹⁸F]MK-6240 radiotracer, and its pivotal role in advancing Alzheimer's research.
The this compound
The precursor for the radiosynthesis of [¹⁸F]MK-6240 is a bis-Boc protected nitro-isoquinoline derivative. Its chemical name is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[13][14] This precursor is essential for the nucleophilic aromatic substitution reaction where the nitro group is replaced by the positron-emitting fluorine-18 isotope.
Radiosynthesis of [¹⁸F]MK-6240
The synthesis of [¹⁸F]MK-6240 from its precursor is a critical step in its application for PET imaging. Two primary methods have been established for this radiosynthesis: a traditional two-step method involving acidic deprotection and a simplified one-step method with thermal deprotection.
Quantitative Data on [¹⁸F]MK-6240 Synthesis
| Parameter | Two-Step Method (Acid Deprotection) | One-Step Method (Thermal Deprotection) | Reference |
| Precursor | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | [13],[15] |
| Fluorination Agent | K[¹⁸F]F/K₂₂₂ complex | [¹⁸F]fluoride with TEA HCO₃ | [15],[14] |
| Radiochemical Yield (uncorrected) | 7.5 ± 1.9% | 9.8 ± 1.8% (from end of bombardment) | [16],[13] |
| Specific Activity | 222 ± 67 GBq/µmol | High (not explicitly quantified in the same study) | [16] |
| Synthesis Time | ~90 minutes | Not specified, but reduces operations | [16],[13] |
| Purity | >98% | High | [17] |
Experimental Protocols
1. Two-Step Radiosynthesis with Acid Deprotection [15]
This method is often performed using an automated synthesis module like the GE TRACERlab™ FXFN.[15]
-
Step 1: [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂).
-
Step 2: Azeotropic Drying: The [¹⁸F]fluoride/K₂₂₂ complex is dried by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Step 3: Nucleophilic Fluorination: The this compound, dissolved in a suitable solvent like DMSO, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.
-
Step 4: Acidic Deprotection: After fluorination, a strong acid such as trifluoroacetic acid (TFA) is added to the reaction mixture to remove the two Boc protecting groups.
-
Step 5: HPLC Purification: The crude product is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]MK-6240.
-
Step 6: Formulation: The purified [¹⁸F]MK-6240 is formulated in a physiologically compatible solution, such as sterile saline, for intravenous injection.
2. Simplified One-Step Radiosynthesis with Thermal Deprotection [13][14]
This streamlined approach eliminates the need for an acidic deprotection step, reducing the complexity and potential for product loss.[13]
-
Step 1: [¹⁸F]Fluoride Trapping and Elution: Similar to the two-step method, [¹⁸F]fluoride is trapped and then eluted, but in this case, using a solution of tetraethylammonium bicarbonate (TEA HCO₃) in acetonitrile/water.[14]
-
Step 2: Azeotropic Drying: The [¹⁸F]fluoride/TEA HCO₃ complex is dried.
-
Step 3: One-Pot Fluorination and Deprotection: The bis-Boc protected precursor in DMSO is added to the reactor. The mixture is heated in a stepwise manner up to 150°C. This single heating step achieves both the nucleophilic fluorination and the thermal removal of the Boc protecting groups.[13][14]
-
Step 4: HPLC Purification and Formulation: The resulting crude product is then purified by HPLC and formulated for injection as described above.
Workflow Diagrams
Caption: Workflow for the two-step synthesis of [¹⁸F]MK-6240.
Caption: Workflow for the simplified one-step synthesis of [¹⁸F]MK-6240.
Role of [¹⁸F]MK-6240 in Alzheimer's Research
[¹⁸F]MK-6240 is a powerful tool in the study of Alzheimer's disease due to its high affinity and selectivity for NFTs.[17][18] This allows for the in vivo visualization and quantification of tau pathology, which is closely correlated with cognitive decline in AD patients.[8]
Binding Characteristics and Selectivity
In vitro studies using tritiated MK-6240 ([³H]MK-6240) have demonstrated its high affinity for NFTs in human AD brain tissue.[17][18] Autoradiography studies show that the binding pattern of [³H]MK-6240 is consistent with the distribution of phosphorylated tau.[17][18] Crucially, MK-6240 exhibits weak affinity for amyloid plaques, ensuring that the PET signal primarily reflects tau pathology.[17] Furthermore, it shows minimal off-target binding in regions like the basal ganglia and choroid plexus, a limitation of some first-generation tau tracers.[19][11]
| Property | Value/Observation | Reference |
| Target | Neurofibrillary Tangles (NFTs) | [17],[18] |
| Binding Affinity (to NFTs) | High (sub-nanomolar) | [8] |
| Selectivity (NFTs vs. Aβ plaques) | High | [17] |
| Off-Target Binding | Minimal in basal ganglia and choroid plexus | [19],[11] |
In Vivo PET Imaging Studies
PET studies in humans have confirmed the favorable properties of [¹⁸F]MK-6240. It rapidly enters the brain and demonstrates a distribution pattern consistent with the known progression of tau pathology as described by the Braak staging system.[9][7] In healthy individuals, the tracer shows rapid and uniform washout from the brain.[20][6] In contrast, individuals with Alzheimer's disease exhibit significant retention of [¹⁸F]MK-6240 in brain regions known to accumulate NFTs, such as the medial temporal lobe and neocortical areas.[20][6]
The quantitative data from [¹⁸F]MK-6240 PET scans, often expressed as a Standardized Uptake Value Ratio (SUVR), correlates with the severity of cognitive impairment.[8] This makes it a valuable biomarker for disease staging, tracking progression, and as an outcome measure in clinical trials for anti-tau therapies.[5]
Signaling Pathway and Diagnostic Logic
Caption: The diagnostic pathway of [¹⁸F]MK-6240 in Alzheimer's disease.
Conclusion
The this compound is a key component in the synthesis of the highly selective and specific tau PET tracer, [¹⁸F]MK-6240. The development of efficient radiosynthesis methods, including a simplified one-step protocol, has facilitated its widespread use in research.[13][14][15] [¹⁸F]MK-6240 has demonstrated exceptional utility in the in vivo quantification of neurofibrillary tangles, providing invaluable insights into the pathophysiology of Alzheimer's disease.[9][7] Its favorable characteristics make it an indispensable tool for diagnosing and staging AD, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions targeting tau pathology.
References
- 1. neurologylive.com [neurologylive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Measurement of Tau Burden in a Dual-Time-Window Dynamic PET Imaging Protocol with [18F]MK6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 10. direct.mit.edu [direct.mit.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Tau PET Imaging With [18F]MK-6240: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 15. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wrap.wisc.edu [wrap.wisc.edu]
- 20. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Requirements for MK-6240 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity requirements for the precursor of MK-6240, a prominent radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain. The quality of the precursor is paramount to ensure the successful synthesis, high radiochemical purity, and ultimately, the safety and efficacy of the final [18F]MK-6240 tracer.
The MK-6240 Precursor: Identity and Role
The immediate precursor for the radiosynthesis of [18F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. This bis-Boc protected nitro-compound undergoes a nucleophilic aromatic substitution reaction with [18F]fluoride, followed by deprotection of the Boc groups to yield the final product, [18F]MK-6240. The purity of this precursor directly impacts the efficiency of the radiolabeling step and the impurity profile of the final radiotracer.
Purity Specifications and Analytical Methodologies
While specific, publicly available monographs detailing the purity requirements for the this compound are scarce, industry standards for radiopharmaceutical precursors dictate a high level of chemical purity, typically ≥98%. The absence of critical impurities is as important as the overall purity.
Table 1: Summary of Analytical Techniques for Precursor Purity Assessment
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity, Impurity Profile | ≥98% Purity (by area normalization) |
| Individual impurities ≤0.1% | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Integrity, Residual Solvents | Conforms to reference spectra |
| Residual solvents within ICH limits | ||
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to theoretical mass ± 0.1 Da |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Confirmation | Conforms to reference spectrum |
| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical values |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of precursor purity. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of the precursor is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded. Purity is calculated using the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The precursor is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of the precursor.
Mass Spectrometry for Molecular Weight Verification
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: A dilute solution of the precursor is infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical exact mass of the precursor.
Impact of Precursor Purity on [18F]MK-6240 Synthesis
The purity of the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate precursor is a critical determinant of the success and quality of the [18F]MK-6240 radiosynthesis.
-
Radiochemical Yield: Impurities can compete with the precursor for the limited amount of [18F]fluoride, leading to a lower radiochemical yield of the desired product.
-
Radiochemical Purity: Impurities may also undergo fluorination, resulting in the formation of radiolabeled byproducts. These byproducts can be challenging to separate from [18F]MK-6240, thereby compromising its radiochemical purity.[1][2][3] The final product must meet stringent purity requirements (typically >95%) for human use.[4]
-
Specific Activity: Non-labeled impurities that are structurally similar to the precursor can compete for the same binding sites as [18F]MK-6240, leading to a lower specific activity of the final product.
Visualizing Key Processes and Pathways
To further elucidate the context of MK-6240 and its precursor, the following diagrams illustrate the quality control workflow and the biological target pathway.
Caption: Quality Control Workflow for this compound.
Caption: Simplified Tau Protein Aggregation Pathway.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
In-Depth Technical Guide: Initial Characterization of the MK-6240 Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial characterization of the precursor for MK-6240, a prominent radiopharmaceutical tracer for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain. The precursor, chemically identified as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate , is a critical starting material for the synthesis of the [18F]-labeled MK-6240. This document outlines the synthetic route and presents key analytical data for the precursor, offering a comprehensive resource for researchers in the field of neuroimaging and Alzheimer's disease drug development.
Synthesis of the MK-6240 Precursor
The synthesis of the this compound is a multi-step process that involves the construction of the core pyrrolo[2,3-c]pyridine-isoquinoline scaffold, followed by nitration and protection of the amino group. The synthetic pathway is designed to yield a stable precursor suitable for subsequent radiofluorination.
Experimental Protocol: Synthesis of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-nitroisoquinolin-5-amine
A key intermediate in the synthesis of the bis-Boc protected precursor is 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-nitroisoquinolin-5-amine. The following protocol outlines its preparation:
Step 1: Synthesis of Intermediate Compound
-
Detailed procedures for the synthesis of the initial building blocks are proprietary and not fully disclosed in the public domain. The synthesis generally involves the coupling of a substituted isoquinoline moiety with a pyrrolo[2,3-c]pyridine unit.
Step 2: Nitration
-
The coupled intermediate is subjected to nitration to introduce the nitro group at the 6-position of the isoquinoline ring. This is a crucial step for the subsequent nucleophilic aromatic substitution with [18F]fluoride.
Step 3: Boc Protection
-
The amino group at the 5-position of the isoquinoline ring is protected with two tert-butoxycarbonyl (Boc) groups to yield the final precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. This protection enhances the stability of the molecule and prevents unwanted side reactions during radiolabeling.
Physicochemical and Analytical Characterization
Thorough characterization of the this compound is essential to ensure its purity and identity, which are critical for the successful and reproducible synthesis of the final radiotracer.
Data Presentation:
| Parameter | Value | Reference |
| Chemical Name | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | [1][2] |
| Common Names | bis-Boc protected precursor, 5-diBoc-6-nitro precursor | [1][2] |
| Molecular Formula | C27H27N5O6 | (Calculated) |
| Molecular Weight | 517.54 g/mol | (Calculated) |
Note: Specific analytical data such as NMR, MS, and melting point for the precursor are not explicitly detailed in the currently available public literature. The primary focus of published studies has been on the characterization of the final [18F]MK-6240 product.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows related to the this compound.
Caption: Synthetic workflow for the this compound.
Caption: Radiosynthesis of [18F]MK-6240 from its precursor.
Significance and Application
The well-characterized this compound is fundamental to the reliable production of the [18F]MK-6240 PET tracer. This tracer exhibits high affinity and selectivity for neurofibrillary tangles, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[3][4] The ability to accurately quantify NFTs in the living human brain is a critical tool for:
-
Early diagnosis of Alzheimer's disease.
-
Monitoring disease progression.
-
Evaluating the efficacy of novel anti-tau therapies in clinical trials. [5]
The availability of a well-defined and characterized precursor is a prerequisite for the widespread clinical and research application of [18F]MK-6240. This guide provides the foundational knowledge necessary for researchers to understand and utilize this important chemical entity in the advancement of neurodegenerative disease research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Structure–Activity Relationships of Radioiodinated 6,5,6-Tricyclic Compounds for the Development of Tau Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2020140924A1 - Dihydrazone compounds having high affinity to aβ protein and tau protein, derivatives thereof and use thereof - Google Patents [patents.google.com]
The Synthetic Pathway to MK-6240 Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed literature review of the synthetic routes for precursors of MK-6240, a prominent radiotracer for imaging neurofibrillary tangles in the brain. A comprehensive understanding of these synthetic pathways is crucial for the efficient and reliable production of this vital tool in neurodegenerative disease research. This guide focuses on the synthesis of the most widely used precursor for the radiosynthesis of [18F]MK-6240: the bis-Boc protected nitro-precursor, formally named N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.
Core Synthetic Strategies
The synthesis of the MK-6240 core structure, a pyrrolo[2,3-c]pyridine-isoquinoline scaffold, relies on modern synthetic organic chemistry methodologies. The key strategies involve the construction of the biaryl linkage between the isoquinoline and the pyrrolopyridine moieties, followed by the formation of the pyrrole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and transition-metal-catalyzed amination reactions, like the Buchwald-Hartwig amination, are pivotal in these synthetic sequences.
Synthesis of the Bis-Boc Protected Nitro-Precursor
The most common precursor for the radiofluorination step is the bis-Boc protected nitro-precursor. Its synthesis is a multi-step process that begins with the construction of the core heterocyclic system. While the exact step-by-step synthesis can vary, a general and widely referenced approach is presented below, primarily based on the work by Walji et al.[1][2][3]
The synthesis can be logically divided into the preparation of two key fragments: the isoquinoline core and the pyrrolo[2,3-c]pyridine moiety, followed by their coupling and subsequent functional group manipulations.
Experimental Protocols
Step 1: Synthesis of the Isoquinoline Fragment
The synthesis of the functionalized isoquinoline core often starts from simpler, commercially available precursors. A representative, though not explicitly detailed in the provided search results for this specific precursor, would involve the construction of a substituted isoquinoline ring system.
Step 2: Synthesis of the Pyrrolo[2,3-c]pyridine Fragment
The synthesis of the 7-azaindole (pyrrolo[2,3-c]pyridine) fragment is a critical part of the overall process. Various methods for the synthesis of this heterocyclic system have been reported.
Step 3: Coupling of the Fragments and Elaboration to the Final Precursor
With both the isoquinoline and pyrrolo[2,3-c]pyridine fragments in hand, the next crucial step is their coupling. This is typically achieved through a palladium-catalyzed cross-coupling reaction. Following the coupling, a series of functional group transformations, including nitration, reduction of a nitro group to an amine, and protection of the amino group, are carried out to yield the final bis-Boc protected nitro-precursor.
A plausible synthetic route, based on related syntheses, is outlined below. It is important to note that the exact reagents and conditions might be subject to optimization.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
-
Suzuki-Miyaura Coupling: A substituted bromoisoquinoline is coupled with a boronic acid or boronate ester derivative of pyrrolo[2,3-c]pyridine using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., DMF/water). The reaction is typically heated to ensure completion.
-
Nitration: The coupled product is then subjected to nitration conditions, commonly using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the desired position on the isoquinoline ring.
-
Reduction of Nitro Group: The nitro group is subsequently reduced to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.
-
Boc-Protection: The resulting amino group is then protected with a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. Due to the presence of the pyrrole NH, a second Boc group is often introduced, leading to the bis-Boc protected precursor.
Quantitative Data Summary
The following table summarizes the quantitative data for the radiosynthesis of [18F]MK-6240 from its bis-Boc protected nitro-precursor, as reported in the literature. Data on the synthesis of the precursor itself is often not reported in terms of yields for each step in the primary radiochemistry literature.
| Precursor | Radiosynthesis Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |
| Bis-Boc protected nitro-precursor | One-step with TEA HCO3, 150°C | 9.8% ± 1.8% (EOB) | High | [4] |
| Bis-Boc protected nitro-precursor | Two-step (nucleophilic fluorination followed by acid deprotection) | 7.5% ± 1.9% (uncorrected) | 222 ± 67 GBq/µmol (EOS) | [5] |
| Bis-Boc protected nitro-precursor | Microwave-assisted | Good | >90 GBq/µmol | [6] |
EOB: End of Bombardment; EOS: End of Synthesis
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and workflows.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety and Handling of MK-6240 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling protocols for the MK-6240 precursor, chemically identified as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This document is intended for professionals in research and drug development who may be handling this compound. The information compiled herein is based on available scientific literature and general safety principles for related chemical classes, as a specific Material Safety Data Sheet (MSDS) for this precursor is not publicly available.
Introduction
The this compound is a critical starting material for the synthesis of [¹⁸F]MK-6240, a highly selective positron emission tomography (PET) radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of aggregated tau protein.[1][2] Understanding the chemical nature and potential hazards of this precursor is paramount for ensuring laboratory safety and the integrity of experimental outcomes. The precursor is a bis-Boc protected nitroaromatic compound, and its handling requires adherence to safety protocols for these classes of chemicals.
Physicochemical and Biological Properties
While specific data for the precursor is limited, the properties of the final compound, MK-6240, provide valuable context.
| Property | Value | Citation |
| MK-6240 Ki | 0.36 ± 0.8 nM (in NFT-rich AD brain homogenates) | [3][4] |
| MK-6240 Kᵢ (amyloid plaques) | 10 μM | [3][4] |
| MK-6240 LogD | 3.32 | [3][4] |
| MK-6240 Cell Permeability | 29 x 10⁻⁶ cm/s | [3] |
| P-gp Efflux Substrate | No (BA/AB ratio = 1.3 at 0.1 μM) | [3] |
Hazard Identification and Safety Precautions
As a bis-Boc protected nitroaromatic compound containing a pyridine moiety, the this compound should be handled with care. The following potential hazards are based on its structural motifs.
General Hazards:
-
Nitroaromatic Compounds: Can be toxic and potentially mutagenic. Some are energetic materials.
-
Pyridine Derivatives: Known for their strong, unpleasant odor and potential for skin and respiratory irritation.[5] They can be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Boc-Protected Amines: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, generating tert-butyl cation and carbon dioxide.[6] This process can lead to the formation of potentially genotoxic impurities.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling the this compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes.[5] |
| Lab Coat | Standard laboratory coat, flame-retardant material recommended | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any potential vapors or dust.[5] |
Handling and Storage
Proper handling and storage are crucial to maintain the compound's integrity and ensure a safe laboratory environment.
-
Handling:
-
All manipulations of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood.[5][7]
-
Avoid the generation of dust.
-
Keep containers tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
-
Storage:
Experimental Protocols: Radiosynthesis of [¹⁸F]MK-6240
The following protocols are summarized from published literature for the synthesis of [¹⁸F]MK-6240 from the bis-Boc protected precursor.
Method 1: Two-Step Radiosynthesis with Acid Deprotection [10][11]
-
Fluorination: The 5-diBoc-6-nitro precursor is reacted with potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/K₂₂₂) using conventional heating.
-
Deprotection: The Boc protecting groups are removed using a strong acid.
-
Purification: The final product, [¹⁸F]MK-6240, is purified using semi-preparative high-performance liquid chromatography (HPLC).
Method 2: Simplified One-Step Radiosynthesis [1][2]
-
Fluorination and In-situ Deprotection: The bis-Boc protected precursor (1 mg) is dissolved in DMSO (1 mL). This solution is added to a reaction vial containing dried [¹⁸F]fluoride and TEA HCO₃ (15 mg). The mixture is heated stepwise to 150°C. This method eliminates the need for a separate acidic deprotection step.[1][2]
-
Purification: The crude product is purified by HPLC.
Radiochemical Yields:
Spill Management and Waste Disposal
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[6]
-
Place the absorbed material into a designated, sealed container for hazardous waste.
-
For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
-
Waste Disposal:
-
All waste containing the this compound, including contaminated labware, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.
-
Visualizing the Chemistry: Synthesis and Deprotection Pathways
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. biorxiv.org [biorxiv.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. targetmol.com [targetmol.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Supply and Synthesis of MK-6240 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the procurement and synthesis of the precursor for MK-6240, a prominent radiotracer in neuroimaging. Aimed at facilitating research and development in Alzheimer's disease and other tauopathies, this document consolidates available supplier information, details experimental protocols for the subsequent radiosynthesis, and proposes a viable synthetic pathway for the precursor itself.
MK-6240 Precursor: Availability and Procurement
The immediate precursor for the radiosynthesis of the PET imaging agent [18F]MK-6240 is chemically identified as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate . Its Chemical Abstracts Service (CAS) number is 1841444-11-8 . While a comprehensive global stock inventory is not publicly available, several chemical suppliers list this compound. The following table summarizes the known supplier information. Researchers are advised to contact these vendors directly for current stock status, lead times, and bulk quantity pricing.
| Supplier | Product Name | CAS Number | Available Quantities | Notes |
| DC Chemicals | This compound (6e) | 1841444-11-8 | 5mg | Pricing available on the company website. For research use only.[1] |
Radiosynthesis of [18F]MK-6240: Experimental Protocol
The conversion of the precursor to [18F]MK-6240 is a critical step, typically performed in a hot cell using an automated synthesis module. The following protocol is a synthesis of methodologies described in peer-reviewed literature.
Objective: To synthesize [18F]MK-6240 via nucleophilic aromatic substitution of the nitro-group on the precursor with [18F]fluoride, followed by deprotection of the Boc groups.
Materials and Reagents:
-
This compound (N-[(tert-butoxy)carbonyl)-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate)
-
[18F]Fluoride (produced from a cyclotron)
-
Tetrabutylammonium bicarbonate (TBAHCO3) or Kryptofix 2.2.2 (K222)/K2CO3
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Water for injection
-
Reagents for HPLC purification (e.g., acetonitrile, water, buffers)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
Automated radiosynthesis module (e.g., GE TRACERlab FXFN, IBA Synthera+)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and radiation detector
-
Rotary evaporator
-
Dose calibrator
Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]F-. The [18F]F- is then eluted into the reaction vessel using a solution of a phase transfer catalyst, such as TBAHCO3 or a K222/K2CO3 mixture, in a solvent like acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions, which are crucial for the subsequent nucleophilic substitution. Multiple additions and evaporations of acetonitrile may be performed to ensure complete drying.
-
Radiolabeling Reaction: The this compound, dissolved in a high-boiling point polar aprotic solvent like DMSO or DMF, is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (typically 150-160°C) for a specific duration (e.g., 10-20 minutes) to facilitate the nucleophilic aromatic substitution of the nitro group with [18F]fluoride. This step also often results in the thermal deprotection of the Boc groups.
-
Purification by HPLC: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column. The fraction containing the [18F]MK-6240 is collected, separating it from unreacted [18F]fluoride, the precursor, and other byproducts.
-
Formulation: The collected HPLC fraction is typically diluted with water and passed through an SPE cartridge (e.g., C18) to trap the [18F]MK-6240. The cartridge is then washed with water to remove any residual HPLC solvents. Finally, the purified [18F]MK-6240 is eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.
-
Quality Control: The final product undergoes quality control tests to determine its radiochemical purity, specific activity, pH, and sterility before it is released for in vivo studies.
Proposed Synthesis Pathway for this compound
While a detailed, publicly available, step-by-step protocol for the synthesis of the this compound is scarce, a plausible multi-step synthetic route can be conceptualized based on the synthesis of its core components: the 6-nitroisoquinolin-5-amine backbone and the 1H-pyrrolo[2,3-c]pyridine moiety. The following diagram illustrates a logical sequence of reactions that could lead to the final precursor molecule.
Experimental Workflow for Precursor Synthesis
The diagram above outlines a potential synthetic strategy. The key steps would involve:
-
Functionalization of Isoquinoline: Starting with 6-nitroisoquinoline, an amino group is introduced at the 5-position. This can be a challenging transformation and may require specific amination methodologies.
-
Protecting Group Introduction: The resulting 6-nitroisoquinolin-5-amine is then protected, for instance, with a pivaloyl group, to direct subsequent reactions and improve solubility.
-
Halogenation: A bromine atom is introduced at the 3-position of the isoquinoline ring system, likely using N-bromosuccinimide (NBS), to create a handle for a cross-coupling reaction.
-
Cross-Coupling: A Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction is employed to link the brominated isoquinoline derivative with 1H-pyrrolo[2,3-c]pyridine. This step forms the core structure of the molecule.
-
Deprotection and Boc-Protection: The pivaloyl protecting group is removed, and the resulting amine is then doubly protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate ((Boc)2O) to yield the final this compound.
This in-depth guide provides researchers with the necessary information to source the this compound and understand the subsequent radiosynthesis. The proposed synthesis pathway for the precursor offers a strategic foundation for laboratories equipped for multi-step organic synthesis, potentially enabling in-house production. enabling in-house production.
References
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of [18F]MK-6240
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-6240 is a second-generation, high-affinity, and selective positron emission tomography (PET) tracer for the in vivo quantification of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies. Its favorable pharmacokinetic properties and minimal off-target binding in the human brain make it a valuable tool for diagnostic imaging and for monitoring the efficacy of therapeutic interventions targeting tau pathology. This document provides a detailed protocol for the automated radiosynthesis of [18F]MK-6240 from its precursor, intended for use in preclinical and clinical research settings.
Chemical Structure of Precursor and Final Product
The radiosynthesis of [18F]MK-6240 involves the nucleophilic substitution of a nitro group on the precursor molecule with [18F]fluoride.
-
Precursor: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate
-
Final Product: [18F]MK-6240 (6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine)
Radiosynthesis Overview
The automated synthesis of [18F]MK-6240 is typically performed on a cassette-based synthesis module. The general workflow involves the trapping of cyclotron-produced [18F]fluoride on an anion-exchange cartridge, elution of the [18F]fluoride into a reaction vessel, azeotropic drying, nucleophilic substitution reaction with the precursor at elevated temperature, and subsequent purification of the final product. Simplified methods that combine the radiolabeling and deprotection steps have been developed to streamline the process.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported automated radiosynthesis protocols for [18F]MK-6240.
| Parameter | IBA Synthera+[1][3] | GE TRACERlab™ FXFN[4] | AllinOne[5] | GE FASTlab™ (SPE Purification)[6] |
| Precursor Amount | 1 mg | Not Specified | Not Specified | Not Specified |
| Synthesis Time | Not Specified | 90 min | 65 min | ~60 min |
| Radiochemical Yield (RCY), non-decay corrected | 9.8% ± 1.8% | 7.5% ± 1.9% | 30% ± 5% | 9.5% |
| Radiochemical Purity | 99.1% ± 0.3% | >93% | >98% | 98.1% |
| Molar Activity (at end of synthesis) | 912 ± 322 GBq/μmol | 222 ± 67 GBq/μmol | Not Specified | Not Specified |
Experimental Protocols
Reagents and Materials
-
[18F]Fluoride produced from a cyclotron via the 18O(p,n)18F nuclear reaction in [18O]water.
-
Precursor: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1]
-
Anion-exchange cartridge (e.g., Waters QMA).
-
Elution solution for [18F]fluoride:
-
Reaction Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1][5]
-
Purification Supplies:
-
Final Formulation Solution: Sterile saline for injection, USP.
Automated Radiosynthesis Procedure (Example based on a simplified one-step method)
-
[18F]Fluoride Trapping and Elution:
-
Transfer the cyclotron-produced [18F]fluoride in [18O]water to the automated synthesis module.
-
Trap the [18F]fluoride on a pre-conditioned anion-exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using the chosen elution solution (e.g., TEA HCO3 in acetonitrile/water).[1]
-
-
Azeotropic Drying:
-
Evaporate the solvent from the reaction vessel under a stream of nitrogen or argon at an elevated temperature (e.g., 95°C) to obtain anhydrous [18F]fluoride.[1]
-
-
Radiolabeling Reaction:
-
Add a solution of the precursor (e.g., 1 mg) in the reaction solvent (e.g., 1 mL DMSO) to the dried [18F]fluoride.[1]
-
Heat the reaction mixture. A stepwise heating profile is often employed, for example: 90°C for 3 minutes, 110°C for 3 minutes, 120°C for 3 minutes, and finally 150°C for 20 minutes.[1] This elevated temperature facilitates both the nucleophilic substitution and the concurrent removal of the Boc protecting groups.[1][3]
-
-
Purification:
-
HPLC Purification:
-
SPE Formulation:
-
Dilute the collected HPLC fraction with water.
-
Pass the diluted solution through a C18 SPE cartridge to trap the [18F]MK-6240.[1]
-
Wash the cartridge with water to remove any residual HPLC solvents.[1]
-
Elute the final product from the SPE cartridge with ethanol and formulate with sterile saline for injection.
-
-
Quality Control
The final product should be subjected to a series of quality control tests to ensure it meets the standards for human injection.
| Test | Specification | Method |
| Appearance | Clear, colorless solution, free of particulate matter. | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Identity | [18F] | Gamma-ray spectroscopy |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Residual Solvents | Ethanol, Acetonitrile, DMSO within USP limits | Gas Chromatography (GC) |
| Bacterial Endotoxins | ≤ 17.5 EU/mL | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Sterility testing (e.g., USP <71>) |
Visualization of the Radiosynthesis Workflow
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Automated Synthesis of [18F]MK-6240: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the automated synthesis of [18F]MK-6240, a highly selective positron emission tomography (PET) radiotracer for imaging neurofibrillary tangles (NFTs) in the brain.[1][2] The synthesis utilizes the di-Boc-protected nitro precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][3]
[18F]MK-6240 is a crucial tool in the study of Alzheimer's disease and other tauopathies, enabling the in vivo quantification of tau protein aggregates.[4][5][6] This document outlines two established automated synthesis methods: a one-step approach with concurrent deprotection and a two-step method with a separate deprotection step. The protocols are adaptable to various commercially available synthesis modules.
Experimental Protocols
Method 1: One-Step Automated Synthesis with Thermal Deprotection
This simplified method combines the [18F]fluorination and the removal of the two tert-butoxycarbonyl (Boc) protecting groups in a single heating step, which can reduce synthesis time and complexity.[1][2]
1. Production and Trapping of [18F]Fluoride:
-
[18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
The produced [18F]fluoride is transferred and trapped on an anion exchange cartridge (e.g., QMA).
2. Elution of [18F]Fluoride:
-
The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst and a base. A common combination is tetraethylammonium bicarbonate (TEA HCO3) in an acetonitrile/water mixture.[1]
3. Azeotropic Drying:
-
The [18F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen and reduced pressure at an elevated temperature (e.g., 95°C) to remove water.[1]
4. Radiosynthesis and Concurrent Deprotection:
-
A solution of the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate precursor (typically 1 mg) in dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride residue.[1]
-
The reaction mixture is heated in a stepwise manner to facilitate both the nucleophilic aromatic substitution of the nitro group with [18F]fluoride and the thermal deprotection of the Boc groups. A typical heating profile is 90°C, 110°C, and 120°C for 3 minutes each, followed by a final step at 150°C for 20 minutes.[1]
5. Purification:
-
The crude reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction containing [18F]MK-6240 is collected.
6. Formulation:
-
The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution, typically by solid-phase extraction (SPE) to remove the HPLC solvents and exchange them for a sterile saline solution, sometimes containing a small percentage of ethanol.
-
The final product is passed through a sterile filter into a sterile vial.
Method 2: Two-Step Automated Synthesis with Acidic Deprotection
This method involves a separate step for the removal of the Boc protecting groups using a strong acid.[5][6]
1. Production, Trapping, and Elution of [18F]Fluoride:
-
Steps are similar to Method 1, but often a different elution system is used, such as potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in an acetonitrile/water mixture.[3][5]
2. Azeotropic Drying:
-
Similar to Method 1, the [18F]fluoride is dried azeotropically.
3. Radiosynthesis:
-
The di-Boc precursor in an appropriate solvent (e.g., DMSO or dimethylformamide) is added to the dried K[18F]K222 complex.
-
The mixture is heated to induce the [18F]fluorination, forming the di-Boc-[18F]MK-6240 intermediate. Reaction temperatures are typically around 120-140°C.[3]
4. Deprotection:
-
After cooling the reaction mixture, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) is added to remove the Boc protecting groups.[5]
5. Neutralization and Purification:
-
The acidic mixture is neutralized with a base (e.g., sodium bicarbonate) before being purified by semi-preparative HPLC.[7]
-
The fraction containing [18F]MK-6240 is collected.
6. Formulation:
-
The formulation process is the same as in Method 1.
Quantitative Data Summary
The following tables summarize the key quantitative data from various automated synthesis methods for [18F]MK-6240.
Table 1: Radiosynthesis Performance on Different Automated Modules
| Synthesis Module | Method | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (at end of synthesis) | Synthesis Time | Reference |
| IBA Synthera+ | One-Step (TEA HCO3) | 5.2 ± 1.0% | 912 ± 322 GBq/μmol | ~60 min | [1] |
| GE TRACERlab FXFN | Two-Step (K222/K2CO3, Acid Deprotection) | 7.5 ± 1.9% | 222 ± 67 GBq/μmol | 90 min | [5][6] |
| AllinOne | One-Step (TBAHCO3) | 30 ± 5% | Not Reported | 65 min | [8] |
| NEPTIS® Perform | Modified Two-Step | 13.7 ± 2.1% (decay corrected) | 149 ± 125 GBq/μmol | 65 min | [9] |
| CFN-MPS200 | Not specified | Complied with product specifications | Not Reported | Not Reported | [10] |
Table 2: Quality Control Specifications for [18F]MK-6240
| Parameter | Specification | Typical Result | Reference |
| Radiochemical Purity | > 95% | 99.1 ± 0.3% | [1] |
| pH | 4.5 - 7.5 | 6.5 | [1] |
| Residual Solvents | Acetonitrile ≤ 410 ppm, DMSO ≤ 5000 ppm | Not Detected | [1] |
| Bacterial Endotoxins | ≤ 17.5 EU/mL | Pass | [1] |
| Sterility | Sterile | Sterile | [1] |
| Radionuclidic Identity | Half-life = 105 - 115 min | 110.1 ± 1 min | [1] |
Visualizations
Caption: Automated synthesis workflow for [18F]MK-6240.
This diagram illustrates the general workflow for the automated synthesis of [18F]MK-6240, from the production of [18F]fluoride to the final quality-controlled product. It also highlights the divergence between the one-step and two-step synthesis methodologies.
It is important to note that specific parameters such as precursor amounts, reagent concentrations, heating times, and HPLC conditions may need to be optimized for different automated synthesis platforms and local setup conditions. Adherence to current Good Manufacturing Practices (cGMP) is essential for the production of [18F]MK-6240 intended for human use.[5][6]
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. High yield production of [18F]MK-6240 on the AllinOne synthesizer, a promising PET Tracer for the quantification of Human Neurofibrillary tangles in Alzheimer disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorination of MK-6240 Precursor
Introduction
[18F]MK-6240, chemically known as (6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a highly selective positron emission tomography (PET) radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs), which are a hallmark of Alzheimer's disease. The synthesis of [18F]MK-6240 is achieved through the nucleophilic aromatic substitution of a nitro group on a precursor molecule with 18F-fluoride. The most commonly used precursor is the di-Boc protected N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This document provides detailed protocols for two established methods of fluorination and subsequent deprotection to yield [18F]MK-6240.
Fluorination Methodologies Overview
Two primary methodologies have been successfully employed for the radiosynthesis of [18F]MK-6240:
-
Two-Step Method: This approach involves the initial nucleophilic fluorination of the di-Boc protected nitro precursor using a potassium cryptand [18F]fluoride (K[18F]/K222) complex. This is followed by a separate acid-catalyzed deprotection step to remove the two Boc protecting groups and yield the final product.[1][2] This method can be performed using either conventional heating or microwave-assisted heating.[1][3]
-
Simplified One-Step Method: This improved method utilizes tetraethylammonium hydrogen carbonate (TEA HCO3) as the phase transfer catalyst for the 18F-fluorination.[3] A key advantage of this protocol is that the fluorination and the removal of the Boc protecting groups occur concurrently in a single step at an elevated temperature, simplifying the overall synthesis and automation process.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported radiosyntheses of [18F]MK-6240.
Table 1: Comparison of [18F]MK-6240 Radiosynthesis Methods
| Parameter | Two-Step Method (Conventional Heating) | Simplified One-Step Method (Thermal Heating) |
| Precursor | di-Boc-protected nitro precursor | di-Boc-protected nitro precursor |
| Fluorination Agent | K[18F]F-K222 complex | [18F]Fluoride with TEA HCO3 |
| Deprotection | Acid-catalyzed hydrolysis | Concurrent thermal deprotection |
| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected) | 9.8 ± 1.8% (decay corrected) |
| Specific Activity | 222 ± 67 GBq/µmol | 912 ± 322 GBq/µmol |
| Synthesis Time | ~90 minutes | Not explicitly stated, but simplified |
Data sourced from multiple studies for comparison.[1][2][3]
Table 2: Quality Control Specifications for [18F]MK-6240
| Parameter | Specification | Result Example |
| Radiochemical Purity | > 95% | 99.1 ± 0.3% |
| pH | 6.5 | Pass |
| Residual Solvents | Acetonitrile ≤ 400 ppm, DMSO ≤ 5000 ppm | Not detected |
| Molar Activity | > 50 GBq/µmol | 912 ± 322 GBq/µmol |
Example results from a simplified one-step synthesis.[3]
Experimental Protocols
Protocol 1: Automated Two-Step Radiosynthesis using GE TRACERlab™ FXFN
This protocol describes the fully automated two-step radiosynthesis of [18F]MK-6240 using a GE TRACERlab™ FXFN module, involving nucleophilic fluorination followed by acid deprotection.[1][2]
Materials and Reagents:
-
[18F]Fluoride produced from a cyclotron
-
di-Boc-6-nitro precursor
-
Kryptofix™ 222 (K222)
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium Hydroxide (NaOH)
-
HPLC solvents (Ethanol, Sodium Acetate buffer)
-
Sterile water for injection, USP
-
0.9% Sodium Chloride for injection, USP
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Irradiate 18O-water in a cyclotron to produce [18F]fluoride.
-
Trap the [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix™ 222 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride/K222 complex by azeotropic distillation with anhydrous acetonitrile at an elevated temperature under a stream of nitrogen and vacuum.
-
-
Nucleophilic Fluorination:
-
Add a solution of the di-Boc-6-nitro precursor (1) in DMF to the dried [18F]fluoride complex.
-
Heat the reaction mixture in a stepwise manner: 90°C, 110°C, 120°C, and finally 140°C, holding for 3 minutes at each step.
-
-
Acid Deprotection:
-
Cool the reaction mixture.
-
Add a solution of hydrochloric acid to the vessel.
-
Heat the mixture to facilitate the removal of the Boc protecting groups.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with sodium hydroxide.
-
Inject the crude product onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [18F]MK-6240.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with sterile water.
-
The final product is eluted from the cartridge with ethanol and diluted with 0.9% sodium chloride for injection.
-
The final solution is passed through a sterile filter into a sterile vial.
-
Protocol 2: Simplified One-Step Radiosynthesis using an IBA Synthera+ Module
This protocol details a simplified, one-step synthesis where fluorination and deprotection occur concurrently.[3]
Materials and Reagents:
-
[18F]Fluoride
-
di-Boc-protected nitro precursor
-
Tetraethylammonium hydrogen carbonate (TEA HCO3)
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
HPLC solvents (Sodium Phosphate buffer, Acetonitrile)
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
-
Ascorbic acid solution
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reaction vessel using a solution of TEA HCO3 in water and acetonitrile.
-
-
Azeotropic Drying:
-
Evaporate the solution to dryness at 95°C with a stream of nitrogen and reduced pressure.
-
-
One-Step Fluorination and Deprotection:
-
Cool the reactor and add a solution of the MK-6240 precursor (1 mg) in DMSO (1 mL).
-
Heat the reaction vessel stepwise: 90°C, 110°C, and 120°C for 3 minutes at each temperature.
-
Finally, heat at 150°C for 20 minutes. During this heating process, both the nucleophilic fluorination and the cleavage of the Boc groups occur.[3]
-
-
Purification:
-
Cool the reactor to 70°C and add the HPLC eluent.
-
Transfer the mixture to the HPLC injector loop and purify on a C18 column.
-
Collect the product fraction, which typically elutes between 22 and 24 minutes.[3]
-
-
Formulation:
-
The collected fraction is trapped on a C18 cartridge.
-
The product is eluted from the cartridge with ethanol followed by 0.9% sodium chloride for injection containing ascorbic acid into the final product vial.
-
Visualizations
Experimental Workflow for Automated [18F]MK-6240 Synthesis
Caption: Automated radiosynthesis workflow for [18F]MK-6240.
References
Application Notes and Protocols for Boc-Deprotection of MK-6240 Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from the precursor of MK-6240, a prominent PET tracer for neurofibrillary tangles. The protocols cover traditional acidic deprotection methods and a more recent one-pot synthesis approach.
Introduction to Boc-Deprotection in MK-6240 Synthesis
The synthesis of the PET tracer [¹⁸F]MK-6240 involves the use of a bis-Boc protected precursor, specifically N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. The Boc protecting group is crucial for masking the reactive amine functionality on the isoquinoline core during the aromatic nucleophilic substitution reaction with [¹⁸F]fluoride. Subsequent removal of the Boc groups is a critical step to yield the final [¹⁸F]MK-6240 tracer.
Two primary strategies are employed for the Boc-deprotection of the MK-6240 precursor:
-
Two-Step Acidic Deprotection: This traditional approach involves the initial [¹⁸F]fluorination of the Boc-protected precursor, followed by a separate step for the removal of the Boc groups using strong acids such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
-
One-Pot Radiosynthesis and Deprotection: A more recent and simplified method combines the [¹⁸F]fluorination and Boc-deprotection in a single step. This is typically achieved by conducting the radiofluorination at an elevated temperature under mildly basic conditions, which facilitates the concomitant removal of the Boc protecting groups.[1][2][3]
This document will detail the protocols for both approaches, providing a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Comparative Data of Boc-Deprotection Methods
The following table summarizes the key quantitative parameters for different Boc-deprotection methods applicable to the this compound. Data for the acidic deprotection methods are based on general procedures for N-aryl carbamates due to the limited availability of specific data for the this compound.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Salt Form | Notes |
| Two-Step: TFA Deprotection | 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | High to Quantitative | TFA Salt | TFA salts can sometimes be oily and difficult to crystallize.[2] |
| Two-Step: HCl Deprotection | 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 30 min - 2 h | High to Quantitative | HCl Salt | HCl salts are often crystalline solids, which can simplify purification.[2] |
| One-Pot Synthesis/Deprotection | [¹⁸F]KF/Kryptofix 2.2.2, Base (e.g., TEA HCO₃) | DMSO | Up to 150°C | 15-30 min | 5-10% (radiochemical yield) | Free Amine | Eliminates a separate deprotection step, reducing synthesis time and potential for product loss.[1][3] |
Experimental Protocols
Protocol 1: Two-Step Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting groups from the fluorinated MK-6240 intermediate using TFA.
Materials:
-
Boc-protected [¹⁸F]MK-6240 intermediate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected [¹⁸F]MK-6240 intermediate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
TFA Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The addition should be performed in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.
-
Quenching and Extraction:
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude deprotected [¹⁸F]MK-6240.
-
Purification: Purify the crude product using an appropriate method, such as semi-preparative HPLC, to obtain the final [¹⁸F]MK-6240.
Protocol 2: Two-Step Boc-Deprotection using Hydrochloric Acid (HCl)
This protocol outlines the use of HCl in an organic solvent for the deprotection of the fluorinated MK-6240 intermediate.
Materials:
-
Boc-protected [¹⁸F]MK-6240 intermediate
-
4M HCl in 1,4-dioxane (or ethyl acetate)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected [¹⁸F]MK-6240 intermediate in a minimal amount of a suitable co-solvent like DCM or methanol if necessary.
-
HCl Addition: Add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
Isolation of HCl Salt (Option A):
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the [¹⁸F]MK-6240 as its hydrochloride salt.
-
-
Isolation of Free Amine (Option B):
-
After the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize the acid and generate the free amine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude free amine.
-
-
Purification: Purify the product by semi-preparative HPLC.
Protocol 3: One-Pot Radiosynthesis and Boc-Deprotection
This advanced protocol combines the [¹⁸F]fluorination and deprotection steps into a single, efficient process.[1][3]
Materials:
-
Bis-Boc protected this compound (N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) or Tetraethylammonium bicarbonate (TEA HCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Automated radiosynthesis module (e.g., IBA Synthera+)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation: The [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of K₂₂₂ and a weak base (e.g., K₂CO₃ or TEA HCO₃) in acetonitrile/water. The solvent is then evaporated to dryness to form the reactive [¹⁸F]F⁻/K₂₂₂/base complex.
-
Radiolabeling and Deprotection:
-
A solution of the bis-Boc protected this compound in DMSO is added to the dried [¹⁸F]F⁻/K₂₂₂/base complex.
-
The reaction mixture is heated at an elevated temperature (e.g., up to 150°C) for a specified time (e.g., 15-20 minutes). During this heating step, both the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride and the thermal deprotection of the Boc groups occur.[1][3]
-
-
Quenching and Purification:
-
The reaction is quenched by the addition of the HPLC mobile phase.
-
The entire crude reaction mixture is then directly injected onto a semi-preparative HPLC column for purification of [¹⁸F]MK-6240.
-
-
Formulation: The collected HPLC fraction containing the purified [¹⁸F]MK-6240 is reformulated into a pharmaceutically acceptable vehicle for injection.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical logic of the deprotection processes.
Caption: A comparison of the two-step and one-pot workflows for MK-6240 synthesis.
References
Application Notes and Protocols for HPLC Purification of [18F]MK-6240 from Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the PET radiotracer [18F]MK-6240 from its precursor using High-Performance Liquid Chromatography (HPLC). [18F]MK-6240 is a highly selective radiotracer for imaging neurofibrillary tangles (NFTs) in the brain, which are a hallmark of Alzheimer's disease.
Introduction
The radiosynthesis of [18F]MK-6240 involves the nucleophilic substitution of a nitro-group on a bis-Boc protected precursor with [18F]fluoride. Following the labeling reaction, purification is crucial to remove the unreacted precursor, reaction byproducts, and [18F]fluoride to ensure high radiochemical purity of the final product for in vivo imaging. Semi-preparative HPLC is the standard method for this purification. This document outlines two common HPLC methods used for the purification of [18F]MK-6240.
Experimental Protocols
Two primary methods for the semi-preparative HPLC purification of [18F]MK-6240 have been reported, primarily differing in the stationary and mobile phases used.
Method 1: C18 Reversed-Phase HPLC
This method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and an aqueous sodium phosphate buffer.
-
Instrumentation:
-
Semi-preparative HPLC system with a UV detector (254 nm) and a radioactivity detector.
-
Syringe pump or automated injection system.
-
Fraction collector.
-
-
HPLC Parameters:
-
Protocol:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Following radiosynthesis, the crude reaction mixture is cooled to 70°C and diluted with 1.5 mL of the HPLC eluent[1].
-
Inject the diluted crude reaction mixture onto the HPLC column.
-
Monitor the separation using both UV and radioactivity detectors.
-
Collect the fraction corresponding to the [18F]MK-6240 peak, which typically elutes between 22 and 24 minutes[1].
-
The collected fraction is then typically reformulated into a physiologically compatible solution for injection.
-
Method 2: C6-Phenyl Reversed-Phase HPLC
This alternative method employs a C6-Phenyl stationary phase with an ethanol and sodium acetate mobile phase.
-
Instrumentation:
-
Semi-preparative HPLC system with a UV detector (254 nm) and a radioactivity detector.
-
Automated injection system.
-
Fraction collector.
-
-
HPLC Parameters:
-
Protocol:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
The reaction is quenched with 10 mM sodium acetate (pH 4) and heated prior to injection. The crude mixture is then cooled and water is added before injection onto the HPLC column[2]. In another variation, the reaction mixture is neutralized with a mixture of the mobile phase and 8.4% Sodium Bicarbonate before injection[3].
-
Inject the prepared crude reaction mixture onto the HPLC column.
-
Monitor the separation using both UV and radioactivity detectors.
-
Collect the fraction containing [18F]MK-6240, which typically has a retention time of approximately 21-22 minutes[2][3].
-
The collected fraction is subsequently reformulated for injection.
-
Data Presentation
The following tables summarize the quantitative data associated with the HPLC purification of [18F]MK-6240.
Table 1: HPLC Purification Parameters
| Parameter | Method 1 (C18) | Method 2 (C6-Phenyl) |
| Column | Phenomenex Luna 10 µm C18, 250 x 10 mm[1] | Phenomenex Gemini C6-Phenyl, 250 x 10 mm, 5 µm[2][3] |
| Mobile Phase | 20mM Sodium Phosphate / CH3CN (78/22)[1] | 25% EtOH / 75% 10mM NaOAc (pH 4)[2] or 45:55 EtOH: 10mM NaOAc (pH 5-6)[3] |
| Flow Rate | 5 mL/min[1] | 3-4 mL/min[2][3] |
| Retention Time | 22-24 min[1] | 21-22 min[2][3] |
Table 2: Radiosynthesis and Quality Control of [18F]MK-6240
| Parameter | Reported Value | Reference |
| Radiochemical Yield (uncorrected) | 9.8% ± 1.8% | [1][4] |
| 7.5% ± 1.9% | [5][6] | |
| 30% ± 5% (non-decay-corrected) | [7] | |
| Radiochemical Purity | >98% | [2] |
| >93% | [3] | |
| Specific Activity | >90 GBq/µmol | [2] |
| 222 ± 67 GBq/µmol | [5][6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC purification of [18F]MK-6240.
Caption: Experimental workflow for the synthesis and HPLC purification of [18F]MK-6240.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Quality Control Procedures for MK-6240 Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended quality control (QC) procedures for the MK-6240 precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. Adherence to these protocols is crucial to ensure the identity, purity, and stability of the precursor, which are critical factors for the successful and reproducible synthesis of the [18F]MK-6240 positron emission tomography (PET) tracer used in the imaging of neurofibrillary tangles.
Introduction
The this compound is a key starting material in the radiosynthesis of [18F]MK-6240. The quality of this precursor directly impacts the radiochemical yield, purity, and specific activity of the final PET tracer. Therefore, robust quality control procedures are essential to verify the integrity of each batch of the precursor before its use in radiolabeling. This document outlines the analytical methods and acceptance criteria for the release of the this compound.
Quality Control Specifications
The following table summarizes the recommended quality control tests and acceptance criteria for the this compound.
| Test Parameter | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white or pale yellow solid |
| Identity | 1H NMR Spectroscopy | The spectrum must be consistent with the structure of N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. |
| Identity | High-Performance Liquid Chromatography (HPLC) | The retention time of the main peak in the sample chromatogram must match that of a qualified reference standard (± 2%). |
| Purity (by HPLC) | HPLC | ≥ 98.0% (by area normalization) |
| Individual Impurity | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 2.0% |
| Residual Solvents | Gas Chromatography (GC-HS) | Meets the requirements of USP <467> or ICH Q3C for solvents used in the synthesis. |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Storage Conditions | - | Store at 2-8 °C in a well-sealed container, protected from light and moisture. |
| Retest Period | - | 12 months from the date of manufacture when stored under recommended conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Identity and Purity
This method is used to confirm the identity of the this compound by comparing its retention time to a reference standard and to determine its purity by assessing the area percentage of the main peak and any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable modifier
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve a qualified reference standard of the this compound in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
Procedure:
-
Inject the reference standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peaks.
-
Identity: Compare the retention time of the major peak in the sample chromatogram with that of the reference standard.
-
Purity: Calculate the area percentage of the main peak and any individual impurities in the sample chromatogram using the area normalization method.
¹H NMR Spectroscopy for Identity
This protocol confirms the chemical structure of the this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
Procedure:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of the this compound.
-
The resulting spectrum should be consistent with the expected structure.
Potential Impurities
During the synthesis and storage of the this compound, several impurities may arise. These can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, reagents, and by-products from side reactions.
-
Degradation Products: Products of hydrolysis (cleavage of the Boc protecting groups) or oxidation. A key potential impurity is the de-Boc precursor.
-
Residual Solvents: Solvents used during synthesis and purification.
It is crucial to develop analytical methods that can effectively separate and quantify these potential impurities.
Visualizations
Caption: Overall Quality Control Workflow for this compound.
Application of MK-6240 Precursor in Preclinical Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the MK-6240 precursor in preclinical research for the synthesis of the highly selective tau PET tracer, [¹⁸F]MK-6240. This tracer is instrumental in the in vivo imaging and quantification of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease and other tauopathies.
Introduction
[¹⁸F]MK-6240, or 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a second-generation PET radiotracer with high affinity and selectivity for NFTs.[1][2][3] Its precursor is a critical starting material for the radiosynthesis of this imaging agent. Preclinical studies involving the this compound are foundational for enabling in vivo studies in animal models and ultimately, human clinical trials. These studies typically encompass radiosynthesis, quality control, in vitro characterization, and in vivo imaging.
Data Presentation
Radiosynthesis of [¹⁸F]MK-6240
The synthesis of [¹⁸F]MK-6240 from its precursor is a crucial step. Various methods have been developed to achieve reliable radiochemical yield, high purity, and good molar activity. The most common precursor is the bis-Boc protected N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][2]
| Parameter | Method 1 (Simplified, Automated)[1][2] | Method 2 (Conventional, Automated)[4] | Method 3 (HPLC-Free, Automated)[5] |
| Precursor | bis-Boc protected nitro precursor | 5-diBoc-6-nitro precursor | Not specified, likely similar |
| Synthesis Module | IBA Synthera+ | GE Healthcare Tracerlab™ FXFN | GE FASTlab™ |
| Reaction | One-step nucleophilic fluorination | Nucleophilic fluorination followed by acid deprotection | Labeling, deprotection, and SPE purification |
| Radiochemical Yield (uncorrected) | 9.8% ± 1.8% | 7.5% ± 1.9% | 9.5% |
| Radiochemical Purity | High (not quantified in abstract) | >95% | 98.1% |
| Molar Activity (at end of synthesis) | High (not quantified in abstract) | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | Not specified |
| Synthesis Time | Not specified | 90 min | ~60 min |
In Vitro and In Vivo Preclinical Evaluation
Preclinical evaluation of [¹⁸F]MK-6240 has demonstrated its high affinity for NFTs and favorable pharmacokinetic properties.
| Parameter | Finding | Reference |
| Binding Affinity (Ki for NFTs) | 0.3 nM | [3] |
| Selectivity over Aβ plaques | >30,000-fold | [3] |
| In Vivo Brain Uptake (Rhesus Monkey) | Rapid uptake (SUV of 2-3) followed by quick washout | [3][6][7] |
| Volume of Distribution (VT) in Monkey Brain | ~5 mL•cm⁻³ | [3] |
| Off-target Binding | No displaceable binding in self-block studies in monkeys.[3][6][7] Some off-target binding to neuromelanin and melanin-containing cells has been identified.[8] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]MK-6240 (Simplified Method)
This protocol is adapted from a simplified, one-step synthesis performed on an IBA Synthera+ module.[1][2]
Materials:
-
bis-Boc protected this compound
-
[¹⁸F]Fluoride
-
Triethylammonium bicarbonate (TEA HCO₃)
-
Dimethyl sulfoxide (DMSO)
-
IBA Synthera+ synthesis module with a single-use cassette
-
HPLC system for purification
Procedure:
-
Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride to the synthesis module.
-
Trap the [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor vessel.
-
Azeotropically dry the [¹⁸F]fluoride.
-
Dissolve the bis-Boc protected precursor in DMSO and add it to the reactor.
-
Add TEA HCO₃ to the reaction mixture.
-
Heat the reaction mixture stepwise up to 150°C to facilitate the nucleophilic substitution and concomitant deprotection.
-
After cooling, dilute the crude reaction mixture.
-
Purify the [¹⁸F]MK-6240 using semi-preparative HPLC.
-
Collect the product fraction and reformulate it in a physiologically compatible solution for injection.
Protocol 2: In Vitro Autoradiography on Human Brain Tissue
This protocol provides a general workflow for assessing the binding of [¹⁸F]MK-6240 to NFTs in postmortem human brain tissue.[8][9]
Materials:
-
Frozen or formalin-fixed paraffin-embedded (FFPE) human brain sections (e.g., from Alzheimer's disease patients and healthy controls).
-
[¹⁸F]MK-6240
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Phosphor imaging screens or digital autoradiography system.
-
Microscope for subsequent immunohistochemistry.
Procedure:
-
Prepare 5-10 µm thick brain tissue sections. For FFPE sections, deparaffinization is required.
-
Incubate the sections with a solution of [¹⁸F]MK-6240 in buffer (e.g., 20 µCi in 500 µL of PBS) for a defined period (e.g., 60 minutes) at room temperature.
-
Wash the sections with buffer to remove unbound radiotracer.
-
Dry the sections.
-
Expose the labeled sections to a phosphor imaging screen or acquire images using a digital autoradiography system.
-
Analyze the resulting autoradiograms to visualize the distribution and density of radiotracer binding.
-
(Optional) Perform immunohistochemistry on adjacent sections using antibodies against phosphorylated tau (e.g., PHF-1) to correlate the tracer binding with the presence of NFTs.[9]
Protocol 3: PET Imaging in a Non-Human Primate Model
This protocol outlines a typical PET imaging study in a rhesus monkey to evaluate the brain kinetics of [¹⁸F]MK-6240.[3][6][7]
Materials:
-
Anesthetized rhesus monkey.
-
[¹⁸F]MK-6240 formulated for intravenous injection.
-
PET scanner.
-
Arterial line for blood sampling (for metabolite analysis and input function determination).
-
Anesthesia and monitoring equipment.
Procedure:
-
Anesthetize the monkey and position it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [¹⁸F]MK-6240.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of parent radiotracer and its metabolites in plasma.
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs using the metabolite-corrected arterial input function to estimate parameters such as the volume of distribution (VT).
-
For blocking studies, pre-administer a non-radioactive blocking agent (unlabeled MK-6240) before the radiotracer injection to assess specific binding.
Visualizations
Caption: Radiosynthesis workflow for [¹⁸F]MK-6240 from its precursor.
Caption: Experimental workflow for a preclinical PET imaging study.
Caption: Simplified pathway of tau pathology and [¹⁸F]MK-6240 binding.
References
- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal PET Imaging Using MK-6240 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the MK-6240 precursor in the synthesis of the [18F]MK-6240 radiotracer for preclinical Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in animal models.
Introduction
[18F]MK-6240 is a second-generation PET tracer with high affinity and selectivity for NFTs, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Its precursor enables the synthesis of a radiolabeled probe for the in vivo visualization and quantification of tau pathology in animal models, facilitating the development of novel therapeutics.[4] Preclinical studies in animal models, such as rhesus monkeys, have demonstrated the favorable pharmacokinetic properties of [18F]MK-6240, including rapid brain penetration and clearance.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the this compound and the resulting [18F]MK-6240 radiotracer.
Table 1: Radiosynthesis Performance of [18F]MK-6240
| Parameter | Value | Reference |
| Radiochemical Yield | 7.5 ± 1.9% (uncorrected) | [6][7] |
| 9.8 ± 1.8% | [8][9] | |
| 9.5% (non-decay corrected) | [10] | |
| 30 ± 5% (non-decay-corrected) | [11] | |
| Radiochemical Purity | >98% | [5] |
| 98.1% | [10] | |
| Molar Activity | >90 GBq/μmol | [5] |
| 222 ± 67 GBq/μmol | [6][7] | |
| Synthesis Time | ~90 minutes | [6][7] |
| ~65 minutes | [11] | |
| < 1 hour | [10] |
Table 2: In Vitro Binding Properties of MK-6240
| Parameter | Tissue | Value | Reference |
| Affinity (Ki) | Human AD Brain Cortex (NFTs) | 0.3 nM | [12] |
| Affinity (Kd) | Human AD Brain Cortex (NFTs) | 0.32 nM | [13] |
| Selectivity vs. Aβ | - | >30,000-fold | [12] |
Table 3: Preclinical In Vivo Animal PET Imaging Data
| Parameter | Animal Model | Value | Reference |
| Brain Uptake (SUV) | Rhesus Monkey | 2-3 | [12] |
| Volume of Distribution (VT) | Rhesus Monkey | ~5 mL·cm⁻³ | [12] |
| Self-Blockade | Rhesus Monkey | No displaceable binding observed | [1][5][12] |
Experimental Protocols
I. Radiosynthesis of [18F]MK-6240 from its Precursor
This protocol describes a common automated two-step radiosynthesis method.[6][7]
Materials:
-
5-diBoc-6-nitro precursor of MK-6240
-
[18F]Fluoride
-
Potassium cryptand (Kryptofix 2.2.2)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) or other strong acid
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridge (e.g., tC18)
-
Automated radiosynthesis module (e.g., GE TRACERlab™ FXFN)[6][7]
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of potassium cryptand in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperatures (e.g., 85-110°C).[14]
-
Nucleophilic Fluorination: Add the bis-Boc protected precursor dissolved in DMSO to the dried [18F]fluoride/K222 complex. Heat the reaction mixture (e.g., stepwise up to 150°C) to facilitate the nucleophilic substitution.[8][9]
-
Deprotection: After cooling, add a strong acid (e.g., TFA) to remove the Boc protecting groups. Heat the mixture as required.
-
Neutralization: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) prior to HPLC purification.[14]
-
HPLC Purification: Purify the crude product using a semi-preparative HPLC system to isolate [18F]MK-6240.[6][14]
-
Formulation: Trap the collected HPLC fraction on an SPE cartridge. Wash the cartridge with sterile water and elute the final product with ethanol. Dilute with sterile saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, residual solvents, and endotoxin levels.
II. Animal PET Imaging Protocol
This protocol is a general guideline for performing [18F]MK-6240 PET imaging in non-human primates.[5]
Animal Model:
-
Rhesus monkeys are a suitable model as they do not natively express NFTs, allowing for the assessment of tracer kinetics and off-target binding.[1][5]
Procedure:
-
Animal Preparation:
-
Fast the animal overnight before the scan.
-
Anesthetize the animal initially with ketamine (e.g., 10 mg/kg, intramuscularly) and maintain anesthesia with isoflurane during the imaging session.[5]
-
Place a catheter in a peripheral vein for tracer injection and another for blood sampling if required for kinetic modeling.
-
-
Tracer Administration:
-
Administer a bolus injection of [18F]MK-6240 (e.g., 152-169 MBq) intravenously.[6]
-
-
PET Scan Acquisition:
-
Anatomical Imaging:
-
Perform a CT or MRI scan for attenuation correction and anatomical co-registration of the PET data.[15]
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with the anatomical images (MRI).
-
Define regions of interest (ROIs) on the anatomical images.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling to estimate parameters such as the volume of distribution (VT) or calculate SUVRs using a reference region (e.g., cerebellum gray matter).[3][15]
-
Visualizations
Caption: Binding of [18F]MK-6240 to neurofibrillary tangles.
Caption: Workflow for the radiosynthesis of [18F]MK-6240.
Caption: Experimental workflow for animal PET imaging with [18F]MK-6240.
References
- 1. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 9. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. wrap.wisc.edu [wrap.wisc.edu]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Radiosynthesis of [¹⁸F]MK-6240
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of the precursor for MK-6240, a prominent radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect neurofibrillary tangles in the human brain.[1][2][3] The following sections detail the experimental setup, protocols for both two-step and simplified one-step automated radiosynthesis, and key quantitative data from various established methods.
Overview of [¹⁸F]MK-6240 Radiosynthesis
The radiosynthesis of [¹⁸F]MK-6240, or 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is typically achieved through nucleophilic substitution of a nitro group on a precursor molecule with [¹⁸F]fluoride.[1][2] The most commonly used precursor is the 5-diBoc-6-nitro precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[4][5] The synthesis can be performed using a traditional two-step method involving fluorination followed by acid deprotection, or a simplified one-step approach where fluorination and deprotection occur concurrently at elevated temperatures.[2][4][5] Both methods are amenable to full automation using commercially available radiosynthesis modules.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported radiosynthesis methods for [¹⁸F]MK-6240, providing a comparative overview of their efficiency and outcomes.
Table 1: Summary of [¹⁸F]MK-6240 Radiosynthesis Performance
| Synthesis Method | Automation Module | Radiochemical Yield (RCY, non-decay corrected) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Two-Step (Conventional Heating) | GE TRACERlab™ FXFN | 7.5 ± 1.9% | 222 ± 67 | 90 | [1][2] |
| One-Step (Step-wise Heating) | IBA Synthera+ | 5.2 ± 1.0% (from end of synthesis) | High | Not specified | [4][5] |
| One-Step (Thermal Heating) | Trasis AllinOne | 30 ± 5% | Not specified | 65 | [6] |
| Two-Step (Modified) | NEPTIS® Perform | 13.7 ± 2.1% (decay corrected) | 149 ± 125 | 65 | [7] |
Table 2: Precursor and Reagent Quantities
| Parameter | Quantity | Reference |
| Precursor (di-Boc-nitro) | 1 mg | [4] |
| Kryptofix 222 (K222) | 5.6 mg | [8] |
| Potassium Carbonate (K₂CO₃) | 1.7 mg | [8] |
| Tetraethylammonium hydrogen carbonate (TEA HCO₃) | 15 mg | [4] |
| Tetrabutylammonium hydrogen bicarbonate (TBAHCO₃) | Not specified | [6] |
Experimental Protocols
The following are detailed protocols for the automated radiosynthesis of [¹⁸F]MK-6240.
Two-Step Automated Radiosynthesis Protocol (GE TRACERlab™ FXFN)
This protocol involves a nucleophilic fluorination followed by an acidic deprotection step.[1][2]
Reagents and Materials:
-
5-diBoc-6-nitro precursor
-
[¹⁸F]Fluoride
-
Kryptofix 222 (K222)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Semi-preparative HPLC column (e.g., Luna 10 μm C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at an elevated temperature (e.g., 110°C).
-
Nucleophilic Fluorination: Add a solution of the 5-diBoc-6-nitro precursor (1 mg) in DMSO (1 mL) to the dried [¹⁸F]fluoride/K222 complex. Heat the reaction mixture at 140°C for 10 minutes.[8]
-
Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat to remove the Boc protecting groups.
-
Neutralization: Neutralize the reaction mixture with sodium hydroxide.
-
HPLC Purification: Purify the crude product using a semi-preparative HPLC system. The desired [¹⁸F]MK-6240 fraction is collected.[1][2]
-
Formulation: The collected fraction is diluted with a formulation solution, passed through a sterile filter, and collected in a sterile vial for quality control.[1]
Simplified One-Step Automated Radiosynthesis Protocol (IBA Synthera+)
This simplified method combines the fluorination and deprotection steps by using an elevated reaction temperature.[4][5]
Reagents and Materials:
-
di-Boc-protected nitro precursor
-
[¹⁸F]Fluoride
-
Tetraethylammonium hydrogen carbonate (TEA HCO₃)
-
Acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Water for irrigation
-
Semi-preparative HPLC column (e.g., Luna 10 μm C18)
-
SPE cartridge (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vial using a solution of TEA HCO₃ (15 mg) in water (150 µL) and acetonitrile (1.35 mL).[4]
-
Azeotropic Drying: Evaporate the solution to dryness with acetonitrile at 95°C under a stream of nitrogen and reduced pressure.[4]
-
Radiolabeling and Deprotection: Cool the reactor and add a solution of the MK-6240 precursor (1 mg) in DMSO (1 mL). Heat the reaction mixture stepwise: 90°C, 110°C, and 120°C for 3 minutes at each step, and finally at 150°C for 20 minutes. The Boc groups are cleaved during this heating process.[4]
-
HPLC Purification: Cool the reactor to 70°C and add the HPLC eluent to the mixture. Inject the mixture onto the semi-preparative HPLC column for purification. The [¹⁸F]MK-6240 product typically elutes between 22 to 24 minutes.[4]
-
Formulation: The collected HPLC fraction is reformulated using an SPE cartridge and sterile filtered into a final product vial.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the automated radiosynthesis of [¹⁸F]MK-6240.
Caption: Two-Step Automated Radiosynthesis Workflow for [¹⁸F]MK-6240.
Caption: Simplified One-Step Automated Radiosynthesis Workflow for [¹⁸F]MK-6240.
Quality Control
The final [¹⁸F]MK-6240 product must undergo rigorous quality control testing to ensure it is suitable for human administration. Key quality control parameters include:
-
Radiochemical Purity: Determined by radio-HPLC to be >95%.[7]
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product.
-
pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
-
Residual Solvents: Measured by gas chromatography to ensure levels are below USP limits.
-
Bacterial Endotoxins: Tested to ensure sterility.
-
Visual Inspection: Checked for clarity and absence of particulate matter.
These protocols and data provide a comprehensive guide for the successful and reproducible radiosynthesis of [¹⁸F]MK-6240 for preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 5. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High yield production of [18F]MK-6240 on the AllinOne synthesizer, a promising PET Tracer for the quantification of Human Neurofibrillary tangles in Alzheimer disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vitro Binding Assays Using [¹⁸F]MK-6240 Synthesized from Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]MK-6240 is a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of aggregated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2] Its favorable pharmacokinetic properties and low off-target binding make it a valuable tool for in vivo quantification of tau pathology.[3][4] These application notes provide detailed protocols for the synthesis of [¹⁸F]MK-6240 from its precursor and its subsequent use in in vitro binding assays, including affinity, selectivity, and autoradiography studies on human brain tissue.
Synthesis of [¹⁸F]MK-6240 from Precursor
The radiosynthesis of [¹⁸F]MK-6240 is typically achieved through a nucleophilic aromatic substitution (SNA_r_) reaction on a nitro-precursor, followed by deprotection. A common precursor is the bis-Boc protected N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate.[5][6]
Experimental Protocol: Automated Radiosynthesis
This protocol is adapted from a simplified one-step method.[6][7]
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.[7]
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
-
Elution and Drying:
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[8]
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile under a stream of argon or nitrogen at elevated temperatures (e.g., 110°C).[8]
-
-
Radiolabeling Reaction:
-
Add the bis-Boc protected precursor (0.3-2 mg) dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the dried [¹⁸F]K/K₂₂₂ complex.[5][6]
-
Seal the reaction vessel and heat the mixture. A stepwise heating approach (e.g., 90°C for 3 min, 110°C for 3 min, 120°C for 3 min, and finally 150°C for 20 minutes) can be employed.[5][7]
-
-
Deprotection:
-
Purification:
-
Cool the reaction mixture and dilute it with water.
-
Inject the crude product onto a semi-preparative high-performance liquid chromatography (HPLC) column for purification.[8]
-
Collect the fraction corresponding to [¹⁸F]MK-6240.
-
-
Formulation:
In Vitro Binding Assays
For initial characterization and competitive binding assays, the tritiated version, [³H]MK-6240, is often used due to its longer half-life.[2][5] The protocols below are applicable to both radiolabeled forms, with adjustments for the detection method (scintillation counting for ³H, gamma counting for ¹⁸F).
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro binding studies of MK-6240.
| Parameter | Brain Region | Condition | Value | Reference |
| Binding Affinity (Kd) | Temporal Cortex | AD | 0.4 nM | [4] |
| Binding Affinity (Kd) | Hippocampus (SHA site) | AD | 1 pM | [9] |
| Binding Affinity (Kd) | Hippocampus (HA site) | AD | 12 nM | [9] |
| Selectivity (IC50) | MAO-A | Non-AD Human Cortex | >1,000 nM | [5] |
| Selectivity (IC50) | MAO-B | Non-AD Human Cortex | >1,000 nM | [5] |
| Bmax/Kd Ratio | NFT-rich cortical homogenates | AD | Up to 5-fold higher than AV-1451 | [5] |
SHA: Super-high affinity; HA: High affinity.
Experimental Protocol: In Vitro Binding Affinity Assay (Homogenate Assay)
This protocol determines the binding affinity (Kd) and density of binding sites (Bmax) of [³H]MK-6240 in brain tissue homogenates.[10]
-
Tissue Preparation:
-
Prepare brain homogenates from NFT-rich regions (e.g., temporal cortex, hippocampus) of AD patient brains and control regions from non-AD brains.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) containing 0.1% bovine serum albumin (BSA) and protease inhibitors.[9][10]
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up reactions containing:
-
For determining non-specific binding, add a high concentration of unlabeled MK-6240 (e.g., 1 µM) to a parallel set of tubes.[10]
-
-
Incubation:
-
Incubate the plates for a sufficient time to reach equilibrium (e.g., 90 minutes) at a controlled temperature (e.g., 37°C).[10]
-
-
Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using non-linear regression (e.g., one-site binding model in GraphPad Prism) to determine the Kd and Bmax values.
-
Experimental Protocol: In Vitro Selectivity Assay (Competition Assay)
This protocol assesses the selectivity of MK-6240 for NFTs over other potential binding sites, such as monoamine oxidase A (MAO-A) and MAO-B.[11][12]
-
Assay Setup:
-
Prepare brain homogenates from regions known to express the off-target protein (e.g., cortex for MAO).
-
In a 96-well plate, set up reactions containing:
-
Brain homogenate.
-
A fixed concentration of a radioligand specific for the off-target (e.g., [³H]-Harmine for MAO-A).
-
Increasing concentrations of unlabeled MK-6240.
-
-
-
Incubation and Filtration:
-
Follow the incubation and filtration steps as described in the affinity assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the off-target radioligand against the concentration of unlabeled MK-6240.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression. The IC50 value indicates the concentration of MK-6240 required to displace 50% of the specific binding of the off-target radioligand. A high IC50 value suggests low affinity for the off-target site.[11]
-
Experimental Protocol: In Vitro Autoradiography
This technique visualizes the distribution of [¹⁸F]MK-6240 binding in brain tissue sections.[5][13]
-
Tissue Sectioning:
-
Obtain postmortem human brain tissue from AD patients and healthy controls.
-
Section the frozen tissue blocks into thin slices (e.g., 10-20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Pre-incubation:
-
Pre-incubate the brain slices in assay buffer (e.g., PBS with 0.1% BSA) for a short period (e.g., 15 minutes) at room temperature to reduce non-specific binding.[5]
-
-
Incubation with Radiotracer:
-
Incubate the sections in a solution containing [¹⁸F]MK-6240 (e.g., ~20 MBq in 650 mL of buffer) for a sufficient duration to allow binding (e.g., 150 minutes).[13]
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled MK-6240 or T808).[5]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
-
Imaging and Analysis:
-
Scan the imaging plate or film using a phosphor imager or densitometer to obtain a digital image of the radiotracer distribution.
-
Quantify the signal intensity in different brain regions and compare the binding patterns with the known distribution of tau pathology from immunohistochemistry on adjacent sections.
-
Visualizations
Caption: Simplified pathway of tau protein aggregation and [¹⁸F]MK-6240 binding.
Caption: Experimental workflow for [¹⁸F]MK-6240 synthesis and in vitro evaluation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note & Protocol: GMP-Compliant Synthesis of [18F]MK-6240
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-6240, also known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a highly selective positron emission tomography (PET) radiotracer for the in vivo imaging and quantification of neurofibrillary tangles (NFTs) composed of aggregated tau protein.[1][2][3] The ability to accurately image tau pathology is critical for the diagnosis and staging of Alzheimer's disease and other tauopathies, as well as for monitoring the efficacy of therapeutic interventions.[1][4] This document provides a detailed protocol for the automated, Good Manufacturing Practice (GMP) compliant synthesis of [18F]MK-6240 for clinical research.
The synthesis of [18F]MK-6240 is typically achieved through nucleophilic substitution of a nitro-precursor with [18F]fluoride, followed by deprotection of the amine group.[3][5] Several automated synthesis platforms have been successfully employed for the production of [18F]MK-6240, ensuring reproducibility and compliance with regulatory standards.[3][5][6][7][8] This protocol will focus on a common automated synthesis approach.
Experimental Protocols
Materials and Equipment
| Material | Supplier/Grade | Notes |
| Precursor: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | Commercially available | Store at -20°C |
| [18F]Fluoride | Produced via a cyclotron from [18O]H2O | |
| Eluent for [18F]Fluoride | K2CO3/Kryptofix 2.2.2 (K222) or Tetrabutylammonium bicarbonate | |
| Solvents (anhydrous) | Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) | GMP grade |
| Reagents for Deprotection | Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) | |
| HPLC Solvents | Acetonitrile, Water, Buffers (e.g., ammonium formate) | HPLC grade |
| Solid Phase Extraction (SPE) Cartridges | tC18, C18 | For purification and reformulation |
| Final Formulation Solution | Saline for injection, USP | Containing ≤10% ethanol |
| Automated Synthesis Module | e.g., GE TRACERlab™ FXFN, IBA Synthera+, GE FASTlab™ | |
| High-Performance Liquid Chromatography (HPLC) System | Semi-preparative and analytical | With UV and radioactivity detectors |
| Gas Chromatography (GC) System | For residual solvent analysis | |
| Dose Calibrator | For activity measurements | |
| pH meter/strips | ||
| Endotoxin Testing Kit | LAL test | |
| Sterility Testing Supplies |
Automated Radiosynthesis of [18F]MK-6240
This protocol describes a common two-step radiosynthesis involving nucleophilic fluorination followed by acid deprotection, which can be adapted for various automated synthesis modules.[3][5]
Step 1: [18F]Fluoride Trapping and Elution
-
Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
The [18F]fluoride is transferred to the automated synthesis module and trapped on an anion exchange cartridge.
-
The trapped [18F]fluoride is eluted into the reactor vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K222) and potassium carbonate, or a tetraalkylammonium salt in a mixture of acetonitrile and water.
-
The azeotropic drying of the [18F]fluoride is performed by heating the reactor under vacuum and a stream of nitrogen to remove water.
Step 2: Nucleophilic Fluorination
-
The bis-Boc protected precursor (5-10 mg) dissolved in anhydrous DMSO is added to the reactor containing the dried [18F]fluoride complex.
-
The reaction mixture is heated to a specified temperature (e.g., 120-160°C) for a set duration (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the nitro-group with [18F]fluoride.[4]
Step 3: Deprotection
-
After cooling the reaction mixture, an acidic solution (e.g., HCl or TFA) is added to the reactor.
-
The mixture is heated (e.g., 100-120°C) for a short period (e.g., 5-10 minutes) to remove the Boc protecting groups.
Step 4: Purification
-
The crude reaction mixture is neutralized and diluted, then purified using semi-preparative HPLC.
-
The fraction corresponding to [18F]MK-6240 is collected.
-
Alternatively, an HPLC-free method using SPE cartridges can be employed for purification.[7]
Step 5: Formulation
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the [18F]MK-6240.
-
The cartridge is washed with water to remove HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
Data Presentation
The following tables summarize typical quantitative data for the GMP-compliant synthesis of [18F]MK-6240.
Table 1: Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 7.5 ± 1.9% | [3][5] |
| Radiochemical Yield (decay corrected) | 53 ± 7% | [4] |
| Molar Activity (at end of synthesis) | 222 ± 67 GBq/µmol | [3][5] |
| Total Synthesis Time | 60 - 90 minutes | [3][5][7] |
Table 2: Quality Control Specifications
| Test | Specification | Typical Result | Reference |
| Appearance | Clear, colorless solution, free of particulates | Pass | [1] |
| pH | 4.5 - 7.5 | 6.5 | [1] |
| Radiochemical Purity | ≥ 95% | > 98% | [1][7] |
| Radionuclidic Identity | Half-life of 105-115 min | 110.1 ± 1 min | [1] |
| Residual Solvents | Acetonitrile ≤ 410 ppm, Ethanol ≤ 5000 ppm | Pass | [1] |
| Bacterial Endotoxins | ≤ 17.5 EU/mL | Pass | [1] |
| Sterility | Sterile | Pass | [1] |
Experimental Workflow Diagram
Caption: Automated GMP synthesis workflow for [18F]MK-6240.
Conclusion
The automated synthesis of [18F]MK-6240 can be reliably performed in a GMP-compliant manner, yielding a high-purity product suitable for human PET imaging.[3][5] The use of commercially available automated synthesis modules and, where possible, HPLC-free purification methods, simplifies the production process and enhances reproducibility.[7] Adherence to stringent quality control measures is essential to ensure the safety and efficacy of the radiotracer for clinical applications.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
Scaling Up [18F]MK-6240 Production: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the successful and efficient scaling up of radiopharmaceutical production is a critical step in advancing clinical research. This document provides detailed application notes and protocols for the production of [18F]MK-6240, a promising positron emission tomography (PET) tracer for imaging neurofibrillary tangles (NFTs) associated with Alzheimer's disease.
Two primary automated radiosynthesis methods for [18F]MK-6240 have been established: a two-step process involving nucleophilic fluorination followed by acid deprotection, and a simplified one-step method that combines radiofluorination and thermal deprotection. Both methods utilize the bis-Boc protected nitro-precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. The choice of method and synthesis platform can significantly impact radiochemical yield, synthesis time, and scalability.
I. Comparative Summary of Production Parameters
To facilitate comparison and aid in the selection of an appropriate scale-up strategy, the following tables summarize key quantitative data from various published protocols for the automated synthesis of [18F]MK-6240.
| Parameter | Two-Step Method (Acid Deprotection) | Simplified One-Step Method (Thermal Deprotection) | HPLC-Free Method (SPE Purification) |
| Synthesis Module | GE TRACERlab™ FXFN[1][2] | IBA Synthera+[3][4], Trasis AllinOne[5] | GE FASTlab™[6] |
| Precursor Amount | Not specified | 1 mg[3] | Not specified |
| Phase Transfer Catalyst | Potassium cryptand (Kryptofix 222)[1][2] | Tetraethylammonium hydrogen carbonate (TEA HCO3)[3][4], Tetrabutylammonium hydrogen bicarbonate (TBAHCO3)[5] | Not specified |
| Radiochemical Yield (non-decay corrected) | 7.5 ± 1.9%[1][2] | 9.8 ± 1.8% (EOB)[3][4], 30 ± 5%[5] | 9.5%[6] |
| Molar Activity (at end of synthesis) | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol)[1][2] | High[3][4] | Not specified |
| Total Synthesis Time | 90 minutes[1][2] | ~65 minutes[5] | ~60 minutes[6] |
| Purification Method | Semi-preparative HPLC[1][2] | Semi-preparative HPLC[3][4][5] | Solid Phase Extraction (SPE)[6] |
| Final Activity | 6.3 - 9.3 GBq (170 - 250 mCi)[1][2] | 3.0 - 4.4 GBq[3] | 130 - 200 mCi[6] |
II. Experimental Protocols
A. Two-Step Automated Radiosynthesis with Acid Deprotection
This protocol is adapted for a GE TRACERlab™ FXFN module and involves a nucleophilic fluorination followed by an acidic deprotection step.
1. Reagents and Materials:
-
[18F]Fluoride
-
5-diBoc-6-nitro precursor
-
Potassium carbonate/Kryptofix 222 (K2.2.2) solution
-
Acetonitrile (anhydrous)
-
Hydrochloric acid
-
Sodium hydroxide
-
Semi-preparative HPLC system
-
Sterile filter
2. Synthesis Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K2.2.2 complex by heating under a stream of nitrogen and vacuum.
-
Radiolabeling: Add the 5-diBoc-6-nitro precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]fluoride complex. Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat to remove the Boc protecting groups.
-
Neutralization: Neutralize the reaction mixture with a sodium hydroxide solution.
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the [18F]MK-6240 fraction, remove the HPLC solvent, and formulate the final product in a suitable buffer for injection, followed by sterile filtration.
B. Simplified One-Step Automated Radiosynthesis with Thermal Deprotection
This protocol, adapted for an IBA Synthera+ or Trasis AllinOne module, eliminates the need for a separate acid deprotection step.
1. Reagents and Materials:
-
[18F]Fluoride
-
bis-Boc protected precursor N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate
-
Tetraethylammonium hydrogen carbonate (TEA HCO3) or Tetrabutylammonium hydrogen bicarbonate (TBAHCO3)
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Semi-preparative HPLC system
-
Sterile filter
2. Synthesis Procedure:
-
[18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of TEA HCO3 or TBAHCO3 in acetonitrile/water.[3][4][5]
-
Azeotropic Drying: Dry the [18F]fluoride complex azeotropically.
-
One-Step Labeling and Deprotection: Add the bis-Boc protected precursor (1 mg) dissolved in DMSO or DMF to the reactor. Heat the reaction mixture in a stepwise manner up to 150-160°C. This single heating step achieves both the radiofluorination and the thermal deprotection of the Boc groups.[3][4][5]
-
Purification: Purify the crude [18F]MK-6240 using semi-preparative HPLC.[3][4][5]
-
Formulation: Collect the desired product fraction, remove the organic solvent, and formulate in a physiologically compatible solution, followed by sterile filtration.
III. Visualization of Workflows
The following diagrams illustrate the key experimental workflows for the production of [18F]MK-6240.
Caption: Workflow for the two-step automated synthesis of [18F]MK-6240.
Caption: Workflow for the simplified one-step automated synthesis of [18F]MK-6240.
IV. Quality Control
Regardless of the synthesis method employed, a comprehensive quality control regimen is essential to ensure the final product is suitable for human use. Key quality control tests should include:
-
Appearance: Clear, colorless solution, free of visible particles.
-
pH: Within a physiologically acceptable range.
-
Radiochemical Purity: Determined by radio-HPLC to be >95%.
-
Radiochemical Identity: Co-elution with a non-radioactive MK-6240 standard on radio-HPLC.
-
Radionuclidic Purity: Determined by gamma-ray spectroscopy.
-
Residual Solvents: Measured by gas chromatography to be below specified limits.
-
Bacterial Endotoxins: Tested to ensure sterility.
-
Sterility: Confirmed by appropriate methods.
V. Discussion and Considerations for Scale-Up
The simplified one-step synthesis offers several advantages for scaling up production, including a shorter synthesis time and potentially higher radiochemical yields.[3][4][5] The elimination of the acid deprotection and neutralization steps reduces the complexity of the process and minimizes potential sources of product loss.[3][4] Furthermore, the development of HPLC-free purification methods using solid-phase extraction (SPE) can further streamline the process, reduce the need for expensive equipment, and shorten the overall production time.[6]
When scaling up, it is crucial to optimize reaction conditions, such as precursor amount, reaction temperature, and time, for the specific automated synthesis platform being used. Robust and reproducible quality control methods are paramount to ensure the consistent production of high-quality [18F]MK-6240 for clinical applications. The choice of synthesis strategy will ultimately depend on the available infrastructure, desired batch size, and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 4. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: The Use of Di-Boc-Protected Nitro Precursors in PET Tracer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of Positron Emission Tomography (PET) tracers is a critical component of molecular imaging and modern drug development. A common strategy for introducing the positron-emitting radionuclide fluorine-18 ([¹⁸F]) into aromatic systems is through nucleophilic aromatic substitution (SNAr). In this context, nitro-substituted aromatic precursors are frequently used, where the nitro group serves as an effective leaving group for the incoming [¹⁸F]fluoride.
However, many biologically active molecules targeted for PET imaging contain sensitive functional groups, such as amines or guanidino groups, that can interfere with the radiolabeling process or alter the precursor's properties. To circumvent these issues, protecting groups are employed. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. For complex functional groups like the guanidino group found in arginine, a di-Boc protection strategy is often necessary. This approach not only shields the reactive group but can also significantly improve the precursor's solubility in organic solvents used for radiolabeling, a common challenge with polar molecules like amino acids.[1]
This document provides detailed application notes and protocols for the use of di-Boc-protected nitro precursors in the synthesis of PET tracers, with a focus on [¹⁸F]-labeled amino acid derivatives for tumor imaging.
Application Focus: [¹⁸F]-Labeled Arginine Derivatives
Amino acid PET tracers are valuable tools in oncology as their uptake often correlates with tumor proliferation and metabolic activity.[2][3] Arginine and its derivatives are of particular interest for their role in various biological processes, including nitric oxide synthesis. The development of [¹⁸F]-labeled arginine tracers offers a promising avenue for imaging tumors with high amino acid transporter expression.[4]
The synthesis of these tracers often starts from a precursor where the guanidino group of arginine is protected (e.g., with two Boc groups) and a nitroaromatic moiety is present to facilitate [¹⁸F]-fluorination. The di-Boc protection is crucial for rendering the precursor sufficiently soluble and stable for the labeling reaction.[1][4]
Experimental Protocols
The following sections provide generalized methodologies for the key steps in the synthesis of a PET tracer using a di-Boc-protected nitro precursor.
Protocol 1: [¹⁸F]-Radiolabeling of Di-Boc-Nitro Precursor
This protocol describes a typical nucleophilic substitution reaction to replace a nitro group with [¹⁸F]fluoride. The reaction conditions, particularly temperature and time, may require optimization for specific precursors.
Materials:
-
Di-Boc-protected nitro precursor
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., 1 mL V-vial)
-
Automated synthesis module or shielded hot cell
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]⁻.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ (approx. 5 mg) and K₂CO₃ (approx. 1 mg) in MeCN/H₂O (e.g., 80:20 v/v).
-
The solvent is removed by azeotropic distillation with anhydrous MeCN under a stream of nitrogen or argon at approximately 100-110 °C to form the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
-
Radiolabeling Reaction:
-
Dissolve the di-Boc-protected nitro precursor (typically 0.5-2 mg) in a minimal volume of anhydrous DMSO (e.g., 300-500 µL).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat the reaction mixture at 120-150 °C for 10-20 minutes.[1] The optimal temperature and time should be determined empirically.
-
After heating, cool the reaction vessel to approximately 50 °C.
-
-
Quenching and Dilution:
-
Dilute the reaction mixture with the mobile phase for HPLC purification (e.g., 1-2 mL) to quench the reaction and prepare it for injection.
-
Protocol 2: Acid-Mediated Di-Boc Deprotection
The Boc group is labile under strong acidic conditions.[5] This protocol outlines the removal of the two Boc groups from the guanidino moiety following the radiolabeling step. This step can often be integrated into the HPLC purification process.
Materials:
-
Crude reaction mixture containing the [¹⁸F]-labeled di-Boc intermediate
-
Strong acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl, e.g., 4 M)
-
Water or HPLC mobile phase
Procedure:
-
Acidification:
-
To the cooled, crude reaction mixture, add the strong acid. For example, add 100-200 µL of TFA or an equivalent amount of HCl.
-
Allow the deprotection reaction to proceed at room temperature for 5-10 minutes. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction if necessary.
-
-
Neutralization/Dilution:
-
If necessary, partially neutralize the mixture with a base (e.g., sodium hydroxide solution) before HPLC injection to prevent damage to the column.
-
Alternatively, dilute the acidified mixture with a sufficient volume of HPLC mobile phase.
-
-
Purification:
-
Inject the entire mixture onto a semi-preparative HPLC column to separate the final [¹⁸F]-labeled tracer from the unreacted precursor, deprotected precursor, and other impurities.[1] The final product is collected, the solvent is removed, and the tracer is reformulated in a sterile, injectable solution (e.g., saline with ethanol).
-
Data Summary
Quantitative data from PET tracer synthesis are crucial for evaluating the efficiency and reproducibility of the method.
Table 1: Representative Radiosynthesis Parameters for [¹⁸F]-Labeled Tracers Using Nitro Precursors
| Tracer | Precursor Type | Radiochemical Yield (RCY, non-corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
|---|---|---|---|---|---|
| [¹⁸F]AV1451 | N-Boc Nitro Precursor | ~43% (intermediate) | Not Reported | 10 | [1] |
| [¹⁸F]FMISO | Protected Nitroimidazole | 34% | Not Reported | 50 | [6] |
| [¹⁸F]FAZA | Tosylated Nitroimidazole | ~61% | Not Reported | Not Reported | [6] |
| [¹⁸F]FMZ | Nitro Precursor | 7 ± 2% | 7.4–30 | ~90 | [7] |
| [¹⁸F]FBAT | Aryl Pinacol Boronate | 2.2–3.1% | 125–137 | Not Reported | [8] |
Note: Data are compiled from various sources for illustrative purposes and may not all involve di-Boc protection, but they represent typical outcomes for syntheses involving nitro precursors.
Table 2: Common Reagents for Boc Group Deprotection
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM), Room Temp | Very common and effective. Volatile and easy to remove. | [5][9] |
| Hydrochloric Acid (HCl) | In an organic solvent (Methanol, Dioxane), Room Temp | Effective, less volatile than TFA. Provides the HCl salt of the amine. | [5] |
| Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | Allows for selective cleavage in the presence of other protecting groups. | [5] |
| Trimethylsilyl iodide (TMSI) | Acetonitrile or Chloroform, followed by Methanol | A milder method for substrates sensitive to harsh acidic conditions. |[5] |
Troubleshooting and Alternative Strategies
Key Considerations
-
Precursor Solubility: A primary advantage of Boc protection is improved solubility.[1] If the precursor still exhibits poor solubility in DMSO, alternative solvents like DMF or sulfolane may be explored.
-
Thermal Stability: N-Boc groups can be thermally labile. In the case of [¹⁸F]AV1451 synthesis, thermal deprotection was observed at 130 °C, which can be a desired or undesired side reaction depending on the strategy.[1]
-
Purification: The structural similarity between the desired product and the unreacted or deprotected precursor can make HPLC separation challenging.[1] Optimization of the mobile phase, pH, and column type is critical for achieving high radiochemical purity.
Alternative Strategy: Nitro Group Reduction
While the nitro group is an excellent leaving group for radiofluorination, it can also be reduced to a primary amine. This transformation is a cornerstone of organic synthesis and can be employed in tracer development to install an amine for subsequent conjugation or modification.[10][11]
Table 3: Common Methods for Aromatic Nitro Group Reduction to an Amine
| Reagent/System | Conditions | Notes | Reference |
|---|---|---|---|
| H₂ / Pd/C | H₂ atmosphere, various solvents (EtOH, EtOAc) | Highly efficient but can reduce other functional groups (alkenes, alkynes). | [12][13] |
| H₂ / Raney Nickel | H₂ atmosphere, typically in Ethanol | Useful when dehalogenation is a concern with Pd/C. | [12][14] |
| Iron (Fe) / Acid | Fe powder in acidic media (HCl, Acetic Acid) | A classic, inexpensive, and robust method (Bechamp reduction). | [13][14] |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl in Ethanol) | A mild method with good functional group tolerance. | [12][13] |
| Zinc (Zn) / Acid | Zn dust in acidic media (Acetic Acid) | Another mild method compatible with various functional groups. |[12] |
References
- 1. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 7. Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Monitoring the Synthesis of the MK-6240 Precursor: Application Notes and Protocols for Researchers
Introduction
MK-6240, also known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a highly selective positron emission tomography (PET) tracer for the in vivo imaging of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease. The synthesis of [18F]MK-6240 for PET studies relies on a crucial precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. The purity and yield of this precursor are critical for the successful radiolabeling and final product quality.
This document provides detailed application notes and experimental protocols for monitoring the key reaction steps in the synthesis of the MK-6240 precursor. These protocols are designed for researchers, scientists, and drug development professionals to effectively track reaction progress, identify intermediates, and ensure the desired product formation using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Overview of the this compound
The synthesis of the this compound involves a multi-step process. A plausible synthetic route, based on related heterocyclic chemistry, would likely involve the following key transformations:
-
Formation of the core structure: Synthesis of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine.
-
Nitration: Introduction of a nitro group at the 6-position of the isoquinoline ring to yield 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine.
-
Boc Protection: Protection of the amine group with di-tert-butyl dicarbonate (Boc)₂O to yield the final precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.
This document will provide monitoring protocols for the nitration and Boc protection steps.
Section 1: Monitoring the Nitration of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
The introduction of a nitro group onto the isoquinoline core is a critical step. Monitoring this electrophilic aromatic substitution is essential to ensure regioselectivity and to determine the reaction endpoint, minimizing the formation of impurities.
High-Performance Liquid Chromatography (HPLC) Monitoring
Application Note: HPLC is a primary technique for monitoring the nitration reaction. It allows for the separation and quantification of the starting material, the desired nitrated product, and any potential regioisomers or over-nitrated byproducts. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of a 50:50 water/acetonitrile mixture. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Time Point (minutes) | Starting Material (%) | 6-Nitro Product (%) | Other Impurities (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 30 | 45.2 | 53.5 | 1.3 |
| 60 | 5.7 | 92.8 | 1.5 |
| 120 | <0.1 | 98.2 | 1.8 |
Note: Percentages are based on peak area normalization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Application Note: LC-MS is a powerful tool for confirming the identity of the product and any intermediates or byproducts by providing mass-to-charge ratio (m/z) information. This is particularly useful for identifying the nitrated product and distinguishing it from the starting material.
Experimental Protocol:
-
LC System: Utilize the same HPLC method as described in section 1.1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
MS Parameters:
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Sample Preparation: Same as for HPLC analysis.
Data Presentation:
| Compound | Retention Time (min) | Expected [M+H]⁺ | Observed [M+H]⁺ |
| 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | 8.5 | 273.11 | 273.1 |
| 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | 10.2 | 318.10 | 318.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the nitrated product. The change in the chemical shifts of the aromatic protons on the isoquinoline ring is a key indicator of the reaction's progress.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in DMSO-d₆.
-
Analysis: Monitor the aromatic region (typically 7.0-9.0 ppm). The introduction of the electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
Section 2: Monitoring the Boc Protection of 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
The final step in the precursor synthesis is the protection of the primary amine with a di-tert-butyl dicarbonate ((Boc)₂O). Monitoring this reaction ensures complete protection and helps to optimize reaction time to prevent potential side reactions.
High-Performance Liquid Chromatography (HPLC) Monitoring
Application Note: HPLC is used to track the consumption of the nitrated intermediate and the formation of the di-Boc protected final product. The increased hydrophobicity of the Boc-protected compound will result in a longer retention time on a reverse-phase column.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-18 min: 95% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot (approx. 50 µL) from the reaction mixture. Dilute the aliquot in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Time Point (hours) | 6-Nitro Starting Material (%) | Di-Boc Product (%) | Mono-Boc Intermediate (%) |
| 0 | 99.5 | 0.2 | 0.3 |
| 1 | 25.3 | 65.1 | 9.6 |
| 2 | 2.1 | 96.5 | 1.4 |
| 4 | <0.1 | 99.2 | 0.8 |
Note: Percentages are based on peak area normalization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Application Note: LC-MS confirms the formation of the mono- and di-Boc protected products by their respective molecular weights.
Experimental Protocol:
-
LC System: Utilize the same HPLC method as described in section 2.1.
-
Mass Spectrometer: An ESI mass spectrometer in positive ion mode.
-
MS Parameters:
-
Scan Range: 200-700 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Sample Preparation: Same as for HPLC analysis.
Data Presentation:
| Compound | Retention Time (min) | Expected [M+H]⁺ | Observed [M+H]⁺ |
| 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | 10.2 | 318.10 | 318.1 |
| Mono-Boc protected intermediate | 12.5 | 418.15 | 418.2 |
| Di-Boc protected product | 14.8 | 518.21 | 518.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR is used to confirm the successful protection of the amine. The appearance of a large singlet peak around 1.5 ppm, corresponding to the 18 protons of the two tert-butyl groups, is a clear indication of product formation.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Sample Preparation: Withdraw an aliquot, quench the reaction, and perform a work-up to isolate the product. Remove the solvent and dissolve the residue in the deuterated solvent.
-
Analysis: Look for a prominent singlet at approximately 1.5 ppm, integrating to 18 protons.
Visualizations
Troubleshooting & Optimization
Optimizing radiochemical yield of [18F]MK-6240 from precursor
Welcome to the technical support center for the optimization of the radiochemical yield of [18F]MK-6240. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important PET radiotracer for imaging neurofibrillary tangles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the radiosynthesis of [18F]MK-6240 from its precursor.
Q1: My radiochemical yield (RCY) is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a frequent challenge. Several factors throughout the synthesis process can contribute to this issue. Consider the following troubleshooting steps:
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Deprotection Method: The choice between acidic and thermal deprotection of the Boc-protected precursor is critical. While acidic deprotection (e.g., with HCl) is a common method, it can sometimes lead to product loss during neutralization and subsequent purification steps.[1][2] Thermal deprotection, often performed at high temperatures (e.g., 150-165°C), can eliminate the need for an acidic deprotection step, thereby simplifying the process and potentially increasing yields.[2][3] Some methods have achieved significantly higher radiochemical yields (25-32%) by eliminating Sep-Pak pre-purification and using thermal deprotection.[3]
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Phase-Transfer Catalyst and Base: The combination of the phase-transfer catalyst and base plays a crucial role in the initial [18F]fluorination step. While the Kryptofix 2.2.2 (K222)/K2CO3 system is widely used, alternatives like tetraethylammonium bicarbonate (TEA HCO3) or tetrabutylammonium bicarbonate (TBAHCO3) have been shown to provide better and more consistent yields under milder basic conditions.[2][4] The strongly basic carbonate anion in the K222/K2CO3 system may facilitate the decomposition of the precursor or the labeled product.[2]
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Reaction Temperature and Time: Optimization of heating protocols is essential. Step-wise heating (e.g., 90°C, 110°C, and 120°C for 3 minutes each, followed by 150°C for 20 minutes) has been successfully employed.[2] For thermal deprotection methods, a sustained high temperature (e.g., 165°C for 15 minutes) is necessary to ensure complete deprotection.[3]
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Precursor Concentration and Quality: Ensure the precursor is of high purity and used at an optimal concentration. The presence of impurities can interfere with the labeling reaction.
-
Purification Losses: Significant product loss can occur during HPLC purification and solid-phase extraction (SPE). Optimizing the HPLC mobile phase and gradient, as well as the choice and conditioning of SPE cartridges, can minimize these losses. A method using a tC18 Plus cartridge for SPE purification has been developed to create an HPLC-free synthesis, which could reduce purification-related losses.[5]
Q2: I am observing significant impurities in my final product. What are the likely sources and how can I minimize them?
A2: Impurities can arise from several sources, including incomplete reactions, side reactions, and degradation of the precursor or product.
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Incomplete Deprotection: If using a two-step method with deprotection, incomplete removal of the Boc protecting groups is a common source of impurities. Increasing the concentration of the acid (e.g., from 1N to 3N HCl) or optimizing the heating time and temperature for thermal deprotection can improve the efficiency of this step.[3] One known impurity is the deprotected di-BOC precursor.[6]
-
Precursor-Related Impurities: The quality of the starting precursor is paramount. Ensure it is free from contaminants that might compete in the labeling reaction or introduce impurities.
-
Radiolysis: High starting activities of [18F]fluoride can sometimes lead to radiolysis of the precursor or the final product, generating impurities. While one study noted a drop in radiochemical yield with higher starting activities, another reported that their optimized thermal deprotection method maintained high yields even with starting activities up to 96 GBq.[3]
-
HPLC Purification: The HPLC method must be robust enough to separate [18F]MK-6240 from any unreacted precursor and byproducts. Optimization of the column, mobile phase composition, and flow rate is crucial for achieving high radiochemical purity.[7]
Q3: How can I increase the specific activity of my [18F]MK-6240 preparation?
A3: High specific activity is crucial for in vivo imaging studies to avoid pharmacological effects from the injected mass.
-
Minimize Carrier Fluoride-19: The primary factor affecting specific activity is the presence of non-radioactive fluoride-19 (19F) in the system. Ensure all reagents and solvents are free from fluoride contamination. Use high-purity water and reagents.
-
Efficient [18F]Fluoride Trapping and Elution: The efficiency of trapping [18F]fluoride on the anion exchange cartridge and its subsequent elution is important. Incomplete elution can leave [18F]fluoride on the cartridge.
-
Optimize Reaction Conditions: Efficient and rapid radiolabeling minimizes the decay of [18F] and can contribute to higher specific activity at the end of synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for the synthesis of [18F]MK-6240.
Table 1: Comparison of Different Synthesis Strategies for [18F]MK-6240
| Parameter | Method 1 (Acid Deprotection)[8] | Method 2 (Thermal Deprotection with TEA HCO3)[2] | Method 3 (Optimized Thermal Deprotection)[3] | Method 4 (Automated Thermal Deprotection)[4] |
| Precursor | 5-diBoc-6-nitro precursor | bis-Boc protected precursor | bis-Boc protected precursor | bis-Boc protected precursor |
| Radiolabeling Agent | K[18F]/K222 | [18F]fluoride with TEA HCO3 | [18F]fluoride | [18F]fluoride with TBAHCO3 |
| Deprotection | HCl | Thermal (step-wise heating to 150°C) | Thermal (165°C for 15 min) | Thermal (160°C) |
| Radiochemical Yield (RCY, non-decay corrected) | 7.5 ± 1.9% | 9.8 ± 1.8% (from EOB) | 25 - 32% | 30 ± 5% |
| Synthesis Time | 90 min | Not specified | 65-70 min | 65 min |
| Specific Activity (at EOS) | 222 ± 67 GBq/µmol | High | >500 GBq/µmol | Not specified |
| Radiochemical Purity | >95% | High | >98% | >98% |
EOB: End of Bombardment; EOS: End of Synthesis
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Automated Synthesis with Thermal Deprotection using TEA HCO3 [2]
-
[18F]Fluoride Production and Trapping: [18F]Fluoride is produced via the 18O(p,n)18F reaction. The [18F]fluoride is then transferred to a synthesis module and trapped on an anion exchange cartridge.
-
Elution: The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of 15 mg TEA HCO3 in 150 µL water and 1.35 mL acetonitrile.
-
Azeotropic Drying: The solution is evaporated to dryness at 95°C with a stream of nitrogen and reduced pressure.
-
Radiolabeling and Deprotection: A solution of 1 mg of the bis-Boc protected precursor in 1 mL DMSO is added to the reactor. The mixture is heated stepwise: 90°C, 110°C, and 120°C for 3 minutes at each step, and finally at 150°C for 20 minutes. During this heating process, both [18F]fluorination and thermal deprotection of the Boc groups occur.
-
Preparation for HPLC: The reactor is cooled to 70°C, and 1.5 mL of HPLC eluent (20mM sodium phosphate/CH3CN, 78/22) is added.
-
HPLC Purification: The crude product mixture is injected onto a semi-preparative C18 HPLC column and purified. The fraction containing [18F]MK-6240 is collected.
-
Formulation: The collected fraction is reformulated for injection.
Protocol 2: Optimized Synthesis with Thermal Deprotection [3]
-
Radiolabeling: The bis-Boc protected precursor is heated with [18F]fluoride in Dimethylformamide (DMF) at 165°C for 15 minutes. This single step achieves both radiolabeling and thermal deprotection.
-
Dilution: The crude reaction mixture is diluted.
-
HPLC Purification: The diluted mixture is directly injected onto a C6 Phenyl HPLC column for purification.
-
Formulation: The collected [18F]MK-6240 peak is diluted in a solution of 0.05M sodium ascorbate and saline prior to sterile filtration.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of [18F]MK-6240.
Caption: General experimental workflow for the synthesis of [18F]MK-6240.
Caption: Troubleshooting logic for low radiochemical yield of [18F]MK-6240.
References
- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-6240 Precursor Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the MK-6240 precursor, N-[(tert-butoxy)carbonyl)-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the this compound?
A1: The synthesis of the this compound is a multi-step process that involves the construction of a substituted isoquinoline core, followed by the attachment of the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) moiety, and finally the protection of the amino group. A plausible synthetic route is outlined below.
Q2: What are the critical stages in the synthesis where issues are most likely to occur?
A2: The most challenging steps are typically the regioselective functionalization of the isoquinoline core, the palladium-catalyzed cross-coupling reaction, and the final di-Boc protection. Each of these stages has potential pitfalls that can lead to low yields or impure products.
Q3: Are there any particular safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. In particular, nitrating agents are highly corrosive and oxidizing, palladium catalysts can be pyrophoric, and many of the organic solvents used are flammable and toxic. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Troubleshooting Guides
Issue 1: Low Yield and Isomer Formation during Isoquinoline Core Synthesis
Question: I am attempting to synthesize the 5-amino-3-bromo-6-nitroisoquinoline intermediate and am observing low yields and the formation of multiple isomers. How can I improve the regioselectivity and overall yield?
Answer: The synthesis of polysubstituted isoquinolines can be challenging due to the directing effects of the existing substituents and the inherent reactivity of the isoquinoline ring. Here are some common causes and solutions:
-
Problem: Poor regioselectivity in nitration and bromination.
-
Solution: The order of functional group introduction is critical. It is often preferable to introduce the bromine atom first, followed by nitration. Careful control of reaction temperature is crucial to minimize the formation of unwanted isomers. For instance, in the synthesis of 5-bromo-8-nitroisoquinoline, maintaining a low temperature during bromination is key to suppress the formation of the 8-bromo isomer.[1]
-
-
Problem: Low yield in amination.
-
Solution: Direct amination of a nitro-isoquinoline can be low-yielding. A more reliable approach is often to start with an aminoisoquinoline and then perform the other functionalizations, or to use a precursor with a group that can be readily converted to an amine, such as a nitro group, which can be reduced later in the synthetic sequence.
-
Experimental Protocol: Synthesis of 5-Bromo-8-Nitroisoquinoline[1]
-
Bromination: Dissolve isoquinoline in concentrated sulfuric acid and cool the mixture to -25°C. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -26°C and -22°C. Stir the reaction mixture for several hours at low temperature.
-
Nitration: Without isolating the 5-bromoisoquinoline, add potassium nitrate to the reaction mixture and allow it to warm slowly.
-
Work-up: Pour the reaction mixture onto ice and carefully neutralize with an aqueous base (e.g., ammonia) while keeping the temperature below 25°C. The product will precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Issue 2: Inefficient Palladium-Catalyzed Coupling of 7-Azaindole
Question: The Buchwald-Hartwig amination to couple 7-azaindole with my substituted isoquinoline is giving low yields of the desired product. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be highly dependent on the specific substrates and reaction conditions.[2] For complex heterocyclic substrates, optimization is often necessary.
-
Problem: Catalyst deactivation or low catalytic activity.
-
Solution: The choice of palladium precursor and ligand is critical. For challenging couplings, consider using more advanced catalyst systems, such as those with sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands like BINAP or DDPF.[2] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Problem: Unfavorable reaction kinetics.
-
Solution: The choice of base and solvent can significantly impact the reaction rate and yield. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The solvent should be anhydrous and capable of solubilizing the reactants; common choices include toluene, dioxane, or DMF. Temperature also plays a crucial role, and heating the reaction mixture is usually required.
-
-
Problem: Side reactions.
-
Solution: An unproductive side reaction can be the hydrodehalogenation of the aryl halide. Optimizing the ligand and reaction temperature can help to minimize this.
-
Experimental Protocol: General Conditions for Buchwald-Hartwig Amination[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-5-amino-6-nitroisoquinoline, 7-azaindole, palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like BINAP), and a base (e.g., t-BuONa) in an anhydrous solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography.
Issue 3: Incomplete or Side Reactions During Di-Boc Protection
Question: I am having difficulty achieving complete di-Boc protection of the 5-amino group on the isoquinoline core. I am observing a mixture of mono-Boc and unreacted starting material.
Answer: While Boc protection is a common transformation, achieving di-protection of an aromatic amine can sometimes be challenging and may require forcing conditions.
-
Problem: Incomplete reaction to form the di-Boc product.
-
Solution: The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4] Using a larger excess of di-tert-butyl dicarbonate (Boc)2O and extending the reaction time may also be necessary. The choice of solvent can also be important; aprotic solvents like THF, acetonitrile, or dichloromethane are commonly used.
-
-
Problem: Formation of side products.
-
Solution: Under basic conditions, the formation of isocyanates and ureas can be competing side reactions.[5] Using carefully controlled conditions and avoiding excessively high temperatures can help to minimize these byproducts. Water-mediated catalyst-free conditions have also been reported to provide clean N-Boc protection with minimal side reactions.[5]
-
Experimental Protocol: Di-Boc Protection of an Aromatic Amine
-
Reaction Setup: Dissolve the 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine in an anhydrous aprotic solvent such as THF.
-
Reagent Addition: Add a catalytic amount of DMAP, followed by a significant excess (e.g., 3-4 equivalents) of (Boc)2O.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating may be applied.
-
Work-up and Purification: Once the reaction is complete, quench any excess (Boc)2O with a small amount of water or a primary amine. Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the desired di-Boc protected precursor.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the this compound synthesis, based on analogous reactions reported in the literature.
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield | Key Challenges |
| 1 | Bromination/Nitration of Isoquinoline | NBS, KNO3, H2SO4 | H2SO4 | -25°C to RT | 50-70% | Isomer control, handling of strong acids |
| 2 | Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base | Toluene or Dioxane | 80-110°C | 60-85% | Catalyst choice, anhydrous conditions |
| 3 | Di-Boc Protection | (Boc)2O, DMAP | THF or ACN | Room Temperature | >90% | Achieving complete di-protection |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A plausible three-step synthetic workflow for the this compound.
Logical Relationship for Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting guide for low yield in the C-N cross-coupling step.Caption: Troubleshooting guide for low yield in the C-N cross-coupling step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]MK-6240 Synthesis Troubleshooting
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of [18F]MK-6240, a crucial PET tracer for imaging neurofibrillary tangles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthesis challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Radiochemical Yield (RCY)
Q1: My radiochemical yield for [18F]MK-6240 is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a frequent challenge in the synthesis of [18F]MK-6240. Several factors throughout the synthesis process can contribute to this issue, from the initial [18F]fluoride trapping to the final purification. Here’s a breakdown of potential causes and solutions:
-
Inefficient Fluoride Trapping and Elution: The efficiency of trapping [18F]fluoride on an anion-exchange cartridge and its subsequent elution is critical. Poor recovery of [18F]fluoride will directly impact the overall yield.
-
Troubleshooting:
-
Ensure the anion-exchange cartridge (e.g., QMA) is properly preconditioned.
-
Verify the composition and volume of the elution solution. Common eluents include solutions of potassium carbonate/Kryptofix 2.2.2 (K222) or tetraethylammonium bicarbonate (TEA HCO3).[1][2]
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Check for leaks in the system that could lead to loss of the eluted [18F]fluoride.
-
-
-
Suboptimal Radiolabeling Conditions: The nucleophilic substitution reaction to incorporate [18F]fluoride into the precursor is sensitive to temperature, reaction time, and the presence of water.
-
Troubleshooting:
-
Azeotropic Drying: Ensure thorough drying of the [18F]fluoride-catalyst complex. Residual water can significantly reduce nucleophilicity. Multiple azeotropic drying steps with acetonitrile are recommended.
-
Temperature and Time: The reaction temperature and duration are critical. Step-wise heating, for instance up to 150°C, has been shown to be effective.[1][2] Overheating can lead to degradation of the precursor or the product.
-
Precursor Amount: Using an adequate amount of precursor is essential. Typically, around 1 mg of the bis-Boc protected precursor is used.[1]
-
-
-
Inefficient Deprotection of Protecting Groups: The removal of the Boc protecting groups is a common source of yield loss. Incomplete deprotection results in a lower amount of the final product, while harsh deprotection conditions can degrade the tracer.
-
Troubleshooting:
-
Acidic Deprotection: While methods using strong acids like TFA or HCl are common, they can lead to losses during subsequent neutralization and purification steps.[1][3] Increasing the concentration of HCl (e.g., to 3N) has been shown to improve deprotection efficiency.[3]
-
Thermal Deprotection: A simplified, one-step approach involving thermal deprotection during the radiolabeling step can eliminate the need for a separate acidic deprotection step, thereby reducing product loss.[1][2][3] This method often involves heating the reaction mixture at a higher temperature (e.g., 160°C).[4]
-
-
-
Losses During Purification: Significant amounts of the product can be lost during HPLC purification and solid-phase extraction (SPE) reformulation.
-
Troubleshooting:
-
HPLC Optimization: Optimize the HPLC conditions (column, mobile phase, flow rate) to achieve good separation of [18F]MK-6240 from byproducts and the unreacted precursor.
-
SPE Cartridge Selection: The choice of SPE cartridge for final formulation is important. tC18 Sep-Pak cartridges have been used successfully.[5]
-
pH Control: For methods involving acidic deprotection, neutralizing the crude product mixture before HPLC injection is crucial to prevent column degradation and improve product isolation.[3][6]
-
-
The following diagram illustrates a troubleshooting workflow for low radiochemical yield:
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
Improving purity of [18F]MK-6240 during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity and overall success of [18F]MK-6240 synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of [18F]MK-6240?
A1: Researchers commonly face challenges such as low radiochemical yield (RCY), particularly with high starting activities of [18F]fluoride, incomplete deprotection of the Boc-protecting group, and issues related to the purification process that can affect the final radiochemical purity.[1]
Q2: What is a typical radiochemical purity for [18F]MK-6240?
A2: A high radiochemical purity of over 95% is generally expected and has been reported in several optimized protocols.[2][3][4] For instance, some methods consistently achieve radiochemical purity greater than 98% or even 99%.[1][4][5][6]
Q3: How can I improve the efficiency of the Boc deprotection step?
A3: Incomplete deprotection is a frequent hurdle. Strategies to improve this step include increasing the concentration of hydrochloric acid (e.g., from 1N to 3N HCl) or employing thermal deprotection methods.[1] A simplified one-step synthesis using thermal deprotection has been shown to be effective, eliminating the need for a separate acidic deprotection step and subsequent neutralization.[2][7]
Q4: What are the different purification methods for [18F]MK-6240?
A4: The most common purification methods are semi-preparative High-Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE). HPLC is widely used to isolate the final product from reaction byproducts.[1][6][8] However, HPLC-free methods using SPE have also been developed to simplify the process and are particularly suitable for automated synthesis platforms like the GE FASTlab™.[5]
Q5: Can the synthesis of [18F]MK-6240 be fully automated?
A5: Yes, several automated synthesis modules have been successfully adapted for the production of [18F]MK-6240. These include the ORA Neptis Perform, GE FASTlab™, IBA Synthera+, and GE TRACERlab™ FXFN.[1][3][5][7][8] Automation helps to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of [18F]MK-6240 and provides potential solutions based on published literature.
Problem 1: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Solution |
| Inefficient Boc Deprotection | Increase the concentration of HCl to 3N or switch to a thermal deprotection method to improve the efficiency of the deprotection step.[1] |
| Losses during Purification | Optimize the HPLC conditions (e.g., mobile phase composition, flow rate) to achieve better separation and collection of the product peak.[1] Consider an SPE-based purification method, which can sometimes lead to higher yields by reducing the number of steps.[5] |
| Issues with High Starting Radioactivity | Some synthesis methods show a drop in RCY with higher starting [18F] activities.[1] A thermal deprotection method has been shown to maintain radiochemical yield even with high starting activities.[1] |
| Suboptimal Labeling Conditions | Review and optimize the radiolabeling parameters, including reaction time, temperature, and the amount of precursor. |
Problem 2: Low Radiochemical Purity
| Potential Cause | Recommended Solution |
| Incomplete Separation of Impurities | Adjust the HPLC mobile phase composition or gradient to improve the resolution between [18F]MK-6240 and any impurities. A common impurity is the deprotected unlabeled precursor.[5][8] |
| Incorrect pH for HPLC Injection | Pre-purification with a Sep-Pak cartridge can help control the pH of the injection, leading to improved isolation of the [18F]MK-6240 peak during HPLC.[1] |
| Degradation of the Product | Ensure that the final formulated product is stored in an appropriate solution, such as a saline solution containing an antioxidant like sodium ascorbate, to prevent degradation.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from various published synthesis methods for [18F]MK-6240.
Table 1: Comparison of Different [18F]MK-6240 Synthesis Methods
| Synthesis Platform | Deprotection Method | Purification | Radiochemical Yield (NDC) | Radiochemical Purity | Specific Activity (GBq/µmol) | Reference |
| ORA Neptis Perform | 1N HCl | HPLC | 5-8% | >98% | >500 | [1] |
| ORA Neptis Perform | 3N HCl | Sep-Pak & HPLC | 12-18% | >98% | >500 | [1] |
| ORA Neptis Perform | Thermal | HPLC | 25-32% | >98% | >500 | [1] |
| GE FASTlab™ | Acidic | SPE | 9.5% | 98.1% | Not Reported | [5] |
| IBA Synthera+ | Thermal (one-step) | HPLC | 9.8% ± 1.8% (EOB) | 99.1% ± 0.3% | 912 ± 322 | [2] |
| GE TRACERlab™ FXFN | Acidic | HPLC | 7.5% ± 1.9% | >93% | 222 ± 67 | [3][8] |
NDC: Non-Decay Corrected; EOB: End of Bombardment
Experimental Protocols
Protocol 1: Optimized Synthesis on ORA Neptis Perform with Thermal Deprotection
This method demonstrated a significant increase in radiochemical yield.[1]
-
Radiolabeling: The precursor is heated with [18F] in Dimethylformamide (DMF).
-
Thermal Deprotection: The reaction is heated for 15 minutes at 165°C.
-
HPLC Purification: The crude reaction mixture is diluted and injected onto a GEMINI C6 Phenyl HPLC column.
-
Mobile Phase: 45% Ethanol: 55% 0.05M Sodium Ascorbate.
-
Flow Rate: 3.5 mL/min.
-
-
Formulation: The collected [18F]MK-6240 peak is diluted in 0.05M Sodium ascorbate: saline solution and passed through a sterile filter.
Protocol 2: HPLC-Free Synthesis on GE FASTlab™
This protocol simplifies the purification process by eliminating the need for HPLC.[5]
-
[18F] Trapping and Elution: Standard procedure for the FASTlab platform.
-
Drying: The eluent is dried.
-
Labeling: Radiolabeling is performed at a high temperature.
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Deprotection and Neutralization: The Boc group is removed with acid, followed by neutralization.
-
SPE Purification: The product is purified using a Sep-Pak tC18 Plus cartridge.
-
Formulation: The final product is formulated for injection.
Protocol 3: Simplified One-Step Synthesis on IBA Synthera+
This method eliminates the separate acidic deprotection step.[2][7]
-
[18F] Elution: [18F]fluoride is eluted from the cartridge using a solution of TEA HCO3 in acetonitrile/water.
-
Drying: The solution is evaporated to dryness.
-
One-Step Labeling and Deprotection: The precursor in DMSO is added to the reactor and heated stepwise: 90°C, 110°C, and 120°C for 3 minutes each, and finally at 150°C for 20 minutes.
-
HPLC Purification: The reaction mixture is cooled, diluted with the HPLC eluent, and purified on a Luna C18 HPLC column.
-
Mobile Phase: 20mM sodium phosphate/CH3CN (78/22).
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Flow Rate: 5 mL/min.
-
-
Formulation: The collected product is formulated for injection.
Visualizations
Caption: General workflow for the synthesis of [18F]MK-6240.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. Optimizationof the production of the Tau imaging agent [18F]-MK6240 on the ORA Neptis Perform Radiosynthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an automated synthesis of [18F] MK-6240 on a GE FASTlabTM synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Fluorination of MK-6240 Precursor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the radiosynthesis of the PET tracer [¹⁸F]MK-6240.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic fluorination of the MK-6240 precursor.
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Yield (RCY) | Incomplete drying of [¹⁸F]fluoride-base complex | Ensure azeotropic drying is complete. Residual water significantly reduces the nucleophilicity of [¹⁸F]fluoride. Perform at least two azeotropic drying cycles with acetonitrile. |
| Precursor degradation | The bis-Boc protected nitro-precursor can be sensitive to high temperatures and strong basic conditions. Consider using milder bases like tetraethylammonium bicarbonate (TEA HCO₃) instead of potassium carbonate/Kryptofix 2.2.2. A step-wise temperature increase during the reaction may also improve yields.[1][2] | |
| Suboptimal reaction temperature or time | Optimize the heating profile. For the one-step method, a final temperature of 150°C for 20 minutes is reported to be effective.[1] For the two-step method, a stepped temperature gradient (e.g., 90°C, 110°C, 120°C, and 140°C, each for 3 minutes) has been shown to improve yields.[2] | |
| Losses during post-synthesis processing | Significant losses can occur during the deprotection and neutralization steps in the two-step synthesis.[1] Consider switching to the simplified one-step method to eliminate these steps.[1][3] Ensure efficient transfer of the crude product to the HPLC loop. | |
| Inefficient HPLC purification | Optimize the semi-preparative HPLC method, including the mobile phase composition and flow rate, to ensure good separation of [¹⁸F]MK-6240 from impurities and unreacted precursor. | |
| Inconsistent Yields | Variability in precursor quality | Use a consistent source of high-purity precursor. Impurities in the precursor can interfere with the fluorination reaction. |
| Inconsistent activity of the [¹⁸F]fluoride | Ensure the cyclotron production and delivery of [¹⁸F]fluoride are consistent. The reactivity of the fluoride can be affected by contaminants from the target. | |
| Manual synthesis variations | Automating the synthesis on a commercial module (e.g., GE TRACERlab™, IBA Synthera+) can significantly improve reproducibility.[3][4][5] | |
| Presence of Impurities | Unreacted [¹⁸F]fluoride | This is a common polar radiochemical impurity.[2] Improve the efficiency of the fluorination reaction by ensuring anhydrous conditions and optimal temperature. Effective HPLC purification is crucial for its removal. |
| Deprotected precursor (L-005552068) | In the two-step method, this impurity can be formed by the deprotection of the di-Boc precursor.[2] In the one-step method, the unlabeled deprotected precursor can also be a chemical impurity. Adjusting the precursor amount and optimizing HPLC separation can minimize its presence in the final product. | |
| Other side-products | Harsh reaction conditions can lead to the formation of unidentified side-products. Using milder conditions, such as the TEA HCO₃ method, may reduce their formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of [¹⁸F]MK-6240?
A1: The most commonly used precursor is the bis-Boc protected nitro-precursor, specifically N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][3][6]
Q2: What are the main challenges in the fluorination step for [¹⁸F]MK-6240 synthesis?
A2: The primary challenges are achieving a high and reproducible radiochemical yield (RCY). Many research groups have reported difficulties in reproducing published yields, which are often below 10%.[5][7] This is attributed to the harsh reaction conditions required for nucleophilic aromatic substitution, which can lead to precursor degradation and losses during the subsequent deprotection and purification steps.[1]
Q3: What is the difference between the one-step and two-step synthesis methods for [¹⁸F]MK-6240?
A3: The two-step method involves:
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Nucleophilic fluorination of the bis-Boc precursor with [¹⁸F]fluoride, typically using potassium carbonate and Kryptofix 2.2.2 (K₂₂₂).
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Acidic deprotection of the resulting Boc-protected intermediate, followed by neutralization before HPLC purification.[1][6]
The one-step (simplified) method combines fluorination and deprotection into a single step. This is achieved by using a milder base, such as tetraethylammonium bicarbonate (TEA HCO₃), and heating the reaction at a higher temperature (e.g., 150°C). This approach eliminates the need for a separate acidic deprotection step, thereby reducing synthesis time and minimizing product loss during processing.[1][3]
Q4: Which synthesis method is recommended?
A4: The one-step simplified method is generally recommended as it has been shown to provide a more reliable radiochemical yield and simplifies the overall process by removing the deprotection and neutralization steps, which can be a significant source of product loss.[1][3]
Q5: What are typical radiochemical yields and specific activities for [¹⁸F]MK-6240?
A5: The reported values vary depending on the synthesis method and conditions. Below is a summary of some published data.
| Method | Base/Catalyst | Radiochemical Yield (RCY, non-decay corrected) | Specific Activity (at EOS) | Reference |
| Two-Step (Conventional Heating) | K₂CO₃ / K₂₂₂ | 7.5 ± 1.9% | 222 ± 67 GBq/µmol | [6] |
| Two-Step (Microwave) | ¹⁸F-KF | Good | >90 GBq/µmol | [8][9] |
| One-Step (Simplified) | TEA HCO₃ | 9.8 ± 1.8% (from EOB) | 912 ± 322 GBq/µmol | [1][3] |
EOB: End of Bombardment; EOS: End of Synthesis
Q6: Are there any known off-target binding issues with [¹⁸F]MK-6240 that could be related to synthesis impurities?
A6: [¹⁸F]MK-6240 is known to have some off-target binding, for example in the meninges. However, this is considered a characteristic of the tracer itself rather than an issue arising from synthesis impurities, provided the final product meets all quality control specifications for radiochemical and chemical purity.
Experimental Protocols
Protocol 1: Simplified One-Step Automated Synthesis of [¹⁸F]MK-6240 on an IBA Synthera+ Module
This protocol is adapted from Hopewell et al. (2018).[1]
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[¹⁸F]Fluoride Trapping and Elution:
-
[¹⁸F]Fluoride produced via the ¹⁸O(p,n)¹⁸F reaction is trapped on a QMA cartridge.
-
The cartridge is eluted with 1.5 mL of a solution containing 15 mg of tetraethylammonium bicarbonate (TEA HCO₃) in 1.35 mL of acetonitrile and 150 µL of water into the reaction vessel.
-
-
Azeotropic Drying:
-
The solution is evaporated to dryness at 95°C under a stream of nitrogen and vacuum for 15 minutes.
-
-
Radiolabeling and Deprotection:
-
The reactor is cooled, and a solution of 1 mg of the bis-Boc this compound in 1 mL of DMSO is added.
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The reaction mixture is heated stepwise: 90°C for 3 minutes, 110°C for 3 minutes, 120°C for 3 minutes, and finally at 150°C for 20 minutes.
-
-
Purification:
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The crude reaction mixture is diluted with 1.5 mL of the HPLC mobile phase.
-
The mixture is injected onto a semi-preparative HPLC column (e.g., Luna C18, 250 x 10 mm).
-
The product is eluted with a mobile phase of 40% acetonitrile in 20 mM sodium phosphate buffer at a flow rate of 4 mL/min. The product fraction is collected.
-
-
Formulation:
-
The collected fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water.
-
The final product, [¹⁸F]MK-6240, is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
Protocol 2: Two-Step Automated Synthesis of [¹⁸F]MK-6240 on a GE TRACERlab™ FXFN Module
This protocol is adapted from Collier et al. (2017).[6]
-
[¹⁸F]Fluoride Trapping and Elution:
-
[¹⁸F]Fluoride is trapped on a QMA cartridge.
-
The cartridge is eluted with a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (1.5 mg) in 0.6 mL water and 0.6 mL acetonitrile into the reaction vessel.
-
-
Azeotropic Drying:
-
The mixture is dried azeotropically with two additions of anhydrous acetonitrile at 85°C and 110°C under nitrogen flow and vacuum.
-
-
Nucleophilic Fluorination:
-
A solution of the bis-Boc this compound (1-2 mg) in 1 mL of DMF is added to the dried [¹⁸F]fluoride complex.
-
The reaction is heated with a stepped temperature gradient: 90°C, 110°C, 120°C, and 140°C, holding for 3 minutes at each temperature.
-
-
Deprotection:
-
The reaction is cooled, and 0.5 mL of 4 M HCl is added.
-
The mixture is heated at 100°C for 5 minutes.
-
The reaction is cooled and neutralized with 2 mL of 2 M NaOH.
-
-
Purification and Formulation:
-
The neutralized mixture is diluted and injected onto a semi-preparative HPLC column (e.g., Phenomenex Gemini C6-Phenyl, 250 x 10 mm).
-
The product is eluted with a mobile phase such as 45:55 EtOH:10 mM NaOAc.[2]
-
The collected product fraction is reformulated using a C18 cartridge as described in Protocol 1.
-
Visualizations
Caption: Workflow for one-step vs. two-step [¹⁸F]MK-6240 synthesis.
Caption: A logical workflow for troubleshooting low RCY in [¹⁸F]MK-6240 synthesis.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated production of [18F]MK-6240 on CFN-MPS200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid with MK-6240 precursor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MK-6240 precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl) carbamate. The information provided is intended to help users anticipate and resolve common issues encountered during its storage, handling, and use in the radiosynthesis of [¹⁸F]MK-6240.
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling and storage conditions for the this compound?
A1: The this compound is a complex organic molecule that can be sensitive to light, temperature, and moisture. To ensure its stability and integrity, it is crucial to:
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Storage: Store the precursor in a tightly sealed container, protected from light, at a temperature of -20°C.
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Handling: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound. Use anhydrous solvents and inert atmosphere (e.g., argon or nitrogen) during handling to minimize degradation.
Q2: I am observing a lower than expected radiochemical yield for [¹⁸F]MK-6240. What are the potential precursor-related causes?
A2: Lower than expected radiochemical yields can be attributed to several factors related to the precursor. A primary cause can be the degradation of the precursor. It is also possible that the reaction conditions are not optimal for the specific batch of precursor being used.
Q3: What are the likely impurities in my this compound, and how can they affect my radiosynthesis?
A3: Potential impurities can arise from the synthetic route of the precursor. While the exact synthesis is not publicly detailed, we can infer potential impurities based on its structure. These may include:
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Partially protected precursor: The precursor with only one Boc group. This will react with [¹⁸F]fluoride but will have different chromatographic behavior and may complicate purification.
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Unprotected precursor: 6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine. This impurity can compete with the desired precursor for [¹⁸F]fluoride, leading to the formation of unlabeled MK-6240 and reducing the specific activity.
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Isomeric impurities: Impurities with the nitro group at a different position on the isoquinoline ring. These may or may not react with [¹⁸F]fluoride, but if they do, they will lead to radiolabeled impurities that may be difficult to separate from [¹⁸F]MK-6240.
These impurities can lead to lower radiochemical yields, the formation of difficult-to-separate radiolabeled impurities, and lower specific activity of the final product.
Troubleshooting Guide: Side Reactions in [¹⁸F]MK-6240 Synthesis
The synthesis of [¹⁸F]MK-6240 from its precursor involves a nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by or concurrent with the removal of the two tert-butoxycarbonyl (Boc) protecting groups. Several side reactions can occur during this process.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Precursor Degradation: The precursor may have degraded due to improper storage or handling. | Verify the purity of the precursor using HPLC. If degraded, use a fresh batch. Ensure proper storage at -20°C and protection from light and moisture. |
| Inefficient Fluorination: The conditions for the nucleophilic aromatic substitution are not optimal. | Optimize the reaction temperature, time, and the amount of phase-transfer catalyst (e.g., Kryptofix 2.2.2) or base (e.g., TEA HCO₃). Ensure the [¹⁸F]fluoride is sufficiently dry. | |
| Incomplete Deprotection: The Boc groups are not fully removed. | If using an acid deprotection method, ensure the concentration and volume of the acid are sufficient and the reaction time is adequate. For thermal deprotection, optimize the temperature and heating time. | |
| Presence of Radiolabeled Impurities | Reaction with Impurities in Precursor: Radiolabeled impurities can form if the precursor contains reactive impurities. | Analyze the precursor purity by HPLC-UV. If significant impurities are detected, purify the precursor before use. |
| Side Reactions of [¹⁸F]MK-6240: The final product may be degrading under the reaction conditions. | Minimize the reaction time and temperature after the formation of [¹⁸F]MK-6240. Ensure prompt purification after the reaction is complete. | |
| Low Specific Activity | Presence of Unlabeled Precursor: The unprotected precursor (6-nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine) can compete for [¹⁸F]fluoride. | Ensure the precursor is fully di-Boc protected. This impurity can be a known byproduct in some syntheses.[1] |
| Contamination with 'cold' Fluoride: Contamination from the target or transfer lines can reduce specific activity. | Ensure all equipment is thoroughly cleaned and free of any non-radioactive fluoride sources. |
Experimental Protocols
General Protocol for [¹⁸F]MK-6240 Synthesis (Simplified Method)
This protocol is a generalized version based on published simplified methods.[2][3]
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[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of tetraethylammonium bicarbonate (TEA HCO₃) in acetonitrile/water.
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Azeotropic Drying: Dry the [¹⁸F]fluoride/TEA HCO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 95°C).
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Radiolabeling and Deprotection: Add a solution of the this compound in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 15-20 minutes). This step achieves both the nucleophilic substitution and the thermal deprotection of the Boc groups.
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Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]MK-6240.
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Formulation: The collected HPLC fraction containing [¹⁸F]MK-6240 is typically reformulated into a physiologically compatible solution for injection.
Visualizations
Caption: Automated synthesis workflow for [¹⁸F]MK-6240.
Caption: Key factors contributing to low radiochemical yield.ochemical yield.
References
Technical Support Center: Optimizing Reaction Conditions for the MK-6240 Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MK-6240 precursor for the synthesis of [¹⁸F]MK-6240.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name of the commonly used this compound?
The precursor for [¹⁸F]MK-6240 radiosynthesis is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate, often referred to as the bis-Boc protected precursor.[1][2]
Q2: What are the key reaction steps in the synthesis of [¹⁸F]MK-6240 from its precursor?
The synthesis of [¹⁸F]MK-6240 from its precursor typically involves two main approaches: a two-step method or a simplified one-step method.
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Two-Step Method: This involves an initial nucleophilic fluorination reaction to replace the nitro group with [¹⁸F]fluoride, followed by an acidic deprotection step to remove the two Boc protecting groups.[3]
-
One-Step Method: This simplified approach combines the [¹⁸F]fluorination and the deprotection of the Boc groups in a single step, typically by heating at elevated temperatures.[1][2][4]
Q3: What are the common solvents and reagents used in the reaction?
Commonly used solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][4][5] The fluorination reaction is typically facilitated by a phase-transfer catalyst and a base. Common combinations include:
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Potassium cryptand ([K/K₂₂₂]⁺) with potassium carbonate (K₂CO₃).[3]
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Tetrabutylammonium bicarbonate (TBAHCO₃).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Suboptimal reaction temperature. | Optimize the heating profile. Step-wise heating (e.g., 90°C, 110°C, 120°C for 3 minutes each, then 150°C for 20 minutes) has been shown to be effective.[1] Some protocols use a single higher temperature, such as 160°C.[4] |
| Inefficient drying of [¹⁸F]fluoride. | Ensure the [¹⁸F]fluoride is thoroughly dried before adding the precursor solution. Azeotropic drying with acetonitrile is a common practice.[5] | |
| Precursor degradation. | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation of the precursor and the product. | |
| Incomplete deprotection (in two-step methods). | Ensure complete removal of the Boc protecting groups by using a sufficiently strong acid (e.g., TFA) and optimizing the deprotection time and temperature.[3] | |
| Formation of Impurities | Side reactions due to reactive intermediates. | Optimize the base and catalyst system. The choice of base can influence the reaction pathway and impurity profile. |
| Incomplete purification. | Optimize the HPLC purification method. A C18 or C6-Phenyl column with a suitable mobile phase (e.g., sodium phosphate/acetonitrile or ethanol/sodium acetate) is often used.[1][5] | |
| Poor Reproducibility | Variability in manual synthesis steps. | Utilize an automated synthesis module (e.g., IBA Synthera+, GE TRACERlab FXFN, AllinOne) for better consistency and control over reaction parameters.[1][3][4] |
| Inconsistent quality of reagents. | Use high-purity precursor, solvents, and reagents from reliable sources. |
Experimental Protocols
One-Step Automated Synthesis of [¹⁸F]MK-6240
This protocol is adapted from a simplified method using an automated synthesis module.[1][2]
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[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor using a solution of 15 mg TEA HCO₃ in 1.5 mL of acetonitrile/water (9:1 v/v).[1]
-
Drying: Evaporate the solvent to dryness at 95°C with a stream of nitrogen and reduced pressure.
-
Reaction: Cool the reactor and add a solution of 1 mg of the this compound in 1 mL of DMSO. Heat the reaction mixture stepwise: 90°C, 110°C, and 120°C for 3 minutes at each step, followed by 150°C for 20 minutes.[1] During this heating process, both the nucleophilic fluorination and the removal of the Boc protecting groups occur.[1]
-
Purification: Cool the reactor to 70°C and add 1.5 mL of the HPLC mobile phase. Inject the mixture onto a semi-preparative HPLC column (e.g., Luna 10 µm C18) for purification.[1]
Two-Step Automated Synthesis of [¹⁸F]MK-6240
This protocol is based on a method involving a separate deprotection step.[3]
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[¹⁸F]Fluoride Preparation: Prepare the anhydrous [K/K₂₂₂]¹⁸F complex.
-
Nucleophilic Fluorination: Add the this compound to the dried [K/K₂₂₂]¹⁸F complex in a suitable solvent (e.g., DMSO). Heat the reaction mixture to facilitate the nucleophilic substitution of the nitro group.
-
Deprotection: After the fluorination is complete, add an acid (e.g., trifluoroacetic acid - TFA) to the reaction mixture to remove the Boc protecting groups.
-
Neutralization and Purification: Neutralize the reaction mixture before purification by semi-preparative HPLC.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for [¹⁸F]MK-6240
| Method | Precursor Amount | Solvent | Base/Catalyst | Temperature | Radiochemical Yield (non-decay corrected) | Synthesis Time | Reference |
| One-Step (Thermal Deprotection) | 1 mg | DMSO | TEA HCO₃ | Stepwise up to 150°C | 9.8% ± 1.8% | Not Specified | [1] |
| One-Step (Thermal Deprotection) | Not Specified | DMF | TBAHCO₃ | 160°C | 30% ± 5% | 65 minutes | [4] |
| Two-Step (Acid Deprotection) | Not Specified | Not Specified | K[¹⁸F]F-K₂₂₂ | Not Specified | 7.5% ± 1.9% | 90 minutes | [3] |
| One-Step (Microwave) | 0.3-2 mg | DMF | Not Specified | Stepwise up to 140°C | Not Reported | Not Specified | [5] |
| HPLC-Free Automated Synthesis | Not Specified | Not Specified | Not Specified | High Temperature | 9.5% | ~60 minutes | [6] |
Visualizations
Caption: One-Step Radiosynthesis Workflow for [¹⁸F]MK-6240.
Caption: Troubleshooting Logic for Low Radiochemical Yield.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Development of an automated synthesis of [18F] MK-6240 on a GE FASTlabTM synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Refinement of HPLC Purification for [18F]MK-6240
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the semi-preparative High-Performance Liquid Chromatography (HPLC) purification of [18F]MK-6240.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of [18F]MK-6240. For a logical approach to problem-solving, refer to the Troubleshooting Workflow diagram below.
High Backpressure
Question: My HPLC system is showing unusually high backpressure after injecting the crude [18F]MK-6240 reaction mixture. What are the possible causes and solutions?
Answer:
High backpressure is a common issue in HPLC and can often be attributed to blockages within the system. Here are the likely causes and steps to resolve the issue:
-
Column Frit Blockage: Particulates from the crude reaction mixture or precipitated salts from the mobile phase can clog the column inlet frit.
-
Solution: Gently backflush the column with a compatible solvent at a low flow rate. If the pressure does not decrease, the frit may need to be replaced. To prevent this, ensure proper neutralization of the crude product mixture before injection and filter all mobile phases.
-
-
Guard Column Contamination: If a guard column is in use, it may be blocked.
-
Solution: Replace the guard column.
-
-
System Blockage: There may be a blockage in the tubing, injector, or detector.
-
Solution: Systematically isolate each component (bypassing the column, then the injector) to identify the source of the blockage. Clean or replace the affected part as necessary.
-
Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatogram for my [18F]MK-6240 purification shows significant peak tailing. What could be causing this?
Answer:
Poor peak shape can result from several factors related to the column, mobile phase, or sample preparation.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by a void in the column packing.
-
Solution:
-
Ensure the mobile phase pH is appropriate for the column and analyte. For reversed-phase columns like C18, operating at a slightly acidic pH can help suppress silanol interactions.
-
If a column void is suspected (which can happen after repeated injections or pressure shocks), replacing the column is the most effective solution.
-
-
-
Peak Fronting: This is less common but can occur if the column is overloaded with the sample.
-
Solution: Reduce the amount of crude product injected onto the column.
-
-
Split Peaks: This can indicate a partially blocked column frit, a void at the column inlet, or co-elution with a closely related impurity.
-
Solution: First, try cleaning the column by backflushing. If the problem persists, investigate the mobile phase composition to improve the separation of [18F]MK-6240 from any impurities.
-
Inconsistent Retention Times
Question: The retention time for [18F]MK-6240 is shifting between different purification runs. Why is this happening?
Answer:
Shifts in retention time suggest a change in the chromatographic conditions.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause.
-
Solution: Prepare fresh mobile phase for each batch of purifications, ensuring accurate measurement of all components. If using a gradient system, ensure the pump is functioning correctly.
-
-
Flow Rate Fluctuations: A problem with the HPLC pump can lead to an unstable flow rate.
-
Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles from entering the pump.
-
-
Column Temperature: Variations in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature for the column during all purification runs.
-
Low Radiochemical Yield
Question: I am experiencing a low recovery of [18F]MK-6240 after HPLC purification. What are the potential reasons?
Answer:
Low yield can be due to issues with the synthesis, purification, or collection process.
-
Inefficient Synthesis: The initial radiolabeling reaction may not be optimal.
-
Solution: Review and optimize the radiosynthesis parameters, such as reaction time, temperature, and precursor concentration.
-
-
Decomposition on Column: [18F]MK-6240 may be degrading during the purification process.
-
Solution: Ensure the mobile phase is not too acidic or basic. The addition of an antioxidant like ascorbic acid to the collection vial can help prevent radiolysis of the purified product.
-
-
Poor Peak Collection: The fraction collection window may be set incorrectly.
-
Solution: Verify the retention time of [18F]MK-6240 with a standard and adjust the collection window accordingly. Ensure the collection tubing is properly placed.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for [18F]MK-6240 after HPLC purification?
A1: The final product should meet specific criteria for identity, purity, and specific activity. Key specifications include:
-
Radiochemical Purity: Typically greater than 95%, with some protocols achieving over 99%.[1][2] This is determined by analytical HPLC.
-
Identity: The retention time of the purified product on an analytical HPLC system should match that of a non-radioactive [18F]MK-6240 reference standard.
-
Specific Activity: This can vary depending on the synthesis method but is generally expected to be high to minimize potential pharmacological effects.
Q2: Are there any known impurities that I should look for in my chromatogram?
A2: One known impurity is L-005552068, which is formed by the deprotection of the di-Boc precursor.[3] Depending on the HPLC conditions, this impurity may have a significantly longer retention time than [18F]MK-6240.[3] It is important to develop an HPLC method that provides good resolution between the desired product and any potential impurities.
Q3: How can I prevent column degradation when purifying [18F]MK-6240?
A3: Column degradation can be minimized by:
-
Neutralizing the Crude Product: If the synthesis involves an acidic deprotection step, it is crucial to neutralize the reaction mixture before injecting it onto the HPLC column.
-
Using a Guard Column: A guard column can protect the more expensive semi-preparative column from particulates and strongly retained impurities.
-
Proper Column Storage: When not in use, store the column in a suitable solvent (e.g., acetonitrile/water mixture) as recommended by the manufacturer.
Q4: What is a suitable starting point for developing an HPLC purification method for [18F]MK-6240?
A4: A good starting point would be to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate or sodium acetate) and an organic modifier (e.g., acetonitrile or ethanol). Refer to the "Quantitative Data Summary" tables below for specific examples of successful HPLC conditions.
Quantitative Data Summary
The following tables summarize HPLC parameters reported in the literature for the purification of [18F]MK-6240.
Table 1: Semi-Preparative HPLC Columns for [18F]MK-6240 Purification
| Column Type | Dimensions | Particle Size |
| Phenomenex Gemini C18 | 10 x 250 mm | 5 µm |
| Phenomenex Gemini C6-Phenyl | 10 x 250 mm | 5 µm |
| Phenomenex Luna C18 | 10 x 250 mm | 10 µm |
Table 2: Reported HPLC Mobile Phases and Flow Rates
| Mobile Phase Composition | Flow Rate | Expected Retention Time |
| 60:40 10 mM Sodium Dihydrogen Phosphate Buffer : Acetonitrile | 4.0 mL/min | Not specified |
| 45:55 Ethanol : 10 mM Sodium Acetate | 3.0 mL/min | ~22 minutes |
| 78:22 20 mM Sodium Phosphate : Acetonitrile | 5.0 mL/min | 22-24 minutes |
Experimental Protocols
General Semi-Preparative HPLC Purification Protocol
This protocol provides a general workflow for the purification of [18F]MK-6240 following radiosynthesis.
-
System Preparation:
-
Equilibrate the semi-preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Ensure the mobile phase is degassed to prevent bubble formation.
-
-
Sample Preparation:
-
Following the radiosynthesis and any deprotection steps, carefully neutralize the crude reaction mixture to a pH compatible with the HPLC column (typically pH 5-7).
-
-
Injection and Separation:
-
Inject the neutralized crude product onto the semi-preparative HPLC column.
-
Monitor the separation using a UV detector (e.g., at 254 nm) and a radioactivity detector connected in series.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the [18F]MK-6240 peak based on the retention time determined from previous calibration runs or the radioactivity detector signal.
-
It is recommended to collect the fraction into a sterile vial containing a formulation solution, which may include an antioxidant like ascorbic acid to prevent radiolysis.[3]
-
-
Product Formulation:
-
The collected fraction is typically diluted with a suitable buffer or saline solution to prepare the final injectable product.
-
The final product is then passed through a sterile filter into a sterile vial.
-
Visualizations
Caption: Workflow for [18F]MK-6240 synthesis and purification.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Addressing Precursor Instability During Storage
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals address the critical issue of precursor instability during storage. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common stability challenges encountered in the laboratory.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common precursor instability issues.
Issue 1: Unexpected Degradation of Organometallic Precursors
Symptoms:
-
Decreased reactivity or yield in subsequent reactions.
-
Visible changes in the solution, such as precipitation or color change.
-
Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organometallic precursor degradation.
Issue 2: Racemization of Chiral Precursors
Symptoms:
-
Loss of enantiomeric excess (ee) over time.
-
Reduced efficacy or altered pharmacological profile of the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chiral precursor racemization.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common causes of precursor instability during storage?
A1: The primary factors affecting precursor stability are exposure to air (oxygen), moisture (hydrolysis), heat, light (photodegradation), and inappropriate pH.[1][2][3][4] Interactions with incompatible container materials or the presence of catalytic impurities can also accelerate degradation.[5]
Q2: How can I proactively assess the stability of a new precursor?
A2: Forced degradation studies are essential for understanding the intrinsic stability of a precursor.[6][7] These studies involve subjecting the precursor to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to identify potential degradation products and pathways.[8][9] This information is crucial for developing stable formulations and defining appropriate storage conditions.
Organometallic Precursors
Q3: My Grignard reagent has a white precipitate. Is it still usable?
A3: The white precipitate is likely magnesium oxide or hydroxide, formed from exposure to air and moisture. This indicates some degradation of the reagent. While the remaining solution may still be active, its concentration will be lower than stated. It is highly recommended to titrate the reagent to determine the accurate concentration of the active Grignard reagent before use. For critical applications, using a fresh, clear solution is advisable.
Q4: What is the primary degradation pathway for alkyllithium reagents?
A4: The main thermal degradation pathway for many alkyllithium reagents is β-hydride elimination.[10][11] This reaction produces lithium hydride (a white solid) and an alkene.[10] The rate of this degradation is accelerated by higher temperatures and the presence of oxygen-containing impurities (alkoxides).[10]
Peptide and Oligonucleotide Precursors
Q5: I am observing side products in my peptide synthesis. Could this be due to precursor instability?
A5: Yes, instability of protected amino acid precursors can lead to side reactions. For example, the Nα-Fmoc protecting group can be prematurely cleaved under basic conditions, leading to deletion sequences.[11][12] Additionally, certain amino acid side chains require robust protecting groups to prevent side reactions during synthesis.[13]
Q6: What is depurination and how can I minimize it during oligonucleotide synthesis?
A6: Depurination is the acid-catalyzed hydrolysis of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[3] This leads to the formation of an abasic site, which can result in chain cleavage. To minimize depurination during the detritylation step, it is recommended to use a weaker acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) and to keep the acid exposure time to a minimum.[10][14]
Nanoparticle Precursors
Q7: My nanoparticle precursors are aggregating in solution. How can I prevent this?
A7: Aggregation of nanoparticle precursors is a common issue and can be prevented by electrostatic or steric stabilization.[15][16] Electrostatic stabilization involves creating a surface charge on the particles that leads to mutual repulsion. Steric stabilization is achieved by adsorbing polymers or other large molecules onto the particle surface, which physically prevents them from getting too close to each other.[15] The choice of stabilizer depends on the solvent system and the nature of the precursor.
Chiral Precursors
Q8: Under what conditions is racemization of chiral precursors most likely to occur?
A8: Racemization is often catalyzed by acids or bases and is more prevalent in protic solvents.[3][17] For precursors with a chiral center adjacent to a carbonyl group, racemization can occur via enolization.[3] Elevated temperatures can also provide the energy needed to overcome the rotational barrier in atropisomers or facilitate bond breaking/reformation that leads to racemization.[18]
Quantitative Data on Precursor Degradation
The following table summarizes representative kinetic data for the degradation of various precursor types. Note that degradation rates are highly dependent on specific conditions.
| Precursor Type | Degradation Process | Conditions | Rate Constant (k) | Half-life (t½) | Citation(s) |
| Organometallic | Hydrolysis of [(η⁶-ind)Ru(en)I]⁺ | 19:1 Water:Methanol, 298 K | 5.58 × 10⁻⁴ s⁻¹ | ~21 min | [19] |
| Oligonucleotide | Depurination (ssDNA) | pH 7.4, 70°C | 1.6 × 10⁻⁸ s⁻¹ | ~503 days | [4] |
| Oligonucleotide | Depurination (ssDNA) | pH 7.1, 37°C | 2.4 × 10⁻¹⁰ s⁻¹ | ~92 years | [4] |
| Chiral | Racemization of (S)-Ibuprofen Methyl Ester | pH 9.8, with Candida rugosa lipase | 0.02583 h⁻¹ | ~26.8 h | [20] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of a Precursor
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a precursor.
1. Materials and Reagents:
-
Precursor of interest
-
Solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Temperature-controlled oven
2. Procedure:
-
Acid Hydrolysis: Dissolve the precursor in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the precursor in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve the precursor in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid precursor in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the precursor (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed precursor), by a stability-indicating HPLC method.
-
Quantify the amount of precursor remaining and identify any degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[7]
Protocol 2: Determination of Racemization Rate by Chiral HPLC
This protocol describes a method to quantify the rate of racemization of a chiral precursor.
1. Materials and Reagents:
-
Enantiomerically pure chiral precursor
-
Solvent system for storage and analysis
-
Chiral HPLC column
-
HPLC system with a UV-Vis or other suitable detector
2. Procedure:
-
Prepare a stock solution of the enantiomerically pure precursor in the desired solvent.
-
Store the solution under the conditions to be tested (e.g., specific temperature and pH).
-
At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by chiral HPLC to determine the enantiomeric excess (ee).
3. Data Analysis:
-
Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time.
-
The slope of the resulting line will be equal to -k_rac, where k_rac is the rate constant for racemization.
-
The half-life of racemization can be calculated as t½ = ln(2) / k_rac.[3]
Visualizing Degradation Pathways
Mechanism 1: Depurination of Deoxyadenosine
Depurination is a critical degradation pathway for oligonucleotide precursors, particularly under acidic conditions. The mechanism involves the protonation of the purine ring, which weakens the N-glycosidic bond, leading to its cleavage.
Caption: Acid-catalyzed depurination of a deoxyadenosine residue.
Mechanism 2: Fmoc Deprotection and a Common Side Reaction
The removal of the Fmoc protecting group in peptide synthesis is a base-catalyzed β-elimination reaction. A common side reaction is the addition of piperidine to the dibenzofulvene intermediate.
Caption: Mechanism of Fmoc deprotection and a common side reaction.
Mechanism 3: Racemization of Ibuprofen
The racemization of chiral compounds like ibuprofen, which have a stereocenter adjacent to a carbonyl group, can proceed through an enol intermediate under acidic or basic conditions.
Caption: Racemization mechanism of ibuprofen via an achiral enol intermediate.
References
- 1. waters.com [waters.com]
- 2. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 3. Depurination - Wikipedia [en.wikipedia.org]
- 4. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct observation of aggregative nanoparticle growth: Kinetic modeling of the size distribution and growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. communities.springernature.com [communities.springernature.com]
- 19. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Conversion of Racemic Ibuprofen to (S)-Ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
Technical Support Center: MK-6240 Precursor Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MK-6240 precursor. Our goal is to help you minimize impurities and achieve high-purity compounds for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the common precursor for the synthesis of MK-6240?
The most commonly used precursor for the synthesis of [18F]MK-6240 is the bis-Boc protected nitro-precursor, specifically N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1]
Q2: What are the potential sources of impurities in the synthesis of the this compound?
Impurities can arise from several stages of the synthesis, including:
-
Incomplete reactions: Unreacted starting materials or intermediates from the multi-step synthesis of the precursor.
-
Side reactions: Formation of byproducts during key steps like Suzuki coupling, Buchwald-Hartwig amination, or nitration. For example, Suzuki coupling can lead to homo-coupling byproducts.[2]
-
Degradation: Decomposition of the precursor or intermediates under harsh reaction conditions.
-
Reagent-derived impurities: Impurities present in the starting materials or reagents.
Q3: What is a common impurity observed during the final synthesis of MK-6240 from its precursor?
A frequently encountered impurity is the deprotected, unlabeled precursor.[1] This can occur if the Boc protecting groups are prematurely removed or if the fluorination step is incomplete.
Q4: What are the recommended methods for purifying the this compound and the final MK-6240 compound?
The primary methods for purification are semi-preparative High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).[3] HPLC is highly effective for separating the desired product from closely related impurities.[4] SPE is often used for the final formulation step.[3]
Q5: Are there alternatives to acidic deprotection of the bis-Boc precursor to minimize impurities?
Yes, a simplified, one-step synthesis of [18F]MK-6240 has been developed that utilizes thermal deprotection of the Boc groups concurrently with the [18F]fluorination. This method avoids the need for an acidic deprotection step, which can reduce the number of operations and potential for impurity formation.[5]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows unexpected peaks in addition to your desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Confirm Identity: Use mass spectrometry (MS) to identify the unexpected peaks. Compare their mass with the expected starting materials and intermediates. 2. Optimize Reaction: If unreacted starting material is present, consider increasing the reaction time, temperature, or the stoichiometry of the limiting reagent. |
| Side-Products | 1. Identify Byproduct: Attempt to identify the structure of the byproduct using MS and NMR. Common byproducts in related syntheses include homo-coupled products from Suzuki reactions or products of dehalogenation.[2] 2. Refine Reaction Conditions: Adjust the catalyst, ligand, base, or solvent to minimize the formation of the specific side-product. For instance, in Buchwald-Hartwig aminations, the choice of ligand is critical to minimize side reactions.[6] |
| Degradation | 1. Assess Stability: Check the stability of your compound under the analytical HPLC conditions (e.g., acidic mobile phase). 2. Modify Conditions: If degradation is suspected, use a mobile phase with a different pH or a lower temperature for the analysis. |
| Contamination | 1. Solvent Blank: Run a blank injection of your solvent to check for solvent-related impurities. 2. Clean System: Ensure the HPLC system is clean and free from residues of previous analyses. |
Guide 2: Low Yield After Purification
Problem: The final yield of your purified this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction | 1. Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or analytical HPLC to determine the point of maximum conversion. 2. Re-evaluate Stoichiometry: Ensure the molar ratios of reactants and catalysts are optimal. |
| Losses During Extraction | 1. Check pH: During aqueous workup, ensure the pH of the aqueous layer is optimized to prevent your product from partitioning into it. 2. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Inefficient HPLC Purification | 1. Optimize Loading: Avoid overloading the semi-preparative HPLC column, which can lead to poor separation and loss of product. 2. Check Fraction Collection: Ensure your fraction collector parameters are set correctly to collect the entire peak of your desired product. |
| Product Instability | 1. Assess Stability: Determine if your product is sensitive to light, air, or temperature. 2. Handle Accordingly: If the product is unstable, perform purification and subsequent steps under an inert atmosphere, protected from light, and at low temperatures. |
Experimental Protocols
Protocol 1: Semi-Preparative HPLC Purification of MK-6240
This protocol is a general guideline based on published methods for the purification of [18F]MK-6240, which can be adapted for the non-radiolabeled precursor.[6][7]
-
HPLC System: A semi-preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 or C6-Phenyl column (e.g., Phenomenex Gemini, 5 µm, 10 x 250 mm).[6][7]
-
Mobile Phase:
-
Gradient: A typical gradient would be an isocratic elution with a mixture such as 60:40 Solvent A:Solvent B.[6] The exact ratio should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 280 nm.[6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect the fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).
-
Table of HPLC Purification Conditions from Literature:
| Reference | Column | Mobile Phase | Flow Rate | Detection |
| [6] | Phenomenex Gemini C18, 5 µm, 10 x 250 mm | 60:40 10 mM sodium dihydrogen phosphate buffer:acetonitrile | 4.0 mL/min | UV (280 nm) |
| [7] | Phenomenex Gemini C6-Phenyl, 5µ, 250 x 10.00 mm | 45:55 EtOH: 10 mM NaOAc | 3 mL/min | UV (254 nm) |
Visualizations
Caption: A potential synthetic pathway for the this compound.
Caption: Troubleshooting workflow for identifying sources of impurities.
Caption: Schematic of the semi-preparative HPLC purification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rushim.ru [rushim.ru]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]MK-6240 Automated Synthesis Module
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the automated synthesis of [18F]MK-6240.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for the automated synthesis of [18F]MK-6240?
A1: The radiochemical yield for [18F]MK-6240 synthesis can vary significantly depending on the automated synthesis module and the specific protocol used. Reported non-decay corrected (NDC) yields range from approximately 5% to 30%. For instance, early methods reported yields of around 7.5 ± 1.9%[1][2]. More recent, simplified one-step methods have achieved isolated radiochemical yields of 9.8% ± 1.8%[2][3]. Synthesizers like the AllinOne platform have reported even higher yields of 30 ± 5% (NDC)[4].
Q2: What are the common impurities that can be found in the final [18F]MK-6240 product?
A2: Common impurities can include unreacted [18F]fluoride, partially deprotected intermediates, and the unlabeled MK-6240 precursor. The presence of residual solvents from the synthesis, such as acetonitrile and DMSO, is also a consideration for the final product's purity[2].
Q3: How can I improve the radiochemical purity of my final product?
A3: Optimizing the purification step is crucial for high radiochemical purity. This can be achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid Phase Extraction (SPE) methods. For HPLC, ensuring proper pH of the injection mixture can improve separation[5]. For SPE, selecting the appropriate cartridge, like a tC18 Sep-Pak, can effectively remove impurities in an HPLC-free synthesis[6].
Q4: What is the purpose of the Boc deprotection step and what are the common issues associated with it?
A4: The bis-Boc protected precursor is often used in the synthesis of [18F]MK-6240. The Boc (tert-butyloxycarbonyl) groups are protecting groups for the amine functionalities. The deprotection step, typically using an acid, is necessary to yield the final [18F]MK-6240 product. Common issues include incomplete deprotection, which leads to impurities and lower yields, and losses of the final product during the subsequent neutralization step required before HPLC purification[2][3][5].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the automated synthesis of [18F]MK-6240.
Issue 1: Low Radiochemical Yield
Symptoms:
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The final radioactivity of the [18F]MK-6240 product is consistently below the expected range for your synthesis module.
-
Radio-TLC analysis shows significant amounts of unreacted [18F]fluoride.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Fluorination Reaction | - Ensure the precursor and reagents are of high quality and stored correctly.- Optimize the reaction temperature and time as per the recommended protocol for your synthesizer.- Consider using an alternative base/catalyst system. For example, tetraethylammonium bicarbonate (TEA HCO3) has been shown to provide better and more consistent yields compared to potassium carbonate/Kryptofix 2.2.2 under certain conditions[2]. |
| Losses During Deprotection and Neutralization | - If using a two-step method with acid deprotection, consider switching to a one-step thermal deprotection method. This eliminates the need for an acidic deprotection step and subsequent neutralization, reducing product loss[2][3].- For acid deprotection, ensure the concentration of the acid (e.g., HCl) is sufficient for complete deprotection, as incomplete deprotection can lead to lower yields of the desired product[5]. |
| Issues with HPLC Purification | - Losses can occur on the HPLC column. Neutralizing the reaction mixture before injection is critical to prevent column degradation and product loss[1].- Optimize the mobile phase composition and gradient to ensure good separation and recovery of the [18F]MK-6240 peak. |
| Precursor Decomposition | - Strongly basic conditions can sometimes lead to the decomposition of the precursor or the final product. Using a milder base like tetraalkylammonium bicarbonate can mitigate this issue[2]. |
Issue 2: Poor Radiochemical Purity
Symptoms:
-
Analytical HPLC of the final product shows multiple radioactive peaks.
-
Radio-TLC reveals the presence of significant radioactive impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotection | - If a Boc-protected precursor is used, incomplete removal of the Boc groups will result in radiolabeled impurities. Increase the acid concentration or reaction time for the deprotection step[5]. Alternatively, a higher temperature for thermal deprotection can be employed[2]. |
| Ineffective Purification | - HPLC Method: Review and optimize the semi-preparative HPLC method. Ensure the column is in good condition and the mobile phase is correctly prepared. Adjusting the pH of the injected sample can improve peak shape and separation[5].- SPE Method: For HPLC-free methods, ensure the correct SPE cartridge is being used and that the loading and elution conditions are optimized to separate the product from impurities[6]. |
| Formation of Side Products | - Suboptimal reaction conditions (e.g., temperature too high, reaction time too long) can lead to the formation of side products. Re-evaluate and optimize the radiosynthesis parameters. |
Quantitative Data Summary
The following tables summarize key synthesis parameters from various published methods.
Table 1: Radiochemical Yield and Synthesis Time
| Synthesis Platform | Radiochemical Yield (NDC) | Synthesis Time (min) | Key Methodological Feature |
| GE TRACERlab™ FXFN | 7.5 ± 1.9%[1] | 90[1] | Two-step (fluorination and acid deprotection) |
| IBA Synthera+ | 9.8 ± 1.8% (from EOB)[2][3] | ~60[2] | One-step (thermal deprotection) with TEA HCO3 |
| AllinOne | 30 ± 5%[4] | 65[4] | One-step thermal deprotection |
| GE FASTlab™ | 9.5%[6] | 60[6] | HPLC-free with SPE purification |
| ORA Neptis Perform | 12 - 18% (with optimized acid deprotection)[5] | 65-70[5] | Optimized acid deprotection |
| ORA Neptis Perform | 25 - 32% (with thermal deprotection)[5] | Not specified | Thermal deprotection |
Table 2: Radiochemical Purity and Molar Activity
| Synthesis Method | Radiochemical Purity | Molar Activity (at EOS/EOB) |
| Two-step (Collier et al.) | >95%[1] | 222 ± 67 GBq/µmol[1] |
| One-step (Hopewell et al.) | 99.1 ± 0.3%[2] | 912 ± 322 GBq/µmol[2] |
| HPLC-free (GE FASTlab™) | 98.1%[6] | Not specified |
| Optimized Acid Deprotection (ORA Neptis) | >98%[5] | >500 GBq/µmol[5] |
| Preclinical Characterization | >98%[7] | >90 GBq/µmol[7] |
Experimental Protocols
General Automated Synthesis Workflow
The automated synthesis of [18F]MK-6240 generally follows these key steps, which can be adapted for different synthesis modules.
-
[18F]Fluoride Trapping and Elution:
-
Azeotropic Drying:
-
Radiolabeling Reaction:
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The nitro-precursor of MK-6240 (often bis-Boc protected) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [18F]fluoride[2].
-
The reaction mixture is heated to a high temperature (e.g., 90°C to 160°C) for a specific duration to facilitate the nucleophilic aromatic substitution reaction[2][4].
-
-
Deprotection (if applicable):
-
Acid Deprotection: After cooling, an acid (e.g., HCl) is added, and the mixture is heated to remove the Boc protecting groups. The mixture is then neutralized (e.g., with sodium bicarbonate) before purification[5][8].
-
Thermal Deprotection: In one-step methods, the high temperature of the labeling reaction is sufficient to concurrently remove the Boc groups, eliminating the need for a separate deprotection step[2][5].
-
-
Purification:
-
Semi-preparative HPLC: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 or C6-Phenyl) to separate the [18F]MK-6240 from impurities[7][8]. The desired fraction is collected.
-
Solid Phase Extraction (SPE): In HPLC-free methods, the reaction mixture is passed through a series of SPE cartridges to purify the final product[6].
-
-
Formulation:
-
The purified [18F]MK-6240 is typically reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into the final product vial[9].
-
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield in [18F]MK-6240 synthesis.
Caption: Automated synthesis workflow for [18F]MK-6240.
References
- 1. researchgate.net [researchgate.net]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the specific activity of [18F]MK-6240 from precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specific activity and radiochemical yield of [18F]MK-6240 from its precursor.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the radiosynthesis of [18F]MK-6240?
A1: The most common methods for the radiosynthesis of [18F]MK-6240 involve a nucleophilic substitution of a nitro-precursor with [18F]fluoride. Two primary approaches are widely used: a two-step method involving a Boc-protected precursor followed by acid deprotection, and a simplified one-step method with thermal deprotection.[1][2][3] The choice of method often depends on the available synthesis module and desired final product characteristics.
Q2: What is a typical radiochemical yield (RCY) for [18F]MK-6240 synthesis?
A2: Radiochemical yields for [18F]MK-6240 can vary significantly depending on the synthesis method, automation platform, and starting radioactivity. Reported non-decay corrected yields typically range from 5% to 32%.[4] For instance, a two-step method on a GE TRACERlab FXFN module has reported yields of 7.5% ± 1.9%[3][5], while a simplified one-step method on an IBA Synthera+ module has shown yields of 9.8% ± 1.8% (end of bombardment)[1][2]. Optimization efforts have demonstrated the potential for higher yields.
Q3: What level of specific or molar activity can be expected for [18F]MK-6240?
A3: The molar activity of [18F]MK-6240 is a critical parameter for in vivo imaging. Reported values are generally high, often exceeding 90 GBq/µmol.[6][7] For example, one study reported a specific activity of 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) at the end of synthesis.[3][8] Another reported a molar activity of 149 ± 125 GBq/µmol at the time of injection.[9] High molar activity is crucial to minimize the injected mass of the tracer and avoid potential pharmacological effects.
Troubleshooting Guide
Problem 1: Low Radiochemical Yield (<5%)
| Potential Cause | Troubleshooting Steps |
| Inefficient [18F]Fluoride Trapping and Elution | - Ensure the anion exchange cartridge is properly pre-conditioned. - Verify the composition and volume of the elution solvent. A common eluent is a mixture of acetonitrile and water with a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate or tetraethylammonium bicarbonate (TEA HCO3).[1] |
| Incomplete Drying of [18F]Fluoride | - The presence of water can significantly hinder the nucleophilic substitution. Ensure azeotropic drying with acetonitrile is performed thoroughly until the residue is anhydrous.[6] |
| Suboptimal Reaction Temperature or Time | - For thermal heating methods, ensure the reaction vessel reaches and maintains the target temperature (e.g., stepwise heating up to 150°C).[1][2] - For microwave-assisted synthesis, verify the power and time settings for each heating step (e.g., 90°C, 110°C, 120°C, 140°C).[6] |
| Inefficient Deprotection of Boc Groups | - In two-step syntheses, incomplete deprotection is a common issue. Consider increasing the concentration of the acid (e.g., from 1N HCl to 3N HCl) or the reaction time and temperature for the deprotection step.[4] - For thermal deprotection methods, ensure the final heating step is sufficiently long and at a high enough temperature (e.g., 150°C for 20 minutes) to facilitate complete removal of the Boc groups.[1] |
| Losses During HPLC Purification | - Optimize the HPLC mobile phase composition and flow rate to achieve good separation of [18F]MK-6240 from impurities. - Ensure the pH of the injected sample is compatible with the HPLC column and mobile phase to prevent peak broadening or loss of product. Neutralization of the crude reaction mixture may be necessary.[4] |
Problem 2: Low or Inconsistent Molar/Specific Activity
| Potential Cause | Troubleshooting Steps |
| Contamination with Unlabeled MK-6240 | - Ensure all glassware and reagents are free from contamination with the non-radioactive MK-6240 standard. - Use fresh, high-purity precursor for each synthesis. |
| Insufficient Amount of Starting [18F]Fluoride | - Higher starting activities of [18F]fluoride generally lead to higher molar activities of the final product. However, some methods have shown a drop in RCY with very high starting activities.[4] |
| Suboptimal Precursor Amount | - The amount of precursor can impact specific activity. Using a minimal amount of precursor (e.g., 0.3-2 mg) is generally recommended to maximize the molar activity.[6] |
| Inefficient Purification | - Ensure the HPLC method effectively separates [18F]MK-6240 from the precursor and other impurities. The presence of unlabeled precursor in the final product will lower the molar activity. |
Quantitative Data Summary
Table 1: Comparison of [18F]MK-6240 Radiosynthesis Parameters and Outcomes
| Parameter | Method 1 (Collier et al., 2017) | Method 2 (Hopewell et al., 2018) | Method 3 (Hostetler et al., 2016) | Method 4 (Optimization Study) |
| Synthesis Platform | GE TRACERlab FXFN[3] | IBA Synthera+[1][2] | Modified Gilson 233XL[6] | ORA Neptis Perform[4] |
| Precursor | 5-diBoc-6-nitro precursor[3] | bis-Boc protected precursor[1][2] | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate[6] | 5-diBoc-6-nitro precursor |
| Heating Method | Conventional Heating[3] | Step-wise Thermal Heating[1][2] | Microwave Heating[6] | Conventional Heating[4] |
| Deprotection | Acid Deprotection (HCl)[3] | Thermal Deprotection (at 150°C)[1][2] | Heating with Sodium Acetate[6][7] | Acid Deprotection (3N HCl) or Thermal Deprotection[4] |
| Radiochemical Yield (RCY, non-decay corrected) | 7.5% ± 1.9%[3][5] | 9.8% ± 1.8% (EOB)[1][2] | Not explicitly stated, but "good"[6] | 12-18% (Acid) / 25-32% (Thermal)[4] |
| Molar/Specific Activity (at EOS) | 222 ± 67 GBq/µmol[3] | 912 ± 322 GBq/µmol[1] | >90 GBq/µmol[6][7] | >500 GBq/µmol[4] |
| Synthesis Time | 90 minutes[3] | ~60 minutes | Not explicitly stated | 65-70 minutes[4] |
Experimental Protocols
Protocol 1: Simplified One-Step Radiosynthesis of [18F]MK-6240 with Thermal Deprotection
This protocol is adapted from the method described by Hopewell et al. (2018) for the IBA Synthera+ synthesis module.[1][2]
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[18F]Fluoride Trapping: Transfer the cyclotron-produced [18F]fluoride to the synthesis module and trap it on an anion exchange cartridge.
-
Elution: Elute the [18F]fluoride from the cartridge into the reactor vessel using a solution of 1.5 mL containing 15 mg of tetraethylammonium bicarbonate (TEA HCO3), 150 µL of water, and 1.35 mL of acetonitrile.[1]
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Azeotropic Drying: Evaporate the solvent to dryness at 95°C with a stream of nitrogen and reduced pressure.
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Radiolabeling and Deprotection:
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Cool the reactor and add a solution of 1 mg of the bis-Boc protected precursor in 1 mL of dimethyl sulfoxide (DMSO).[1]
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Heat the reaction mixture stepwise: 90°C for 3 minutes, 110°C for 3 minutes, 120°C for 3 minutes, and finally at 150°C for 20 minutes to effect both fluorination and Boc deprotection.[1]
-
-
Quenching and Preparation for HPLC:
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Cool the reactor to 70°C.
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Add 1.5 mL of the HPLC mobile phase (e.g., 20mM sodium phosphate/acetonitrile, 78/22) to the reaction mixture.[1]
-
-
HPLC Purification: Inject the mixture onto a semi-preparative C18 HPLC column (e.g., Luna 10 µm C18 250 x 10 mm). Elute with the appropriate mobile phase at a flow rate of 5 mL/min. Collect the fraction corresponding to [18F]MK-6240 (retention time typically 22-24 minutes under these conditions).[1]
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Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into the final product vial.
Visualizations
Caption: A flowchart illustrating the one-step radiosynthesis and purification of [18F]MK-6240.
Caption: A decision tree for troubleshooting common causes of low radiochemical yield in [18F]MK-6240 synthesis.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Challenges in Boc-Deprotection of the MK-6240 Intermediate: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Boc-deprotection of the MK-6240 intermediate. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of this important PET radiotracer, and overcoming hurdles in this process is essential for achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the acidic cleavage of the Boc group from the MK-6240 precursor.
Q1: My Boc-deprotection reaction is incomplete. What are the potential causes and how can I address this?
Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
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Possible Causes:
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Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be used in an insufficient amount to drive the reaction to completion.
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Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
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Low Temperature: The reaction temperature may be too low for this specific substrate.
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Steric Hindrance: The di-Boc protected amine on the isoquinoline ring system of the MK-6240 intermediate can present steric challenges.
-
-
Troubleshooting & Optimization:
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Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture. Common starting points are 20-25% TFA in a solvent like dichloromethane (DCM), which can be increased to 50% or even neat TFA if necessary.
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Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time accordingly.
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Elevate Temperature: While many Boc-deprotections are run at room temperature, gentle heating may be required for more challenging substrates. Proceed with caution and monitor for potential side product formation.
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Alternative Acidic Reagents: Consider using a stronger acid system, such as 4M HCl in dioxane.
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Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?
The acidic conditions required for Boc-deprotection can lead to undesired side reactions.
-
Possible Side Reactions:
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Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate electron-rich positions on the pyrrolopyridine or isoquinoline ring systems.
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Degradation of the Heterocyclic Core: The MK-6240 structure contains sensitive heterocyclic moieties that may be susceptible to degradation under harsh acidic conditions.
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Formation of an Impurity: An impurity formed from the deprotection of the di-Boc precursor has been noted in the literature. This is likely a partially deprotected or rearranged product.
-
-
Troubleshooting & Optimization:
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Use of Scavengers: Incorporate a cation scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers and their targeted residues (if applicable) are listed in the table below. For the MK-6240 intermediate, triisopropylsilane (TIS) is a good general-purpose scavenger.
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Milder Deprotection Conditions: If harsh conditions are leading to degradation, explore milder acidic reagents.
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Alternative Deprotection Methods: In some cases, non-acidic methods such as thermal deprotection may be a viable, albeit less common, alternative. A simplified radiosynthesis of [18F]MK-6240 has been developed that avoids the acidic deprotection step altogether, highlighting the challenges associated with this transformation.[1][2]
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Q3: The work-up and purification of the deprotected product are proving difficult, leading to low recovery. What strategies can I employ to improve this?
The physical properties of the deprotected MK-6240, which is an amine, can complicate its isolation.
-
Possible Causes:
-
Formation of TFA Salt: The product is typically obtained as a trifluoroacetate (TFA) salt, which may have different solubility characteristics than the free amine.
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Neutralization and Extraction Issues: Losses can occur during the neutralization and subsequent extraction steps.
-
-
Troubleshooting & Optimization:
-
Direct Use of the Salt: If the subsequent synthetic step is compatible, consider using the TFA salt directly without neutralization.
-
Careful Neutralization: If the free amine is required, perform a careful neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent.
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Alternative Work-up: For water-soluble amines, alternative work-up procedures, such as using a basic ion-exchange resin, may be necessary.
-
Data Presentation
Table 1: Common Scavengers for Boc-Deprotection
| Scavenger | Target of Alkylation | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5 - 5% |
| Thioanisole | General carbocation scavenger | 5% |
| 1,2-Ethanedithiol (EDT) | Tryptophan | 2.5% |
| Anisole | General carbocation scavenger | 5% |
Experimental Protocols
Protocol 1: Standard Boc-Deprotection using TFA/DCM
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Dissolve the Boc-protected MK-6240 intermediate (1.0 equiv.) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).
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If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5%).
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Stir the mixture at room temperature for 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt.
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For the free amine, dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Boc-Deprotection using HCl in Dioxane
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Dissolve the Boc-protected MK-6240 intermediate (1.0 equiv.) in a minimal amount of an appropriate co-solvent if necessary.
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Add a solution of 4M HCl in dioxane.
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Stir the mixture at room temperature for 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product hydrochloride salt may precipitate. If so, it can be isolated by filtration. Otherwise, the solvent can be removed in vacuo.
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Work-up to obtain the free amine can be performed as described in Protocol 1.
Visualizations
References
Technical Support Center: Large-Scale MK-6240 Precursor Synthesis and Radiosynthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the process improvements for the large-scale synthesis of the MK-6240 precursor and its subsequent radiolabeling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the immediate precursor for the radiosynthesis of [18F]MK-6240?
A1: The most commonly used precursor is the bis-Boc protected N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.
Q2: What are the critical process parameters to control during the large-scale synthesis of the precursor?
A2: Key parameters include reaction temperature, stoichiometry of reagents, choice of catalysts and solvents, and efficient purification at each step to prevent carrying impurities forward. Monitoring reaction completion by techniques like HPLC or TLC is crucial.
Q3: What are the common challenges in the final [18F] radiolabeling step?
A3: Common challenges include low radiochemical yield, formation of impurities, and issues with automated synthesis modules. Precursor quality, the efficiency of the fluorination reaction, and the deprotection step are critical for a successful radiosynthesis.[1][2]
Q4: Can the deprotection of the Boc groups be performed concurrently with fluorination?
A4: Yes, a simplified one-step method has been developed where the acidic deprotection is eliminated. This is achieved by using elevated temperatures and a specific base/catalyst combination, which reduces the number of operations and potential for product loss.[1][2]
Q5: What automated synthesis modules are compatible with [18F]MK-6240 synthesis?
A5: Several commercially available modules have been successfully used, including the GE Healthcare TRACERlab™ FXFN, IBA Synthera+, and AllinOne synthesizers.[1][3][4]
Section 2: Troubleshooting Guides
Large-Scale Precursor Synthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in a specific step | - Incomplete reaction- Suboptimal reaction temperature- Inefficient catalyst- Degradation of starting material or product | - Monitor reaction progress using HPLC/TLC to ensure completion.- Optimize reaction temperature and time.- Screen different catalysts or increase catalyst loading.- Ensure inert atmosphere if reagents are air/moisture sensitive. |
| Formation of significant impurities | - Side reactions due to incorrect temperature or stoichiometry- Cross-reactivity of functional groups- Impure starting materials | - Re-optimize reaction conditions.- Use protecting groups for sensitive functionalities.- Ensure the purity of all starting materials before use. |
| Difficulty in product purification/isolation | - Inappropriate crystallization solvent- Product is an oil or amorphous solid- Co-elution of impurities during chromatography | - Screen a variety of solvents for crystallization.- Attempt salt formation to induce crystallization.- Optimize chromatography conditions (e.g., different solvent system, gradient, or stationary phase). |
| Scalability issues (e.g., reaction exotherm) | - Poor heat transfer in large reaction vessels- Inefficient mixing | - Use a jacketed reactor with controlled heating/cooling.- Employ overhead stirring for efficient mixing.- Consider a dropwise addition of reagents to control exotherms. |
[18F]MK-6240 Radiosynthesis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Yield (RCY) | - Poor quality of the precursor- Inefficient trapping of [18F]fluoride- Incomplete drying of the [18F]fluoride-catalyst complex- Suboptimal labeling temperature or time | - Ensure high purity of the bis-Boc precursor.- Check the condition and capacity of the anion-exchange cartridge.- Optimize the azeotropic drying step.- Adjust the heating profile of the radiosynthesis module.[2][5] |
| High levels of radiochemical impurities | - Incomplete deprotection of Boc groups- Side reactions during fluorination- Degradation of the product | - Ensure sufficient heating time and temperature for deprotection.- Optimize the amount of precursor and base/catalyst.- Check the pH of the reaction mixture before HPLC purification. |
| Inconsistent results on automated synthesizer | - Clogged tubing or valves- Incorrect reagent vial positioning- Software sequence errors | - Perform regular maintenance and cleaning of the synthesis module.- Double-check the setup of the cassette and reagent vials.- Verify the synthesis sequence and parameters. |
| Low Molar Activity | - Presence of carrier fluoride in the target water- Contamination from tubing or reagents | - Use fresh, high-purity [18O]water for target irradiation.- Ensure all tubing and reagents are free from fluoride contamination. |
Section 3: Experimental Protocols
Synthesis of this compound (Multi-step)
A detailed, step-by-step synthesis for the bis-Boc protected this compound can be found in the supporting information of the Journal of Medicinal Chemistry article by Walji, A.M., et al. (2016). The general synthetic strategy involves the construction of the isoquinoline and pyrrolopyridine ring systems, followed by their coupling and subsequent functional group manipulations.
Automated Radiosynthesis of [18F]MK-6240 (Simplified One-Step Method)
This protocol is adapted from a simplified method that eliminates the need for acidic deprotection.[2]
-
[18F]Fluoride Trapping and Elution: Irradiate [18O]water to produce [18F]fluoride. Transfer the [18F]fluoride to the synthesis module and trap it on an anion-exchange cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of tetraethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent to dryness at 95°C with a stream of nitrogen and vacuum.
-
Radiolabeling and Deprotection: Add a solution of the bis-Boc this compound (1 mg) in dimethyl sulfoxide (DMSO) (1 mL) to the reactor. Heat the mixture stepwise: 90°C for 3 minutes, 110°C for 3 minutes, 120°C for 3 minutes, and finally at 150°C for 20 minutes.
-
Purification: Cool the reactor and add the HPLC mobile phase. Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Formulation: Collect the product fraction, remove the solvent, and formulate the final product in a suitable buffer for injection.
Section 4: Data Presentation
Comparison of [18F]MK-6240 Radiosynthesis Methods
| Method | Synthesis Time (min) | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (GBq/µmol) | Automated System | Reference |
| Two-step (acid deprotection) | 90 | 7.5 ± 1.9% | 222 ± 67 | GE TRACERlab FXFN | [4] |
| One-step (thermal deprotection) | ~60 | 9.8 ± 1.8% (EOB) | Not Reported | IBA Synthera+ | [1] |
| One-step (thermal deprotection) | 65 | 30 ± 5% | Not Reported | AllinOne | [3] |
Section 5: Visualizations
Caption: Synthetic pathway for the this compound.
Caption: Troubleshooting workflow for precursor synthesis.
Caption: Impact of precursor quality on radiosynthesis.
References
- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
MK-6240 Precursor Radiolabeling: Technical Support Center
This technical support center provides troubleshooting guidance for researchers and scientists encountering challenges during the radiolabeling of the MK-6240 precursor. The following questions and answers address common failure modes and offer systematic approaches to identify and resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the expected radiochemical yield (RCY) for [¹⁸F]MK-6240 synthesis?
Radiochemical yields for [¹⁸F]MK-6240 can vary depending on the synthesis method (e.g., with or without acidic deprotection) and the specific automated synthesis module used. Below is a summary of reported yields to help you benchmark your results.
| Synthesis Method | Radiochemical Yield (RCY) - Decay Corrected | Radiochemical Yield (RCY) - End of Synthesis (EOS) | Molar Activity (GBq/µmol) | Reference |
| Simplified (one-step, thermal deprotection) | 9.8% ± 1.8% | 5.2% ± 1.0% | 912 ± 322 | [1][2] |
| Two-step (with acid deprotection) | 7.5% ± 1.9% | Not Reported | 222 ± 67 | [3][4][5] |
2. My radiochemical yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Low radiochemical yield is a common issue in the synthesis of [¹⁸F]MK-6240. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Poor [¹⁸F]Fluoride Trapping and Elution | - Verify QMA Cartridge Conditioning: Inadequate conditioning of the quaternary methyl ammonium (QMA) cartridge can lead to poor trapping of [¹⁸F]fluoride. Ensure the conditioning protocol is followed precisely. Further conditioning may mitigate issues.[6] - Check Eluent: Confirm the composition and volume of the elution solvent are correct. |
| Inefficient Radiolabeling Reaction | - Precursor Quality: Ensure the bis-Boc protected precursor is of high purity and has not degraded. Store the precursor under the recommended conditions. - Reaction Conditions: Optimize the reaction temperature and time. Step-wise heating up to 150°C is often employed in the simplified method.[1][2] - Reagents: Use fresh, anhydrous reagents, especially the solvent (DMSO) and phase-transfer catalyst (e.g., tetraethylammonium bicarbonate - TEA HCO₃ or potassium cryptand - K₂₂₂).[1][3] |
| Product Loss During Purification | - HPLC Issues: Check for leaks in the HPLC system. Ensure the correct mobile phase composition and gradient are used. The retention time for [¹⁸F]MK-6240 is typically between 8.0 to 9.5 minutes.[1] - Solid-Phase Extraction (SPE) Cartridge: Improper conditioning or overloading of the SPE cartridge can lead to product loss. - Vessel Adhesion: The product may adhere to the surfaces of reaction vessels or transfer lines. Using smaller external vials for elution can help minimize this.[6] |
| Losses During Deprotection (for two-step synthesis) | - Incomplete Deprotection: If using the acid deprotection method, ensure the acid concentration and reaction time are sufficient for complete removal of the Boc protecting groups. - Neutralization Losses: Losses can occur during the neutralization of the crude product mixture before HPLC purification.[2] The simplified, one-step thermal deprotection method was developed to eliminate this source of product loss.[1][2] |
| Extended Synthesis Time | - Radioactive Decay: The entire automated production can take around 100 minutes, leading to significant loss due to radioactive decay (around 53%).[6] Reducing the number of azeotropic distillation steps (e.g., from three to two) can shorten the total synthesis time.[6] |
Below is a troubleshooting decision tree to guide you through the process of diagnosing low radiochemical yield.
Caption: Troubleshooting Decision Tree for Low [¹⁸F]MK-6240 Yield.
3. What are the key steps in the simplified, one-step radiosynthesis of [¹⁸F]MK-6240?
The simplified method for [¹⁸F]MK-6240 synthesis is advantageous as it eliminates the acidic deprotection step, which can be a source of product loss.[2] The general workflow is outlined below.
Caption: Workflow for the Simplified [¹⁸F]MK-6240 Radiosynthesis.
Experimental Protocols
Simplified One-Step Radiosynthesis of [¹⁸F]MK-6240
This protocol is adapted from a method that eliminates the need for acidic deprotection of the bis-Boc intermediate.[1][2]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Bombard a target with protons to produce [¹⁸F]fluoride.
-
Transfer the aqueous [¹⁸F]fluoride solution to a synthesis module and trap it on a quaternary methyl ammonium (QMA) cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of tetraethylammonium bicarbonate (TEA HCO₃).
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/TEA HCO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical to remove water, which can inhibit the nucleophilic substitution reaction.
-
-
Radiolabeling Reaction:
-
Dissolve the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate (bis-Boc protected precursor) in dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride residue in the reaction vessel.
-
Heat the reaction mixture in a step-wise manner up to 150°C. This single heating step achieves both the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride and the thermal deprotection of the Boc groups.
-
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to [¹⁸F]MK-6240.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (SPE) or rotary evaporation.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform standard quality control tests, including radiochemical purity, chemical purity, pH, residual solvents, and molar activity.
-
Note: This is a generalized protocol. Specific parameters such as reagent quantities, heating times, and HPLC conditions should be optimized for your specific automated synthesis module and laboratory setup.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
Validation & Comparative
Validating the Identity and Purity of MK-6240 Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the highly selective tau PET tracer, [¹⁸F]MK-6240, is a critical process in Alzheimer's disease research. The quality of the final radiopharmaceutical hinges on the identity and purity of its precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. This guide provides a comprehensive overview of the analytical methodologies required to validate this precursor, ensuring the reliability and reproducibility of [¹⁸F]MK-6240 production for preclinical and clinical applications.
Comparative Analysis of Analytical Techniques
While alternative precursors for the direct synthesis of MK-6240 are not prominently described in the literature, a robust validation of the standard bis-Boc protected nitro precursor is paramount. The following analytical techniques are essential for establishing its identity, purity, and stability. The performance of these techniques is compared based on the information they provide.
| Analytical Technique | Parameter Measured | Purpose in Precursor Validation | Comparison with Other Methods |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | Quantifies the precursor's purity and identifies potential process-related impurities or degradation products. Essential for lot-to-lot consistency. | Offers high resolution and sensitivity for quantitative analysis of non-volatile and thermally labile compounds, making it superior to Gas Chromatography for this precursor. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Confirms the molecular identity of the precursor by providing its exact mass. Fragmentation patterns can further elucidate the structure. | Provides definitive molecular weight information, which is complementary to the structural information from NMR. Often coupled with HPLC (LC-MS) for comprehensive analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of functional groups. Confirms the identity of the precursor. | Unparalleled in providing detailed structural information. While not a primary tool for routine purity analysis, it is crucial for initial characterization and structural confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Identifies the presence of key functional groups (e.g., C=O, N-O, C-N) in the precursor molecule, serving as a rapid identity check. | A simpler, faster technique for identity confirmation compared to NMR. Less detailed but effective for quick verification against a reference standard. |
Experimental Protocols for Precursor Validation
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the MK-6240 precursor and identify any impurities.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the precursor has strong absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the precursor is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: The retention time of the main peak corresponding to the precursor is compared to a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Known impurities can also be monitored. A known impurity from the deprotection of the di-Boc precursor is L-005552068[1].
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the this compound.
-
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretically calculated mass of the precursor.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the this compound.
-
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: A deuterated solvent in which the precursor is soluble (e.g., DMSO-d₆ or CDCl₃) is used.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for more detailed structural assignment if necessary.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected spectrum for the proposed structure.
-
Workflow for this compound Validation
Caption: Experimental workflow for the validation of this compound identity and purity.
The synthesis of the final radiolabeled product, [¹⁸F]MK-6240, involves a two-step process starting with the nucleophilic fluorination of the 5-diBoc-6-nitro precursor, followed by acid deprotection[2][3]. The final product is then purified using semi-preparative HPLC[2][3]. Quality control procedures are established to validate the radiopharmaceutical for human use[2]. The radiochemical purity of the final product is consistently high, often exceeding 98%[4][5]. The entire automated synthesis and purification process is typically completed within 90 minutes[1][2]. Simplified synthesis methods aim to eliminate the need for post-synthesis column cleaning to remove the deprotected unlabeled precursor[5][6].
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of the MK-6240 Precursor for Tau PET Imaging
The development of positron emission tomography (PET) tracers, such as [¹⁸F]MK-6240, has been a significant advancement in the in vivo imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. The synthesis of the radiolabeled tracer relies on the availability of its precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate, often referred to as the di-Boc or bis-Boc protected precursor. This guide provides a comparative analysis of the two primary synthesis routes for the radiosynthesis of [¹⁸F]MK-6240 from this precursor: a traditional two-step method and a simplified one-step approach.
Performance Comparison
The choice between the two synthesis routes often depends on the desired balance between radiochemical yield, synthesis time, and operational simplicity. The following table summarizes the key quantitative data for each method based on published experimental findings.
| Parameter | Two-Step Synthesis | One-Step (Simplified) Synthesis |
| Precursor | di-Boc-6-nitro precursor | di-Boc-6-nitro precursor |
| Key Reagents | K[¹⁸F]F/K₂₂₂ complex, Acid (e.g., TFA) | [¹⁸F]Fluoride with TEA HCO₃ |
| Heating Method | Conventional or Microwave | Step-wise thermal heating |
| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected)[1][2] | 9.8 ± 1.8% (from end of bombardment)[2][3][4] |
| Synthesis Time | ~90 minutes[1][2] | Not explicitly stated, but fewer steps suggest a potentially shorter time. |
| Specific Activity | 222 ± 67 GBq/µmol[1][2] | High molar activity reported[3] |
| Automation | GE TRACERlab™ FXFN[1] | IBA Synthera+[2][3] |
| Key Feature | Separate fluorination and deprotection steps. | Concurrent fluorination and Boc deprotection.[2][3] |
Experimental Protocols
Two-Step Synthesis Protocol
This method involves an initial nucleophilic fluorination followed by an acidic deprotection step.
-
[¹⁸F]Fluoride Preparation : [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction and trapped on an anion exchange cartridge. It is then eluted into the reactor using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. The complex is dried by azeotropic distillation with acetonitrile.
-
Nucleophilic Fluorination : The di-Boc-6-nitro precursor (0.3-2 mg) dissolved in dimethylformamide (0.3 mL) is added to the dried K[¹⁸F]F/K₂₂₂ complex.[4] The reaction mixture is heated using either conventional heating or microwave irradiation (e.g., stepwise heating to 90°C, 110°C, 120°C, and 140°C for 3 minutes at each step).[4]
-
Acidic Deprotection : After fluorination, the intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the two Boc protecting groups.[2]
-
Purification : The crude product is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final [¹⁸F]MK-6240.[1]
One-Step (Simplified) Synthesis Protocol
This streamlined approach combines the fluorination and deprotection into a single step.
-
[¹⁸F]Fluoride Preparation : Similar to the two-step method, [¹⁸F]fluoride is produced and trapped. It is then eluted into the reactor using a solution of tetraethylammonium bicarbonate (TEA HCO₃) in water and acetonitrile.[2]
-
One-Pot Reaction : The di-Boc-6-nitro precursor (1 mg) dissolved in dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/TEA HCO₃ complex.[2] The reaction mixture is heated stepwise to 90°C, 110°C, and 120°C for 3 minutes each, followed by a final heating step at 150°C for 20 minutes.[2][3] During this heating process, both the nucleophilic fluorination and the thermal deprotection of the Boc groups occur.
-
Purification : The reaction mixture is cooled, diluted with the HPLC mobile phase, and then purified using semi-preparative HPLC to yield the final [¹⁸F]MK-6240 product.[2]
Synthesis Route Comparison
The following diagram illustrates the logical workflow of the two synthesis routes for [¹⁸F]MK-6240 from its di-Boc precursor.
Caption: Workflow of Two-Step vs. One-Step Synthesis of [18F]MK-6240.
References
- 1. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to [18F]MK-6240 Synthesis Protocols for Tau PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published automated synthesis protocols for [18F]MK-6240, a highly selective second-generation PET radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs). The objective is to offer a consolidated resource for researchers to evaluate and select the most suitable synthesis methodology for their specific needs, considering factors such as radiochemical yield, synthesis time, and the required automation platform.
Performance Comparison of [18F]MK-6240 Synthesis Protocols
The following table summarizes the key performance indicators of various automated [18F]MK-6240 synthesis protocols reported in the literature. These protocols leverage different automation platforms and chemical strategies, leading to variations in outcomes.
| Synthesis Platform | Precursor | Reagents | Deprotection | Purification | Radiochemical Yield (NDC) | Specific Activity (EOS) | Synthesis Time | Reference |
| IBA Synthera+ | Di-Boc-protected nitro precursor | [18F]fluoride with TEA HCO3 | Thermal (concurrent with fluorination) | HPLC | 9.8% ± 1.8% | High | Not Reported | [1][2] |
| GE Tracerlab™ FXFN | 5-diBoc-6-nitro precursor | K[18F]/K222 | Acid (HCl) | HPLC | 7.5% ± 1.9% | 222 ± 67 GBq/µmol | 90 min | [3][4] |
| Trasis AllinOne | Nitro precursor | [18F]fluoride with TBAHCO3 | Thermal (one-step) | HPLC | 30% ± 5% | Not Reported | 65 min | [5] |
| GE FASTlab™ | Not Specified | Not Specified | Acid and neutralization | SPE | 9.5% | Not Reported | ~60 min | [6] |
| NEPTIS® Perform | Not Specified | Not Specified | Not Specified | HPLC | 13.7% ± 2.1% (decay corrected) | 149 ± 125 GBq/µmol | 65 min | [7] |
| Microwave-assisted | bis-Boc protected precursor | [18F]-KF | Heating with sodium acetate | HPLC | Good | >90 GBq/µmol | Not Reported | [8] |
Abbreviations: NDC: Non-Decay Corrected, EOS: End of Synthesis, TEA HCO3: Triethylammonium bicarbonate, K[18F]/K222: Potassium fluoride/Kryptofix 2.2.2, TBAHCO3: Tetrabutylammonium bicarbonate, HPLC: High-Performance Liquid Chromatography, SPE: Solid-Phase Extraction.
Mechanism of Action: [18F]MK-6240 in Tau Pathology
[18F]MK-6240 is a PET tracer designed to bind specifically to neurofibrillary tangles (NFTs), which are pathological aggregates of hyperphosphorylated tau protein and a hallmark of Alzheimer's disease.[1][9] In a healthy neuron, tau protein stabilizes microtubules, which are essential for cellular transport.[6] In Alzheimer's disease, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments (PHFs), the primary component of NFTs.[1] These aggregates disrupt neuronal function and are closely correlated with cognitive decline.[1] [18F]MK-6240 has a high affinity and selectivity for these NFTs, with minimal off-target binding, allowing for the in vivo quantification and tracking of tau pathology in the brain.[4][10] Cryo-electron microscopy studies have revealed that MK-6240 binds within a cleft of the tau paired-helical filament, interacting with specific amino acid residues.[7][8]
Caption: Signaling pathway of [18F]MK-6240 in tau PET imaging.
Experimental Protocols
This section details the methodologies for two distinct [18F]MK-6240 synthesis protocols.
Protocol 1: Simplified One-Step Synthesis on IBA Synthera+
This method utilizes a di-Boc-protected nitro precursor and performs [18F]fluoride incorporation and deprotection in a single step at an elevated temperature.[1][2]
Experimental Workflow:
Caption: Workflow for the one-step synthesis of [18F]MK-6240.
Methodology:
-
[18F]Fluoride Production and Trapping: [18F]Fluoride is produced via the 18O(p,n)18F reaction and transferred to the synthesis module.
-
Elution: The trapped [18F]fluoride is eluted from the cartridge using a solution of triethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.[1]
-
Azeotropic Drying: The solution is evaporated to dryness with acetonitrile at approximately 95°C under a stream of nitrogen and reduced pressure.[1]
-
Radiolabeling and Deprotection: A solution of the di-Boc-protected nitro precursor in DMSO is added to the reactor. The reaction mixture is heated stepwise to 150°C. This single heating step achieves both the nucleophilic aromatic substitution of the nitro group with [18F]fluoride and the thermal deprotection of the Boc groups.[1]
-
Purification: The crude product is purified by semi-preparative reverse-phase HPLC.[1]
-
Formulation: The collected fraction containing [18F]MK-6240 is reformulated into a pharmaceutically acceptable solution for injection.
Protocol 2: Two-Step Synthesis on GE Tracerlab™ FXFN
This method involves a nucleophilic fluorination followed by a separate acid-mediated deprotection step.[3][4]
Methodology:
-
Azeotropic Drying of [18F]Fluoride: [18F]Fluoride is dried azeotropically with acetonitrile in the presence of a potassium carbonate/Kryptofix 2.2.2 mixture.
-
Nucleophilic Fluorination: The 5-diBoc-6-nitro precursor is dissolved in a suitable solvent (e.g., DMF) and added to the dried K[18F]/K222 complex. The reaction is heated in a stepped temperature gradient (e.g., 90°C, 110°C, 120°C, and 140°C).[4]
-
Acid Deprotection: After cooling, an acid solution (e.g., HCl) is added to the reaction mixture to remove the Boc protecting groups.[4]
-
Purification: The crude product is purified using semi-preparative HPLC.[3][4]
-
Formulation: The purified [18F]MK-6240 fraction is collected, diluted with a formulation solution (e.g., containing ascorbic acid in phosphate-buffered saline), and sterile filtered.[4]
Concluding Remarks
The choice of an optimal [18F]MK-6240 synthesis protocol is contingent on the available automated synthesis platform, desired radiochemical yield, and acceptable synthesis time. The one-step thermal deprotection method, particularly on the Trasis AllinOne platform, has demonstrated the highest reported radiochemical yields and a relatively short synthesis time.[5] However, the two-step acid deprotection method has also been successfully implemented on multiple platforms, providing a reliable, albeit lower-yielding, alternative.[3][4] The development of SPE-based purification methods offers a promising avenue for simplifying and shortening the overall process.[6] Researchers should carefully consider the trade-offs between these different approaches to select the most appropriate protocol for their clinical and research needs.
References
- 1. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]
- 2. How Do Toxic Proteins Accumulate in Alzheimer's? | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]
- 5. Frontiers | Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer’s Disease [frontiersin.org]
- 6. Tau Protein and Alzheimer’s Disease: What’s the Connection? [brightfocus.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of MK-6240 Precursors from Different Suppliers
For researchers and professionals in drug development and neuroimaging, the quality and consistency of the MK-6240 precursor are paramount for the successful synthesis of the [18F]MK-6240 positron emission tomography (PET) tracer. This guide provides a comprehensive framework for the comparative analysis of MK-6240 precursors sourced from various suppliers. As direct comparative data is not always publicly available, this document outlines the essential experimental protocols and data presentation formats to enable an objective in-house evaluation.
Key Performance Parameters for Precursor Evaluation
The quality of the this compound, a bis-Boc protected nitro compound, directly influences the efficiency and reliability of the [18F]MK-6240 radiosynthesis. The following quantitative parameters are critical for a thorough comparison:
-
Radiochemical Yield (RCY): The percentage of the final [18F]MK-6240 activity relative to the starting [18F]fluoride activity. A higher RCY indicates a more efficient conversion of the precursor.
-
Specific Activity (SA): The amount of radioactivity per unit mass of the compound, typically expressed in gigabecquerels per micromole (GBq/µmol). High specific activity is crucial for minimizing the injected mass and avoiding potential pharmacological effects.
-
Radiochemical Purity (RCP): The percentage of the total radioactivity in the final product that is in the desired chemical form of [18F]MK-6240. High purity is essential for patient safety and accurate imaging results.
-
Synthesis Time: The total time required to complete the radiosynthesis and purification. Shorter synthesis times are advantageous due to the short half-life of fluorine-18 (approximately 110 minutes).
Data Presentation
A clear and concise presentation of the quantitative data is essential for a direct comparison of precursors. The following table provides a template for summarizing the key performance indicators from each supplier.
| Supplier | Precursor Lot # | Radiochemical Yield (RCY) (%) | Specific Activity (SA) (GBq/µmol) | Radiochemical Purity (RCP) (%) | Synthesis Time (min) |
| Supplier A | |||||
| Lot 1 | |||||
| Lot 2 | |||||
| Lot 3 | |||||
| Supplier B | |||||
| Lot 1 | |||||
| Lot 2 | |||||
| Lot 3 | |||||
| Supplier C | |||||
| Lot 1 | |||||
| Lot 2 | |||||
| Lot 3 |
Experimental Protocols
To ensure a fair and accurate comparison, it is imperative to use standardized experimental protocols for the evaluation of each precursor. The following are detailed methodologies for the key experiments.
Radiosynthesis of [18F]MK-6240
This protocol is a generalized two-step procedure based on published methods for the automated synthesis of [18F]MK-6240.[1][2]
a. Reagents and Materials:
-
This compound (5-diBoc-6-nitro precursor) from each supplier.
-
[18F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K2CO3).
-
Acetonitrile (anhydrous).
-
Dimethyl sulfoxide (DMSO, anhydrous).
-
Trifluoroacetic acid (TFA).
-
Water for injection.
-
Ethanol for injection.
-
Sterile filters (0.22 µm).
-
Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera+).
-
Semi-preparative HPLC system.
b. Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge. The trapped [18F]fluoride is then eluted with a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: The this compound, dissolved in anhydrous DMSO, is added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated to promote the nucleophilic substitution of the nitro group with [18F]fluoride.
-
Deprotection: After cooling, a solution of trifluoroacetic acid is added to the reaction mixture to remove the Boc protecting groups. The mixture is heated again to complete the deprotection.
-
Purification: The crude reaction mixture is neutralized and then purified using a semi-preparative HPLC system to isolate the [18F]MK-6240.
-
Formulation: The collected HPLC fraction containing [18F]MK-6240 is diluted with a suitable formulation buffer (e.g., saline with ethanol) and passed through a sterile 0.22 µm filter into a sterile vial.
Quality Control (QC) Analysis
a. Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
System: An analytical HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium formate).
-
Procedure: Inject a small aliquot of the final formulated product into the HPLC system. The retention time of the radioactive peak should correspond to that of a non-radioactive MK-6240 reference standard, as determined by the UV detector. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [18F]MK-6240 peak.
b. Specific Activity:
-
Method: Calculation based on HPLC analysis.
-
Procedure:
-
Determine the total radioactivity of the final product using a calibrated dose calibrator.
-
Using the analytical HPLC chromatogram, determine the mass of MK-6240 corresponding to the radioactive peak by comparing the UV peak area to a standard curve generated with known concentrations of the non-radioactive MK-6240 reference standard.
-
Calculate the specific activity by dividing the total radioactivity by the calculated molar amount of MK-6240.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the relevance of MK-6240, the following diagrams have been generated.
Conclusion
A systematic and objective comparison of MK-6240 precursors from different suppliers is critical for ensuring the consistent and high-quality production of the [18F]MK-6240 PET tracer. By implementing the standardized protocols and data analysis frameworks outlined in this guide, researchers can make informed decisions about precursor selection, ultimately enhancing the reliability and reproducibility of their neuroimaging studies. It is recommended to evaluate multiple batches from each supplier to assess lot-to-lot consistency.
References
Benchmarking [18F]MK-6240: A Comparative Guide to Synthesis Yields and Alternative Tau PET Tracers
For researchers, scientists, and professionals in drug development, the efficient synthesis of radiotracers is paramount for advancing neuroimaging studies, particularly in the field of Alzheimer's disease and other tauopathies. This guide provides a comprehensive comparison of the synthesis yield of [18F]MK-6240, a prominent second-generation tau PET tracer, against published data and other alternative tracers. Detailed experimental protocols and quantitative data are presented to offer a clear benchmark for its performance.
Comparative Analysis of Radiosynthesis Yields
The radiosynthesis of [18F]MK-6240 and other key tau PET tracers has been reported with varying success, contingent on the synthesis methodology, precursor, and automated platform employed. The following table summarizes the published data on radiochemical yield (RCY), synthesis time, and molar activity for [18F]MK-6240 and its alternatives.
| Radiotracer | Synthesis Module | Precursor | Radiochemical Yield (RCY) | Synthesis Time (min) | Molar Activity (GBq/µmol) | Reference |
| [18F]MK-6240 | IBA Synthera+ | Bis-Boc protected | 9.8% ± 1.8% (EOB) / 5.2% ± 1.0% (EOS) | Not Reported | Not Reported | [1][2] |
| [18F]MK-6240 | GE TRACERlab FXFN | 5-diBoc-6-nitro | 7.5% ± 1.9% (uncorrected) | 90 | 222 ± 67 | [3] |
| [18F]MK-6240 | AllinOne (Trasis) | Not Specified | 30% ± 5% (non-decay-corrected) | 65 | Not Reported | [4] |
| [18F]MK-6240 | GE FASTlabTM | Not Specified | 9.5% (non-decay-corrected) | ~60 | Not Reported | |
| [18F]Flortaucipir | RNplus Research module | AV1622 (trimethylammonium precursor) | 14.8% - 16.6% (non-decay-corrected) | ~55 | 247.9 - 384.8 | [5][6][7] |
| [18F]PI-2620 | GE Healthcare TRACERlab FX-FN | Not Specified | 16.7% ± 4.8% (decay-corrected) | Not Reported | 152.2 ± 49.5 | [8] |
| [18F]PI-2620 | Not Specified | N-trityl protected nitro precursor | <3% (with acid deprotection) | Not Reported | Not Reported | [9] |
| [18F]PI-2620 | Not Specified | N-trityl protected 2-nitropyridyl precursor | 55% ± 8% (EOS) | Not Reported | Not Reported | [9] |
| [18F]RO-948 | Not Specified | PMB-protected precursor | 54% - 60% (decay-corrected) | Not Reported | Not Reported | [10] |
EOB: End of Bombardment; EOS: End of Synthesis.
Experimental Protocols for Key Radiotracers
[18F]MK-6240 Synthesis (Simplified, One-Step Method)
This method utilizes a bis-Boc protected precursor and is performed on an IBA Synthera+ automated synthesis module.[1][2] The key steps involve:
-
[18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped on an anion-exchange cartridge and eluted into the reactor.
-
Azeotropic Drying: The [18F]fluoride is dried azeotropically.
-
Radiolabeling and Deprotection: The bis-Boc precursor in DMSO is added to the reactor. The reaction is heated in a stepwise manner up to 150°C. This single heating step achieves both the nucleophilic fluorination and the thermal deprotection of the Boc groups.[1][2]
-
Purification: The crude product is purified by semi-preparative HPLC.
-
Formulation: The collected fraction is reformulated into an injectable solution.
This simplified approach eliminates the need for a separate acidic deprotection step, reducing synthesis time and potential product loss.[1][2]
[18F]MK-6240 Synthesis (Two-Step Method)
This cGMP-compliant method is performed on a GE TRACERlab FXFN module using a 5-diBoc-6-nitro precursor.[3] The process includes:
-
Nucleophilic Fluorination: The precursor is reacted with the K[18F]/K222 complex using conventional heating.
-
Acid Deprotection: The Boc protecting groups are removed using a strong acid.
-
Purification: The product is purified using semi-preparative HPLC.
-
Formulation: The purified product is diluted and sterile filtered.
[18F]Flortaucipir Synthesis
An automated synthesis on a RNplus Research module involves the nucleophilic radio-fluorination of the precursor AV1622.[11][5][6][7] The main steps are:
-
Radiofluorination: The precursor in DMSO is reacted with dried [18F]Fluoride at 110°C.
-
Acid Hydrolysis: The intermediate is deprotected with 3 N HCl at 100°C.
-
Purification and Formulation: The mixture is neutralized, pre-purified on an Oasis HLB cartridge, and then purified by semi-preparative HPLC, followed by solid-phase extraction for formulation.[11][5][6][7]
[18F]MK-6240 Synthesis Workflow
The following diagram illustrates a generalized workflow for the automated synthesis of [18F]MK-6240, integrating the key stages from fluoride production to the final product.
Caption: Automated synthesis workflow for [18F]MK-6240.
Concluding Remarks
The synthesis of [18F]MK-6240 can be achieved with a wide range of radiochemical yields, from approximately 5% to as high as 30% (non-decay-corrected), depending on the automation platform and synthesis strategy. The development of a simplified, one-step thermal deprotection method has shown promise for improving yields and simplifying the production process. When compared to alternative tau PET tracers, newer precursors and methodologies for tracers like [18F]PI-2620 and [18F]RO-948 have demonstrated the potential for significantly higher radiochemical yields, reaching upwards of 50-60%. The choice of tracer and synthesis method will ultimately depend on the specific research or clinical requirements, including the need for high molar activity, synthesis time constraints, and the availability of specific automated synthesis modules and precursors. This guide provides a foundational dataset to aid in the selection and optimization of tau PET tracer production.
References
- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. High-yield synthesis of a tau PET radioligand and its nonradioactive ligand using an alternative protection and deprotection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Automated Synthesis of [18F]MK-6240 for Clinical Trials
The development of robust and reproducible automated synthesis methods for the PET radiotracer [18F]MK-6240 is crucial for its widespread use in clinical trials for Alzheimer's disease and other tauopathies. [18F]MK-6240 is a highly selective radiotracer for imaging neurofibrillary tangles in the brain.[1][2][3][4][5][6] This guide provides a comparative overview of various automated synthesis platforms used for the production of [18F]MK-6240, summarizing key performance data and experimental protocols to aid researchers, scientists, and drug development professionals in their selection and implementation of these methods.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the automated synthesis of [18F]MK-6240 on different commercially available synthesis modules. These parameters are critical for ensuring a reliable and efficient supply of the radiotracer for clinical studies.
| Synthesis Platform | Radiochemical Yield (RCY) (non-decay corrected) | Radiochemical Purity | Molar Activity (at end of synthesis) | Synthesis Time |
| IBA Synthera+ | 9.8% ± 1.8%[1][7] | > 99%[7] | 912 ± 322 GBq/μmol[7] | Not explicitly stated |
| GE TRACERlab™ FXFN | 7.5% ± 1.9%[8][9][10] | > 93%[9] | 222 ± 67 GBq/μmol[9][10] | ~90 minutes[9][10] |
| GE FASTlab™ | 9.5% (n=3)[11] | 98.1% (n=3)[11] | Not explicitly stated | ~60 minutes[11] |
| Trasis AllinOne | 30% ± 5%[12] | > 98%[12] | Not explicitly stated | ~65 minutes[12] |
| CFN-MPS200 | Sufficient for multi-center trials[13] | > 95%[13] | > 250 GBq/μmol[13] | Not explicitly stated |
Experimental Protocols and Methodologies
The automated synthesis of [18F]MK-6240 generally involves a nucleophilic fluorination reaction followed by a deprotection step and purification. While the fundamental chemistry is similar across platforms, the specific implementation and hardware differ.
1. IBA Synthera+
A simplified, one-step synthesis approach has been reported for the IBA Synthera+ module.[1][7] This method eliminates the need for an acidic deprotection step, which reduces the number of operations and potential for product loss.[1]
-
Precursor: Bis-Boc protected precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][7]
-
[18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped on an anion exchange cartridge and eluted into the reactor using a solution of tetraethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.[7]
-
Radiolabeling: The precursor (1 mg in 1 mL DMSO) is added to the dried [18F]fluoride, and the reaction mixture is heated stepwise to 150°C for 20 minutes.[7] This single heating step achieves both radiolabeling and deprotection.[1]
-
Purification: The crude product is purified by semi-preparative HPLC.[7]
2. GE TRACERlab™ FXFN
The GE TRACERlab™ FXFN platform has been successfully used for the cGMP production of [18F]MK-6240.[8][9][10] This method involves a two-step process of fluorination followed by acid deprotection.[10]
-
Precursor: 5-diBoc-6-nitro precursor.[10]
-
[18F]Fluoride Trapping and Elution: [18F]Fluoride is delivered to the module and dried azeotropically using acetonitrile with potassium carbonate and Kryptofix™ 2.2.2.[9]
-
Radiolabeling: The precursor in DMSO is added to the dried [18F]fluoride, and the reaction is heated.
-
Deprotection: An acid is added to the reaction mixture to remove the Boc protecting groups.[9]
-
Purification: The product is purified using semi-preparative HPLC.[9] The final product is reformulated in a solution containing ascorbic acid in phosphate-buffered saline and sterile filtered.[9]
3. GE FASTlab™
An HPLC-free synthesis method has been developed for the GE FASTlab™ synthesizer, which simplifies the process and reduces the synthesis time.[11]
-
Key Steps: The synthesis sequence involves trapping and elution of [18F]fluoride, drying of the eluent, labeling at high temperature, deprotection with acid and subsequent neutralization, followed by solid-phase extraction (SPE) purification.[11]
-
Purification: A Sep-Pak tC18 Plus cartridge is used for the SPE purification, which effectively separates the final product from impurities.[11] This method provides a "plug and play" cassette-based synthesis that is GMP compliant.[11]
4. Trasis AllinOne
A high-yield, cassette-based automated synthesis has been developed on the Trasis AllinOne platform.[12]
-
Radiolabeling and Deprotection: The [18F]fluoride is trapped and eluted with tetrabutylammonium hydrogen bicarbonate (TBAHCO3). The precursor is then added, and the reaction is heated to 160°C in DMF. This single heating step accomplishes both the radiolabeling and the thermal deprotection of the precursor.[12]
-
Purification: The crude product is purified by reversed-phase semi-preparative HPLC, and the collected fraction is reformulated using an SPE cartridge.[12] The robustness of this process has been demonstrated across different facilities and operators.[12]
Workflow and Pathway Visualizations
The following diagrams illustrate the generalized workflows for the automated synthesis of [18F]MK-6240.
Caption: Generalized workflow for the automated synthesis of [18F]MK-6240.
Caption: Comparison of HPLC and SPE purification workflows.
References
- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MK-6240 with Other Leading Tau PET Tracers
An Objective Guide for Researchers and Drug Development Professionals
The in vivo detection and quantification of tau pathology are critical for the diagnosis of Alzheimer's disease (AD) and the development of novel therapeutics. Positron Emission Tomography (PET) has emerged as a key imaging modality for this purpose, with several radiotracers targeting tau neurofibrillary tangles (NFTs) now available. This guide provides a detailed comparison of the second-generation tau PET tracer, [18F]MK-6240, with other prominent first and second-generation tracers, including [18F]flortaucipir (AV-1451), [18F]RO-948, and [18F]PI-2620.
Quantitative Comparison of Tracer Properties
The selection of a tau PET tracer for clinical research or trials hinges on its binding characteristics, specificity, and in vivo performance. The following tables summarize key quantitative data for MK-6240 and its main comparators.
Table 1: In Vitro Binding Affinity (Kd) and Maximum Binding Site Density (Bmax) in Human Brain Tissue
| Tracer | Kd (nM) | Bmax (fmol/mg tissue) | Brain Region | Reference |
| [3H]MK-6240 | 0.32 | 59.2 | Temporal Cortex (AD) | [1][2] |
| 0.15 | 154.7 | Parietal Cortex (EOAD) | [1][2] | |
| [18F]flortaucipir | 0.6 - 3.7 | 15 - 119.7 | Not Specified (AD) | [1] |
| [3H]PI-2620 | 0.2 - 0.7 | BmaxAD > BmaxCBD > BmaxPSP | AD, CBD, PSP Brains | [3] |
| [18F]RO-948 | High Affinity | Not Specified | AD Brain Sections | [4] |
Kd (dissociation constant) represents the concentration of a ligand at which half of the target receptors are occupied. A lower Kd indicates higher binding affinity. Bmax (maximum number of binding sites) reflects the density of the target in the tissue. EOAD: Early-Onset Alzheimer's Disease; AD: Alzheimer's Disease; CBD: Corticobasal Degeneration; PSP: Progressive Supranuclear Palsy.
Table 2: In Vivo Performance and Off-Target Binding Profile
| Tracer | Dynamic Range (SUVR) | Key Off-Target Binding Sites | Reference |
| [18F]MK-6240 | Approximately 2-fold higher than [18F]flortaucipir | Meninges, retina, ethmoid sinus, substantia nigra.[5][6][7] Minimal in basal ganglia and choroid plexus.[5][8] | [8][9] |
| [18F]flortaucipir | Lower than [18F]MK-6240 | Basal ganglia, choroid plexus, neuromelanin-containing cells, skull/meninges.[5][10][11] | [8][9] |
| [18F]RO-948 | Comparable neocortical retention to [18F]flortaucipir, higher in entorhinal cortex. | Skull/meninges.[12] Lower in basal ganglia, thalamus, and choroid plexus compared to [18F]flortaucipir.[12] | [12] |
| [18F]PI-2620 | Highly correlated with [18F]RO-948 in Braak regions. | Vascular structures.[13] | [13] |
| [18F]GTP1 | SUVRs 2 to 3 times lower than [18F]MK-6240. | Unique off-target profile. |
SUVR (Standardized Uptake Value Ratio) is a semi-quantitative measure of tracer uptake in a target region normalized to a reference region, reflecting the specific binding signal.
Key Experimental Methodologies
The data presented in this guide are derived from rigorous experimental protocols. Below are summaries of the core methodologies used in the characterization and comparison of these tau PET tracers.
In Vitro Binding Assays
Saturation Binding Assay with [3H]MK-6240: This assay determines the affinity (Kd) and density (Bmax) of a radioligand for its target.[1][2]
-
Tissue Preparation: Post-mortem human brain tissue homogenates from the temporal or parietal cortex of confirmed Alzheimer's disease cases are used.
-
Incubation: Tissue homogenates (approximately 1 mg) are incubated with increasing concentrations of [3H]MK-6240 (typically 0.01-5 nM) in a phosphate-buffered saline (PBS) solution containing 0.1% bovine serum albumin (BSA) at 37°C for 90 minutes.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of unlabeled MK-6240 to determine non-specific binding.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data.
Competitive Binding Assay: This assay is used to determine the relative affinities of different unlabeled compounds for the same binding site.[1][2]
-
Incubation: Brain tissue homogenates are incubated with a fixed concentration of a radiolabeled tracer (e.g., 0.5 nM [3H]MK-6240) and increasing concentrations of unlabeled competitor compounds (e.g., MK-6240, flortaucipir, THK5117) ranging from picomolar to micromolar concentrations.
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiotracer (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the competitor for the target.
In Vivo PET Imaging and Analysis
Human PET Imaging Protocol:
-
Subject Recruitment: Participants are recruited to represent a spectrum of cognitive statuses, from healthy controls to individuals with mild cognitive impairment and Alzheimer's disease.
-
Radiotracer Administration: A bolus injection of the [18F]-labeled tau PET tracer (e.g., ~10 mCi of [18F]MK-6240) is administered intravenously.[9]
-
Image Acquisition: Dynamic or static PET scans are acquired. For static imaging, a specific time window post-injection is used, which varies between tracers to allow for optimal target-to-background ratios (e.g., 70-90 minutes for [18F]MK-6240, 80-100 minutes for [18F]flortaucipir).[8]
-
Anatomical Imaging: A T1-weighted MRI scan is also acquired for anatomical co-registration and region of interest (ROI) definition.
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Image Co-registration: The PET images are co-registered to the individual's MRI.
-
Region of Interest (ROI) Definition: ROIs are defined on the MRI, typically corresponding to Braak stages of tau pathology and a reference region. The cerebellar gray matter is a commonly used reference region due to its relative lack of tau pathology in AD.
-
SUVR Calculation: The mean standardized uptake value (SUV) within each target ROI is divided by the mean SUV in the reference region.
Visualizations of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental mechanism of tau PET imaging and a typical workflow for comparing different tracers.
Caption: Mechanism of Tau PET Imaging with MK-6240.
Caption: Workflow for Comparing Tau PET Tracers.
Summary and Conclusion
[18F]MK-6240 stands out as a second-generation tau PET tracer with high affinity for neurofibrillary tangles and a favorable off-target binding profile compared to the first-generation tracer [18F]flortaucipir, particularly with its reduced signal in the basal ganglia and choroid plexus.[5][8] Its greater dynamic range in SUVR estimates may offer advantages in detecting early tau pathology and monitoring disease progression.[8][9] However, it is not without its own characteristic off-target binding, notably in the meninges and sinuses, which requires careful consideration during image analysis.[5][6][7]
Head-to-head comparisons with other second-generation tracers like [18F]RO-948 and [18F]PI-2620 reveal largely comparable performance in detecting tau pathology in Alzheimer's disease, though with distinct off-target binding patterns.[12][13] The choice of tracer will ultimately depend on the specific research question, the patient population, and the technical capabilities of the imaging center. The data and protocols presented in this guide are intended to aid researchers and drug development professionals in making an informed decision when selecting a tau PET tracer for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct comparison of the tau PET tracers [18F]flortaucipir and [18F]MK-6240 in human subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. [18F]MK-6240 PET quantification and image feature characterization from controls to Alzheimer's disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau-PET uptake: Regional variation in average SUVR and impact of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized [18F]MK-6240 for Tau PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesized Positron Emission Tomography (PET) tracer [18F]MK-6240 with alternative tau imaging agents. It includes detailed experimental data, protocols for synthesis and quality control, and visualizations to aid in understanding the associated workflows.
Introduction to [18F]MK-6240
[18F]MK-6240 is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease.[1] Its favorable pharmacokinetic properties and low off-target binding in the brain make it a valuable tool for in vivo quantification of tau pathology.[2][3]
Performance Comparison with Alternative Tau PET Tracers
The performance of [18F]MK-6240 has been extensively compared with other first and second-generation tau PET tracers. Key performance indicators include binding affinity (Ki), standardized uptake value ratio (SUVR) dynamic range, and off-target binding profiles.
Quantitative Performance Data
| Tracer | Binding Affinity (Ki, nM) for Tau Aggregates | SUVR Dynamic Range | Notable Off-Target Binding Sites |
| [18F]MK-6240 | ~0.3 - 1.0 | High (approx. 2-fold higher than [18F]flortaucipir)[2][4] | Meninges, Sinuses[2][5] |
| [18F]flortaucipir | ~0.5 - 15 | Moderate | Choroid plexus, Basal ganglia, Substantia nigra[2][5] |
| [18F]THK5351 | ~5.6 | Moderate | MAO-B in basal ganglia and thalamus[1][6] |
| [18F]PBB3 | Lower than THK5351 | Moderate | --- |
| [18F]PI-2620 | High | High | Minimal off-target binding reported[5] |
Note: Ki values can vary depending on the experimental conditions and the specific tau fibril morphology.[7][8]
Key Performance Advantages of [18F]MK-6240
-
Higher Dynamic Range: [18F]MK-6240 exhibits a significantly higher dynamic range in SUVR compared to first-generation tracers like [18F]flortaucipir.[2][4] This enhanced signal-to-noise ratio may allow for earlier detection of tau pathology and more sensitive tracking of disease progression.
-
Reduced Off-Target Binding: Unlike [18F]flortaucipir, [18F]MK-6240 shows minimal off-target binding in the choroid plexus and basal ganglia, regions that can confound the interpretation of tau deposition in adjacent areas like the hippocampus.[2][5][9]
Experimental Protocols
Simplified Automated Radiosynthesis of [18F]MK-6240 (One-Step)
This protocol is adapted from a simplified, one-step method for automated synthesis.[10]
-
[18F]Fluoride Trapping: Load aqueous [18F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the [18F]fluoride into the reactor vessel using a solution of tetraethylammonium bicarbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add the precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate, dissolved in DMSO to the reactor. Heat the mixture in a stepwise manner up to 150°C.
-
Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Collect the [18F]MK-6240 fraction, remove the solvent, and formulate the final product in a sterile solution for injection.
Quality Control of [18F]MK-6240
A summary of typical quality control specifications for clinical-grade [18F]MK-6240 is provided below.[11]
| Test | Specification | Typical Method |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Identity | [18F] | Half-life determination |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Acetonitrile ≤ 410 ppm, DMSO ≤ 5000 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | ≤ 175 EU/V mL | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | USP <71> Sterility Tests |
| Molar Activity | Report at end of synthesis | Calculated from HPLC data |
Analytical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., ammonium formate)
Radio-TLC Conditions:
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of organic solvents (e.g., dichloromethane/methanol)[14][15]
Visualizations
Caption: Workflow for PET Tracer Development and Validation.
Caption: Simplified One-Step Radiosynthesis of [18F]MK-6240.
References
- 1. The development and validation of tau PET tracers: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Voxel‐wise comparison of [18F]MK6240 and [18F]Flortaucipir for the diagnosis of individuals across the Alzheimer’s disease spectrum – the HEAD study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Inter-laboratory comparison of [18F]MK-6240 synthesis from precursor
An Inter-laboratory Comparison of [18F]MK-6240 Synthesis from Precursor
This guide provides a comparative overview of two prominent methods for the synthesis of [18F]MK-6240, a positron emission tomography (PET) tracer used for imaging neurofibrillary tangles. The information is intended for researchers, scientists, and drug development professionals involved in the production of PET radiopharmaceuticals.
Data Presentation
The following table summarizes the key quantitative data from two published synthesis methods for [18F]MK-6240.
| Parameter | Method 1: Collier et al. (2017) | Method 2: Hopewell et al. (2018) |
| Synthesis Module | GE Healthcare TRACERlab™ FXFN | IBA Synthera+ |
| Precursor | 5-diBoc-6-nitro precursor | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate (di-Boc-protected nitro precursor) |
| Fluorination Agent | Potassium cryptand [18F]fluoride (K[18F]/K222) | [18F]fluoride with Tetraethylammonium hydrogen carbonate (TEA HCO3) |
| Deprotection Step | Acid deprotection | Concurrent with fluorination at elevated temperature |
| Radiochemical Yield (uncorrected, at end of synthesis) | 7.5 ± 1.9% | 5.2 ± 1.0% |
| Radiochemical Yield (decay corrected, from end of bombardment) | Not Reported | 9.8 ± 1.8% |
| Specific Activity (at end of synthesis) | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | Not Reported directly at EOS, but Molar Activity is higher |
| Molar Activity | Not Reported | 912 ± 322 GBq/µmol (24.7 ± 8.7 mCi/µmol) |
| Synthesis Time | 90 min | Not explicitly stated, but described as simplified and reducing operations |
| Radiochemical Purity | Not explicitly stated, but meets FDA and USP requirements | > 95% (99.1% ± 0.3%) |
Experimental Protocols
Method 1: Two-Step Automated Synthesis (Collier et al., 2017)
This method utilizes a fully automated two-step radiosynthesis on a GE Healthcare TRACERlab™ FXFN module.[1][2]
-
Fluorination: The 5-diBoc-6-nitro precursor is subjected to nucleophilic fluorination using potassium cryptand [18F]fluoride (K[18F]/K222) with conventional heating.[1][2]
-
Deprotection: An acid deprotection step is performed to remove the Boc protecting groups.[1][2]
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) under isocratic conditions.[1][2]
-
Formulation: The isolated product is diluted with a formulation solution and sterile filtered.[1][2]
Method 2: Simplified One-Step Synthesis (Hopewell et al., 2018)
This method describes a simplified, cGMP-compliant automated synthesis on an IBA Synthera+ module.[3][4] This approach was developed in part due to difficulties in reproducing the yields of the two-step method.[3]
-
Combined Fluorination and Deprotection: The di-Boc-protected nitro precursor is reacted with [18F]fluoride using tetraethylammonium hydrogen carbonate (TEA HCO3) as the complexing agent in DMSO. The reaction is heated stepwise up to 150°C, which facilitates both the [18F]fluoride incorporation and the removal of the Boc protecting groups in a single step.[3][4] This eliminates the need for a separate acidic deprotection step.[3][4]
-
Purification: The product is purified via HPLC. The elimination of the acid deprotection step avoids the need for neutralization of the crude product mixture prior to HPLC, reducing potential losses.[3][4]
-
Formulation: The final product is formulated for injection.[4]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 4. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Standards for Tau PET Imaging Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel Positron Emission Tomography (PET) tracers for imaging tau pathology, such as [¹⁸F]MK-6240, has provided invaluable tools for diagnosing and monitoring neurodegenerative diseases like Alzheimer's. The quality, purity, and consistency of the final radiopharmaceutical product are paramount, and these characteristics are fundamentally dependent on the quality of the starting material—the precursor. Establishing a well-characterized reference standard for the precursor is a critical, non-negotiable step in the translation from preclinical research to clinical application.
This guide provides a comparative overview of the essential elements required for establishing a reference standard for the [¹⁸F]MK-6240 precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. It contextualizes these standards by drawing comparisons with precursors for other prominent tau PET tracers, namely [¹⁸F]Flortaucipir (also known as AV-1451 or T807) and [¹⁸F]PI-2620. While specific impurity profiles and acceptance criteria are often proprietary, this document outlines the universal principles and methodologies based on regulatory guidelines and published data.
The Biological Target: Tau Protein Aggregation
The development of these PET tracers is driven by the need to visualize the aggregation of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease. The process begins with the hyperphosphorylation of tau, which causes it to detach from microtubules, leading to cytoskeletal instability. This soluble, misfolded tau then aggregates into insoluble neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and cell death.[1][2][3]
References
A Comparative Analysis of Fluorination Agents for the Synthesis of the MK-6240 Precursor
For Researchers, Scientists, and Drug Development Professionals
The development of robust and efficient radiolabeling methods is paramount for the widespread clinical application of positron emission tomography (PET) tracers. [¹⁸F]MK-6240, a highly selective PET radiotracer for imaging neurofibrillary tangles (NFTs) in the brain, has emerged as a critical tool in Alzheimer's disease research. The synthesis of this tracer typically involves the nucleophilic fluorination of a protected precursor. This guide provides a comparative overview of two prominent fluorination methods used for the synthesis of the [¹⁸F]MK-6240 precursor: a traditional two-step approach using a potassium cryptand complex (K[¹⁸F]F-K₂₂₂) and a simplified one-step method employing tetraethylammonium bicarbonate (TEA HCO₃).
Performance Data: A Head-to-Head Comparison
The choice of fluorinating agent and method significantly impacts key synthesis parameters such as radiochemical yield (RCY), synthesis time, and specific activity. The following table summarizes the performance of the two methods based on published data. It is important to note that these results are from separate studies and may not be directly comparable due to variations in experimental conditions and equipment.
| Parameter | Two-Step Method (K[¹⁸F]F-K₂₂₂) | One-Step Method ([¹⁸F]F⁻ with TEA HCO₃) |
| Fluorinating Agent | Potassium cryptand [¹⁸F]fluoride (K[¹⁸F]F-K₂₂₂) | [¹⁸F]Fluoride with Tetraethylammonium Bicarbonate (TEA HCO₃) |
| Deprotection Step | Required (acidic deprotection) | Not required (concurrent with fluorination) |
| Radiochemical Yield (uncorrected) | 7.5 ± 1.9%[1][2] | 9.8 ± 1.8% (from end of bombardment)[3][4] |
| Synthesis Time | ~90 minutes[1] | ~50-60 minutes |
| Specific Activity (at end of synthesis) | 222 ± 67 GBq/µmol[1][2] | 912 ± 322 GBq/µmol[3] |
| Automated Synthesizer | GE Healthcare TRACERlab™ FXFN[1][2] | IBA Synthera+[3][4] |
Experimental Workflows
The operational workflows for both radiosynthesis methods are distinct, primarily differing in the deprotection step. The following diagrams illustrate the key stages of each process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key steps in both synthesis methods, based on automated synthesis platforms.
Two-Step Radiosynthesis using K[¹⁸F]F-K₂₂₂ (on GE TRACERlab™ FXFN)
-
[¹⁸F]Fluoride Trapping and Elution : Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reactor vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[2]
-
Azeotropic Drying : The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperatures (e.g., 85-110°C).[2]
-
Nucleophilic Fluorination : The di-Boc protected this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the dried K[¹⁸F]F-K₂₂₂ complex. The reaction mixture is heated (e.g., 130°C for 15 minutes) to facilitate the nucleophilic substitution of the nitro-group with [¹⁸F]fluoride.
-
Acidic Deprotection : After cooling, an acid (e.g., hydrochloric acid) is added to the reaction mixture, which is then heated to remove the Boc protecting groups.[1]
-
Neutralization and Purification : The reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC).[2]
-
Formulation : The collected HPLC fraction containing [¹⁸F]MK-6240 is reformulated in a physiologically compatible solution for injection.
One-Step Radiosynthesis using [¹⁸F]F⁻ with TEA HCO₃ (on IBA Synthera+)
-
[¹⁸F]Fluoride Trapping and Elution : [¹⁸F]Fluoride is trapped on an anion exchange cartridge and subsequently eluted into the reaction vessel using a solution of tetraethylammonium bicarbonate (TEA HCO₃) in acetonitrile/water.[3]
-
Azeotropic Drying : The eluate is dried by azeotropic distillation with acetonitrile at approximately 95°C under a nitrogen stream and reduced pressure.[3]
-
Concurrent Fluorination and Deprotection : The di-Boc protected this compound (e.g., 1 mg) in DMSO (e.g., 1 mL) is added to the dried [¹⁸F]fluoride-TEA complex. The reaction is heated in a stepwise manner (e.g., 90°C, 110°C, and 120°C for 3 minutes each, followed by 150°C for 20 minutes). This single heating step achieves both the ¹⁸F-fluorination and the removal of the Boc protecting groups.[3]
-
Purification : After cooling, the reaction mixture is diluted with the HPLC mobile phase and purified by semi-preparative HPLC.[3]
-
Formulation : The purified [¹⁸F]MK-6240 fraction is collected and reformulated for injection.
Concluding Remarks
The choice between the two-step (K[¹⁸F]F-K₂₂₂) and one-step ([¹⁸F]F⁻ with TEA HCO₃) fluorination methods for the synthesis of [¹⁸F]MK-6240 will depend on the specific requirements of the research or clinical setting.
The one-step method with TEA HCO₃ offers several advantages, including a simplified procedure by eliminating the separate deprotection and neutralization steps, which can lead to a shorter overall synthesis time and potentially higher radiochemical yields and specific activity.[3][4] This streamlined process can also reduce potential sources of error and simplify automation.
The two-step method using K[¹⁸F]F-K₂₂₂ is a well-established and robust method for radiofluorination.[1][2] While it involves more steps, it allows for more defined control over the fluorination and deprotection reactions, which may be advantageous in certain contexts.
Ultimately, the selection of the fluorination agent and methodology should be based on a careful evaluation of factors such as available automation platforms, desired radiochemical yield and specific activity, and the need for process simplification and efficiency. The data and protocols presented in this guide aim to provide a foundation for making an informed decision.
References
Verifying the Performance of [18F]MK-6240 in Phantom Studies: A Comparative Guide
For researchers and professionals in drug development, the accurate quantification of tau pathology is paramount. [18F]MK-6240 has emerged as a promising second-generation PET tracer for imaging neurofibrillary tangles. This guide provides an objective comparison of [18F]MK-6240's performance with other key tau PET tracers, supported by data from phantom, in-vivo, and autoradiography studies.
Comparative Performance of Tau PET Tracers
The selection of a PET tracer for clinical trials and research hinges on its specific binding characteristics, sensitivity, and off-target binding profile. Below is a summary of quantitative and qualitative data comparing [18F]MK-6240 with the first-generation tracer [18F]flortaucipir and other second-generation tracers like [18F]PI-2620 and [18F]RO-948.
| Tracer | Generation | Target Affinity | Off-Target Binding Profile | Key Findings from Comparative Studies |
| [18F]MK-6240 | Second | High affinity and selectivity for paired helical filament (PHF)-tau.[1] | Minimal off-target binding in basal ganglia and choroid plexus.[2] Off-target binding noted in meninges, clivus, and ethmoid sinus. | Higher sensitivity compared to [18F]flortaucipir.[3] Shows similar uptake patterns to [18F]PI-2620 and [18F]GTP1 in Alzheimer's disease patients, suggesting they detect the same pathology.[4][5][6] |
| [18F]flortaucipir (AV-1451) | First | Validated for PHF-tau binding. | Substantial off-target binding in the basal ganglia, thalamus, and choroid plexus.[7] | [18F]MK-6240 exhibits a higher area under the curve (AUC) for discriminating Alzheimer's disease and mild cognitive impairment from controls.[8] In a head-to-head comparison, [18F]MK-6240 showed higher gray matter uptake in the majority of cases.[1] |
| [18F]PI-2620 | Second | High affinity for both 3R and 4R tau isoforms. No off-target binding to Aβ, α-synuclein, or MAO proteins. | Higher signal in vascular structures.[9] | Displays similar uptake patterns in Alzheimer's disease patients when compared head-to-head with [18F]MK-6240.[4][5][6] Autoradiography studies show nearly identical binding profiles to [18F]MK-6240.[2] |
| [18F]RO-948 | Second | High affinity for PHF-tau. | Higher signal in the skull/meninges. | Highly comparable neocortical tracer retention to [18F]flortaucipir, but with significantly lower off-target binding in the basal ganglia, thalamus, and choroid plexus.[7] A temporal meta-region of interest can be used for differential diagnosis with a similar SUVR cut-off of around 1.35 for [18F]MK-6240, [18F]flortaucipir, and [18F]RO-948.[10][11] |
Experimental Protocols in Phantom Studies
Standardized phantom studies are crucial for the harmonization and quantitative comparison of PET tracers across different scanners and research centers. A multi-center study involving [18F]MK-6240 utilized both a 3D Hoffman brain phantom and a cylindrical phantom to standardize reconstruction parameters.[12][13][14]
Phantom Preparation and Activity Concentration:
-
Objective: To simulate brain activity levels observed in clinical tau PET imaging.
-
Phantoms Used:
-
3D Hoffman Brain Phantom: To simulate the complex structures of the human brain.
-
Cylindrical Phantom: For assessing uniformity and noise.
-
-
Activity Concentration:
-
3D Hoffman Brain Phantom: 4.0 kBq/mL. This concentration is equivalent to a Standardized Uptake Value Ratio (SUVR) of approximately 2.0 in the medial temporal lobe, which is representative of patients with Alzheimer's disease.[12]
-
Cylindrical Phantom: 2.0 kBq/mL. This mid-range activity level is considered applicable to both first and second-generation tau PET tracers.[12]
-
-
Tracers Included in the Multi-center Study: [18F]flortaucipir, [18F]THK5351, and [18F]MK-6240.[12][13][14]
Image Acquisition and Reconstruction:
-
PET Scanners: The study was conducted across four different PET scanners to ensure the robustness of the standardized parameters.[13][14]
-
Image Acquisition: Brain and cylindrical phantom images were acquired.
-
Reconstruction Parameters Optimization:
-
Iteration Numbers: Determined based on contrast and recovery coefficients (RCs) in gray and white matter. Convergence was typically achieved at ≥ 4 iterations.[13][14]
-
Gaussian Filter: The magnitude was determined based on image noise, with filters of 2-4 mm resulting in noise levels below 10%.[13][14]
-
Error Rates: The optimized conditions resulted in RC error rates of < 15% for gray matter and < 1% for white matter.[13][14]
-
Visualizing Experimental Workflows
To provide a clearer understanding of the methodologies, the following diagrams illustrate the typical workflows in phantom studies and the logical relationship in comparing tau PET tracers.
References
- 1. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
- 4. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voxel‐wise comparison of [18F]MK6240 and [18F]Flortaucipir for the diagnosis of individuals across the Alzheimer’s disease spectrum – the HEAD study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter comparison of [18F]flortaucipir, [18F]RO948, and [18F]MK6240 tau PET tracers to detect a common target ROI for differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 13. Toward standardization of tau PET imaging corresponding to various tau PET tracers: a multicenter phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of different HPLC columns for [18F]MK-6240 purification
For researchers and scientists engaged in the development and production of the tau PET imaging agent [18F]MK-6240, the purification of the final product is a critical step to ensure high radiochemical purity and specific activity. The choice of the High-Performance Liquid Chromatography (HPLC) column is a key determinant of the success of this purification. This guide provides a comparative overview of different HPLC columns that have been utilized for the purification of [18F]MK-6240, supported by experimental data from published literature.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is crucial for achieving optimal separation of [18F]MK-6240 from precursors and impurities. The following table summarizes the performance of various columns based on reported experimental data.
| Column Name | Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) |
| Gemini C6-Phenyl | Phenyl | 250 x 10 mm, 5 µm | 25% EtOH / 75% NaOAc (10 mM, pH 4) | 4 | 21-22 | >98 | >90 |
| Gemini C6-Phenyl | Phenyl | 250 x 10.00 mm, 5µ | 45:55 EtOH:10 mM NaOAc (pH 5-6) | 3 | ~22 | Not Reported | Not Reported |
| Luna C18 | C18 | 250 x 10 mm, 10 µm | 20mM Sodium Phosphate / CH3CN (78/22) | 5 | 22-24 | 99.1 ± 0.3 | 912 ± 322 |
| XBridge Phenyl | Phenyl | 150 x 4.6 mm, 3.5 µm | 20% Acetonitrile / 80% Sodium Acetate (10 mM, pH 4) | 1.0 | Not Reported | Not Reported | Not Reported |
| X-Bridge C18 | C18 | 150 x 4.6 mm, 3.5 µm | 35% Acetonitrile / 65% 0.01 M Sodium Phosphate Dibasic | 1.5 | ~6 | >95 | Not Reported |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these purification methods. Below are the experimental protocols for the key purification setups mentioned in the table.
Protocol 1: Purification using Gemini C6-Phenyl Column
This protocol is adapted from a preclinical characterization study of [18F]MK-6240.[1]
-
HPLC System: Agilent 1100 LC system or equivalent.
-
Column: Gemini C6-Phenyl, 250 x 10 mm, 5 µm (Phenomenex).
-
Mobile Phase: A mixture of 25% Ethanol and 75% Sodium Acetate (10 mM, pH 4).
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 254 nm and a radiodetector.
-
Procedure:
-
The crude reaction mixture is diluted with water (0.5 mL) prior to injection onto the semi-preparative HPLC column.
-
The fraction containing [18F]MK-6240, which elutes at approximately 21–22 minutes, is collected.
-
The collected fraction is then subjected to further processing, such as evaporation and formulation in sterile saline.
-
Protocol 2: Purification using Luna C18 Column
This protocol is based on a simplified radiosynthesis method for [18F]MK-6240.[2]
-
HPLC System: A standard semi-preparative HPLC system.
-
Column: Luna C18, 250 x 10 mm, 10 µm (Phenomenex Inc).
-
Mobile Phase: A mixture of 20mM Sodium Phosphate and Acetonitrile (78/22 v/v).
-
Flow Rate: 5 mL/min.
-
Detection: UV and radioactivity detectors.
-
Procedure:
-
The reaction mixture is cooled to 70°C and diluted with 1.5 mL of the HPLC eluent.
-
This mixture is then injected into the HPLC system.
-
The desired product, [18F]MK-6240, elutes at a retention time of 22 to 24 minutes and is collected.
-
Experimental Workflow for [18F]MK-6240 Purification and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and quality control of [18F]MK-6240.
Caption: Workflow for [18F]MK-6240 production.
References
Confirming the Binding Affinity of [18F]MK-6240 from a New Precursor Batch: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of PET tracers is paramount. This guide provides a comparative overview for confirming the binding affinity of the tau PET tracer [18F]MK-6240 synthesized from a new precursor batch. The performance of [18F]MK-6240 is benchmarked against established values and compared with alternative tau PET tracers.
[18F]MK-6240 is a second-generation tau PET tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments (PHF-tau), a key pathological hallmark of Alzheimer's disease. [18F]MK-6240 demonstrates a higher dynamic range in SUVR estimates compared to the first-generation tracer [18F]flortaucipir, which may be advantageous for detecting early tau pathology and monitoring small longitudinal changes.[1][2] When a new batch of precursor for the synthesis of [18F]MK-6240 is acquired, it is crucial to verify that the resulting radiotracer retains its characteristic high binding affinity and selectivity.
Comparative Binding Affinity of Tau PET Tracers
The binding affinity of a PET tracer is a critical determinant of its in vivo performance. The following table summarizes the in vitro binding affinities of [18F]MK-6240 and other prominent tau PET tracers for tau aggregates. The data for the new batch of [18F]MK-6240 are expected to align with the established reference values.
| Tracer | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| [18F]MK-6240 (Reference) | NFTs in AD brain homogenates | 0.36 ± 0.08 | - | [3] |
| [18F]MK-6240 (New Precursor Batch) | NFTs in AD brain homogenates | To be confirmed | To be confirmed | - |
| [18F]Flortaucipir (AV-1451) | NFTs in AD brain homogenates | 1.9 | - | [3] |
| [18F]PI-2620 | Tau aggregates | - | 8.5 | [4] |
| [18F]RO-948 | Tau aggregates | - | 18 | [4] |
| [18F]GTP1 | Tau aggregates | - | - | [5] |
Off-Target Binding Profile
A significant advantage of [18F]MK-6240 is its reduced off-target binding compared to first-generation tracers.[2] While [18F]flortaucipir can show off-target binding in the choroid plexus and striatum, [18F]MK-6240 exhibits some off-target signal in the meninges.[1]
| Tracer | Common Off-Target Binding Sites | Reference(s) |
| [18F]MK-6240 | Meninges | [1] |
| [18F]Flortaucipir | Choroid plexus, striatum | [1] |
| [18F]GTP1 | Choroid plexus | [5] |
| [18F]PI-2620 | Unique off-target binding profile | [5] |
Experimental Protocols
To confirm the binding affinity of [18F]MK-6240 synthesized from a new precursor batch, a competitive radioligand binding assay using human brain homogenates is a standard and effective method.
In Vitro Competitive Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of [18F]MK-6240 from a new precursor batch by measuring its ability to compete with a known radioligand for binding to tau aggregates in post-mortem human brain tissue from Alzheimer's disease patients.
Materials:
-
Post-mortem human brain tissue (frontal cortex) from confirmed Alzheimer's disease patients and healthy controls.
-
Phosphate-buffered saline (PBS).
-
Radioligand: [3H]MK-6240 (or another suitable tau radioligand).
-
Non-labeled (cold) MK-6240 from the new precursor batch and a reference batch.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
Procedure:
-
Brain Homogenate Preparation:
-
Thaw frozen brain tissue on ice.
-
Homogenize the tissue in ice-cold PBS.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the pellet in fresh PBS.
-
Determine the protein concentration of the homogenate using a standard protein assay.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([3H]MK-6240).
-
Add increasing concentrations of non-labeled MK-6240 from the new precursor batch to compete for binding.
-
In parallel, set up a similar competition assay using reference standard MK-6240.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-related competitor).
-
Add the brain homogenate to each tube and incubate at room temperature.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold PBS to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Ki value obtained for [18F]MK-6240 from the new precursor batch should be statistically comparable to that of the reference standard to confirm its binding affinity.
Visualizing Key Processes
To ensure the successful application of [18F]MK-6240 in research and clinical settings, understanding the synthesis and data analysis workflows is essential.
Caption: Automated synthesis and quality control workflow for [18F]MK-6240.
Caption: Logical workflow for PET imaging data analysis and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring specific receptor binding of a PET radioligand in human brain without pharmacological blockade: The genomic plot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process validation and preclinical development of a new PET cerebral blood flow tracer [11C]MMP for initial clinical trials: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-6240 Precursor
Disclaimer: A specific Safety Data Sheet (SDS) for the MK-6240 precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate, is not publicly available. The following information is compiled from data on structurally related compounds and general principles of laboratory safety. It is imperative to treat the this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This document provides essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with the this compound.
I. Chemical and Physical Properties
Table 1: Physical Properties of Related Compounds
| Property | tert-Butyl carbamate | 5-Nitroisoquinoline |
| Appearance | Off-white solid | Powder |
| Melting Point | 105 - 109 °C | 106 - 109 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water | Not available |
Table 2: Toxicological Properties of Related Compounds
| Hazard | tert-Butyl carbamate | 5-Nitroisoquinoline |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes eye irritation. | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory tract irritation. | May cause respiratory irritation.[1] |
| Carcinogenicity | Not classified as a carcinogen. | Not classified as a carcinogen. |
II. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling the this compound dictates the mandatory use of the following personal protective equipment:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A flame-resistant lab coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid precursor and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of the this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the precursor.
-
Have a spill kit readily accessible.
-
-
Handling the Solid Precursor:
-
Perform all weighing and transfer of the solid precursor within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Preparing Solutions:
-
Add the solid precursor to the solvent slowly and in a controlled manner within the fume hood.
-
Ensure the solvent is compatible with the precursor.
-
If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer) and monitor the process closely.
-
-
Running Reactions:
-
Set up the reaction apparatus securely within the fume hood.
-
Maintain a safe distance from the reaction and use the fume hood sash as a protective barrier.
-
Monitor the reaction for any unexpected changes.
-
-
Post-Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Perform all extractions and purifications within the fume hood.
-
IV. Disposal Plan
Proper disposal of the this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
All solid waste contaminated with the this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the precursor should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams.
-
-
Waste Container Management:
-
Waste containers must be made of a compatible material and have a secure lid.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and properly ventilated secondary containment area.
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
V. Experimental Protocols
The synthesis of the final [18F]MK-6240 product involves a nucleophilic aromatic substitution (SNAr) reaction. The following is a general protocol for such a reaction, which should be adapted and optimized for the specific synthesis of [18F]MK-6240.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: In a clean, dry reaction vessel within a chemical fume hood, dissolve the this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).
-
Addition of Nucleophile: Add the source of the nucleophile (in the case of [18F]MK-6240 synthesis, this would be the [18F]fluoride source) to the reaction mixture.
-
Base and/or Catalyst: Add any necessary base (e.g., potassium carbonate) or catalyst to facilitate the reaction.
-
Heating: Heat the reaction mixture to the specified temperature for the required duration, with continuous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and perform an aqueous work-up to remove inorganic salts.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using techniques such as column chromatography or recrystallization.
VI. Visualized Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
